Ethyl 2-methoxyisonicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-methoxypyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)7-4-5-10-8(6-7)12-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDZPGBZLGNFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546590 | |
| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105596-61-0 | |
| Record name | Ethyl 2-methoxypyridine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60546590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2-methoxyisonicotinate
This guide provides a comprehensive overview of a robust and scientifically sound methodology for the synthesis of Ethyl 2-methoxyisonicotinate, a key building block in modern medicinal chemistry and drug development. The presented synthesis is structured to ensure high yield and purity, emphasizing the underlying chemical principles and providing detailed, field-proven protocols.
Strategic Overview: A Two-Step Approach
The synthesis of Ethyl 2-methoxyisonicotinate is most effectively achieved through a two-step synthetic sequence commencing from the readily available starting material, 2-chloroisonicotinic acid. This strategy leverages two fundamental and reliable organic transformations:
-
Fischer-Speier Esterification: The initial step involves the conversion of the carboxylic acid moiety of 2-chloroisonicotinic acid into its corresponding ethyl ester, yielding Ethyl 2-chloroisonicotinate.
-
Nucleophilic Aromatic Substitution (SNAr): The subsequent step introduces the desired methoxy group at the C2 position of the pyridine ring via the displacement of the chloro substituent by a methoxide nucleophile.
This strategic pathway is depicted in the workflow diagram below.
Caption: Overall workflow for the synthesis of Ethyl 2-methoxyisonicotinate.
Part 1: Fischer-Speier Esterification of 2-Chloroisonicotinic Acid
The initial transformation focuses on the esterification of 2-chloroisonicotinic acid. The Fischer-Speier esterification is a classic and highly efficient method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2]
Mechanistic Insight
The mechanism of Fischer esterification is a multi-step process initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[3] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (ethanol in this case). The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers, culminating in the elimination of a water molecule and the deprotonation of the resulting oxonium ion to yield the ester and regenerate the acid catalyst.[4]
Caption: Simplified mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of Ethyl 2-chloroisonicotinate
Materials:
-
2-Chloroisonicotinic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of 2-chloroisonicotinic acid (1.0 eq.) in toluene, add thionyl chloride (1.1 eq.) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction mixture to approximately 70 °C and carefully add absolute ethanol (3.0 eq.) dropwise.
-
Maintain the reaction mixture at reflux for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude Ethyl 2-chloroisonicotinate. The product can be further purified by column chromatography or distillation under reduced pressure.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
The second stage of the synthesis involves the conversion of Ethyl 2-chloroisonicotinate to the target molecule, Ethyl 2-methoxyisonicotinate. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the ester group at the C4 position renders the C2 position sufficiently electrophilic for nucleophilic attack by the methoxide ion.[5][6]
Mechanistic Insight
The SNAr mechanism proceeds through an addition-elimination pathway.[7][8] The nucleophile (methoxide) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8][9] In this intermediate, the negative charge is delocalized over the aromatic ring and the electron-withdrawing substituents. The aromaticity of the ring is temporarily lost. In the subsequent elimination step, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of Ethyl 2-methoxyisonicotinate
Materials:
-
Ethyl 2-chloroisonicotinate
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol by carefully adding sodium metal (1.2 eq.) to anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. Alternatively, use a commercially available solution of sodium methoxide in methanol.
-
To this solution, add a solution of Ethyl 2-chloroisonicotinate (1.0 eq.) in anhydrous methanol dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute aqueous acid solution (e.g., 1M HCl) to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Ethyl 2-methoxyisonicotinate.
-
The product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of Ethyl 2-methoxyisonicotinate. The values are representative of typical yields and purities achievable with the described protocols.
| Parameter | Step 1: Esterification | Step 2: Methoxylation | Overall |
| Product | Ethyl 2-chloroisonicotinate | Ethyl 2-methoxyisonicotinate | Ethyl 2-methoxyisonicotinate |
| Molecular Formula | C₈H₈ClNO₂ | C₉H₁₁NO₃ | C₉H₁₁NO₃ |
| Molecular Weight | 185.61 g/mol | 181.19 g/mol | 181.19 g/mol |
| Typical Yield | 85-95% | 80-90% | 68-85% |
| Purity (Post-purification) | >98% (GC) | >99% (GC/HPLC) | >99% (GC/HPLC) |
| Appearance | Colorless to pale yellow oil | Colorless oil or low-melting solid | Colorless oil or low-melting solid |
References
- Eichhorn, E., et al. (2014). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society.
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Rostron, C., & Barber, J. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. Retrieved from [Link]
- Fischer Esterification. (n.d.). Department of Chemistry, University of Massachusetts.
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PubChem. (n.d.). Ethyl 2-chloro-6-methoxyisonicotinate. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia contributors. (2023, December 1). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Wikipedia contributors. (2023, November 28). Fischer–Speier esterification. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Ashenhurst, J. (2023, June 26). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
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BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
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LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]
- Fujimoto, T., et al. (2009).
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17.1 Nucleophilic aromatic substitution. (n.d.). Lumen Learning. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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PubChem. (n.d.). 2-Methoxyisonicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 2-methoxyisonicotinate: Properties, Structure, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-methoxyisonicotinate, a pyridine derivative, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing ester group and the electron-donating methoxy group on the pyridine ring, make it an attractive scaffold for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for ethyl 2-methoxyisonicotinate, drawing upon data from related compounds to offer insights into its reactivity and potential applications.
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. Ethyl 2-methoxyisonicotinate, also known as ethyl 2-methoxypyridine-4-carboxylate, is a disubstituted pyridine that presents a unique combination of functional groups. The ester moiety at the 4-position serves as a handle for further chemical transformations, such as amide bond formation, while the methoxy group at the 2-position influences the electron density of the ring and can modulate biological activity and metabolic stability.
This guide aims to consolidate the available information on ethyl 2-methoxyisonicotinate, providing a valuable resource for researchers interested in utilizing this compound in their synthetic endeavors. Due to the limited direct experimental data for this specific molecule, this guide will also leverage data from structurally similar compounds to predict and discuss its properties and reactivity.
Chemical Properties and Structure
While specific experimental data for ethyl 2-methoxyisonicotinate is not extensively reported, its chemical properties can be inferred from its constituent functional groups and data from analogous compounds such as ethyl 2-chloro-6-methoxyisonicotinate and various methyl and ethyl isonicotinates.
Structure
The chemical structure of ethyl 2-methoxyisonicotinate consists of a pyridine ring substituted with an ethyl ester group at the 4-position and a methoxy group at the 2-position.
IUPAC Name: ethyl 2-methoxypyridine-4-carboxylate
// Nodes for the atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O_methoxy [label="O"]; C_methoxy [label="CH3"]; C_ester_co [label="C"]; O_ester_do [label="O"]; O_ester_so [label="O"]; C_ester_et1 [label="CH2"]; C_ester_et2 [label="CH3"];
// Edges for the bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Substituents C2 -- O_methoxy; O_methoxy -- C_methoxy; C4 -- C_ester_co; C_ester_co -- O_ester_do [style=double]; C_ester_co -- O_ester_so; O_ester_so -- C_ester_et1; C_ester_et1 -- C_ester_et2; } Caption: 2D Structure of Ethyl 2-methoxyisonicotinate.
Physicochemical Properties
A summary of predicted and experimentally determined properties for ethyl 2-methoxyisonicotinate and a closely related analog, ethyl 2-chloro-6-methoxyisonicotinate, is presented in Table 1. These values provide an estimation of the compound's characteristics.
| Property | Predicted Value for Ethyl 2-methoxyisonicotinate | Experimental/Computed Value for Ethyl 2-chloro-6-methoxyisonicotinate[1] |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₀ClNO₃ |
| Molecular Weight | 181.19 g/mol | 215.63 g/mol |
| IUPAC Name | ethyl 2-methoxypyridine-4-carboxylate | ethyl 2-chloro-6-methoxypyridine-4-carboxylate |
| CAS Number | Not assigned | 106719-08-8 |
| XLogP3 | ~1.5 | 2.3 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 4 | 4 |
| Rotatable Bond Count | 3 | 3 |
| Exact Mass | 181.0739 g/mol | 215.0349 g/mol |
| Topological Polar Surface Area | 48.4 Ų | 48.4 Ų |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of ethyl 2-methoxyisonicotinate can be approached through several synthetic routes, primarily involving the modification of pre-functionalized pyridine rings. A logical and common strategy involves the nucleophilic substitution of a leaving group at the 2-position with a methoxide source.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve ethyl 2-chloroisonicotinate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of Base: Add a solution of sodium methoxide in methanol to the flask. The amount of sodium methoxide should be in slight excess relative to the starting material.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This protocol is a general guideline, and optimization of reaction conditions such as temperature, reaction time, and stoichiometry may be necessary to achieve high yields.
Reactivity
The reactivity of ethyl 2-methoxyisonicotinate is dictated by its functional groups:
-
Ester Group: The ethyl ester at the 4-position is susceptible to hydrolysis under acidic or basic conditions to yield 2-methoxyisonicotinic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst. Furthermore, it can react with amines to form the corresponding amides, a common transformation in drug discovery to explore structure-activity relationships.
-
Methoxy Group: The 2-methoxy group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution on the pyridine ring, although the pyridine nitrogen is deactivating. The methoxy group can potentially be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding 2-hydroxypyridine derivative.
-
Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The overall electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present at the 2- or 6-positions.
Potential Applications in Research and Development
The structural motifs present in ethyl 2-methoxyisonicotinate are found in a variety of biologically active compounds. The isonicotinic acid scaffold is a key component of several drugs, and the introduction of a methoxy group can modulate properties such as lipophilicity, metabolic stability, and receptor binding.
Potential areas of application include:
-
Medicinal Chemistry: As a building block for the synthesis of novel compounds with potential therapeutic activities, such as anticancer, anti-inflammatory, or antimicrobial agents. The ester can be readily converted to amides to generate libraries of compounds for biological screening.
-
Agrochemicals: Pyridine-based compounds are widely used as herbicides and insecticides. Ethyl 2-methoxyisonicotinate could serve as a precursor for new agrochemicals.
-
Materials Science: The pyridine core can be incorporated into polymers and organic materials for applications in electronics and optics.
Safety and Handling
Specific safety data for ethyl 2-methoxyisonicotinate is not available. However, based on the properties of similar compounds, such as other pyridine derivatives and esters, the following general precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
Researchers should always consult a comprehensive safety data sheet (SDS) for any chemical before use and perform a thorough risk assessment for any new experimental procedure.
Conclusion
Ethyl 2-methoxyisonicotinate is a promising, yet underexplored, chemical entity with significant potential for applications in various fields of chemical research. While direct experimental data is sparse, this guide has provided a comprehensive overview of its predicted properties, structure, and potential synthetic routes based on the chemistry of analogous compounds. It is our hope that this technical guide will stimulate further research into the synthesis and application of this versatile building block, ultimately leading to the development of new and valuable molecules.
References
-
PubChem. Ethyl 2-chloro-6-methoxyisonicotinate. [Link]
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A Technical Guide to Ethyl 2-methoxyisonicotinate: Synthesis, Characterization, and Applications
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Compound Identification and Sourcing
A thorough search of major chemical databases, including PubChem and commercial supplier catalogs, reveals the absence of a specific CAS (Chemical Abstracts Service) registry number for Ethyl 2-methoxyisonicotinate. This strongly suggests that the compound is not a stock chemical and must be prepared via chemical synthesis.
However, the precursor, 2-Methoxyisonicotinic acid , is a known compound with CAS Number 105596-63-2 .[1][2] This carboxylic acid is available from several chemical suppliers and serves as the logical starting material for the synthesis of the target ester.[3]
| Identifier | Information | Source |
| Target Compound | Ethyl 2-methoxyisonicotinate | N/A |
| Synonyms | Ethyl 2-methoxypyridine-4-carboxylate | N/A |
| CAS Number | Not Found | N/A |
| Precursor | 2-Methoxyisonicotinic acid | [1] |
| Precursor CAS No. | 105596-63-2 | [1] |
| Precursor Mol. Formula | C₇H₇NO₃ | [1] |
| Precursor Mol. Weight | 153.14 g/mol | [1] |
The necessity of custom synthesis underscores the importance of a reliable and well-characterized synthetic protocol, which is the central focus of this guide.
Synthesis of Ethyl 2-methoxyisonicotinate via Fischer Esterification
The most direct and classical method for preparing an ethyl ester from a carboxylic acid is the Fischer esterification.[4][5][6] This acid-catalyzed reaction between the carboxylic acid and an excess of alcohol (in this case, ethanol) is a reversible process.[7][8] To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of ethanol, which also conveniently serves as the solvent.[9]
Causality Behind Experimental Choices
-
Acid Catalyst : Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst for Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][6]
-
Excess Ethanol : Using ethanol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium towards the formation of the ester and water.[9]
-
Reflux Conditions : Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate without loss of volatile reagents.[7][10]
Detailed Experimental Protocol
Materials and Reagents:
-
2-Methoxyisonicotinic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
To a flame-dried round-bottom flask, add 2-Methoxyisonicotinic acid.
-
Add a large excess of anhydrous ethanol to the flask.
-
While stirring, slowly add the concentrated sulfuric acid dropwise. The mixture will heat up.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the mixture using a rotary evaporator to remove most of the excess ethanol.
-
Dilute the residue with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst, caution: CO₂ evolution) and then with brine.[7][10]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-methoxyisonicotinate.
Caption: Synthetic and Purification Workflow for Ethyl 2-methoxyisonicotinate.
Purification and Characterization
The crude product obtained from the work-up will likely contain minor impurities. Purification by column chromatography on silica gel is recommended for obtaining a high-purity sample for research purposes.
Expected Characterization Data
While experimental data is not published, the following are predicted spectroscopic characteristics for verification of the final product:
-
¹H NMR : The spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), a singlet for the methoxy group, and signals corresponding to the protons on the pyridine ring. The chemical shifts of the pyridine protons are influenced by the electronic effects of the methoxy and ester groups.[11][12]
-
¹³C NMR : The spectrum will display signals for the carbonyl carbon of the ester, the carbons of the pyridine ring, the methoxy carbon, and the two carbons of the ethyl group. The chemical shifts can be predicted using computational methods or by comparison with similar substituted pyridines.[13][14]
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
| Predicted Data | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Monoisotopic Mass | 181.0739 Da |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.3-8.5 (d, 1H), ~7.2-7.4 (m, 2H), 4.4 (q, 2H), 4.0 (s, 3H), 1.4 (t, 3H) ppm. (Predicted) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~165, 164, 148, 118, 110, 62, 54, 14 ppm. (Predicted) |
| MS (ESI+) m/z | 182.0811 [M+H]⁺ |
Potential Applications in Drug Discovery
Substituted pyridines and isonicotinates are prevalent scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a methoxy group at the 2-position can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity.
-
Scaffold for Bioactive Molecules : Ethyl 2-methoxyisonicotinate can serve as a versatile building block for the synthesis of more complex molecules. The ester functionality can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of a wide chemical space.
-
Modulation of Pharmacokinetics : The methoxy group can block a potential site of metabolism (e.g., oxidation), potentially improving the pharmacokinetic profile of a drug candidate.
-
Target Engagement : The pyridine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, interacting with biological targets such as enzymes or receptors. The specific substitution pattern of Ethyl 2-methoxyisonicotinate may offer a unique geometry for target binding.
The development of novel agents targeting complex diseases often relies on the exploration of new chemical matter. Synthesizing and characterizing molecules like Ethyl 2-methoxyisonicotinate, which are not commercially available, is a crucial step in this discovery process.
References
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Moodle. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism . Moodle. Available from: [Link]
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PubMed. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography . PubMed. Available from: [Link]
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Ausetute.com.au. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial . Ausetute.com.au. Available from: [Link]
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Unknown Source. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol . Available from: [Link]
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Unknown Source. Fischer Esterification . Available from: [Link]
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Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. Available from: [Link]
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Sci-Hub. NMR studies of substituted pyridines . Sci-Hub. Available from: [Link]
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ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration . ACS Publications. Available from: [Link]
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Chemistry LibreTexts. Making Esters From Carboxylic Acids . Chemistry LibreTexts. Available from: [Link]
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YouTube. Esters 4. Organic Preparation & Purification of an Ester . YouTube. Available from: [Link]
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PubChem. 2-Methoxyisonicotinic Acid . PubChem. Available from: [Link]
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American Journal of Science. Concerning the Purification of Esters . American Journal of Science. Available from: [Link]
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ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a . ResearchGate. Available from: [Link]
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National Institutes of Health. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE . National Institutes of Health. Available from: [Link]
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University of Calgary. Ch15 : Synthesis of Esters . University of Calgary. Available from: [Link]
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Organic Chemistry Portal. Ester synthesis by esterification . Organic Chemistry Portal. Available from: [Link]
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PubChem. 2-Methoxynicotinic acid . PubChem. Available from: [Link]
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Ethyl 2-methoxyisonicotinate spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Data of Ethyl 2-methoxyisonicotinate
Introduction to Ethyl 2-methoxyisonicotinate
Ethyl 2-methoxyisonicotinate belongs to the class of substituted pyridine carboxylic acid esters. Pyridine derivatives are fundamental heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals and agrochemicals due to their diverse biological activities. The substituents on the pyridine ring, in this case, a methoxy group at the 2-position and an ethyl ester at the 4-position, significantly influence the molecule's electronic properties, reactivity, and spectral characteristics. A thorough understanding of its spectral signature is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Molecular Structure and Spectroscopic Implications
The structure of ethyl 2-methoxyisonicotinate features a pyridine ring, an electron-donating methoxy group, and an electron-withdrawing ethyl carboxylate group. This substitution pattern dictates the electron density distribution around the ring, which in turn affects the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.
Caption: A typical workflow for the spectroscopic characterization of a novel organic compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Spectral Data
The predicted chemical shifts (δ) for ethyl 2-methoxyisonicotinate are based on the analysis of related structures such as 2-methoxypyridine and ethyl isonicotinate. [1][2]The pyridine ring protons are expected in the aromatic region, with the methoxy and ethyl ester protons in the aliphatic region.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment |
| H-3 | ~7.3-7.5 | d | 1H | Pyridine ring proton |
| H-5 | ~7.7-7.9 | dd | 1H | Pyridine ring proton |
| H-6 | ~8.4-8.6 | d | 1H | Pyridine ring proton |
| O-CH₂-CH₃ | ~4.3-4.5 | q | 2H | Ethyl ester methylene |
| O-CH₂-CH₃ | ~1.3-1.5 | t | 3H | Ethyl ester methyl |
| O-CH₃ | ~3.9-4.1 | s | 3H | Methoxy protons |
Interpretation of the ¹H NMR Spectrum
-
Pyridine Ring Protons: The protons on the pyridine ring will appear in the downfield region (7.3-8.6 ppm) due to the deshielding effect of the aromatic ring current. The H-6 proton is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The electron-donating methoxy group at C-2 will shield the adjacent H-3 proton, shifting it upfield relative to the other ring protons. The H-5 proton will likely appear as a doublet of doublets due to coupling with both H-3 and H-6 (though the long-range coupling to H-3 might be small).
-
Ethyl Ester Protons: The ethyl group will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern. The methylene protons are adjacent to the ester oxygen and are therefore more deshielded.
-
Methoxy Protons: The protons of the methoxy group are chemically equivalent and are not coupled to any other protons, so they will appear as a sharp singlet.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of ethyl 2-methoxyisonicotinate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard pulse sequence for ¹H NMR with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Spectral Data
The predicted chemical shifts for the carbon atoms are based on known values for substituted pyridines and esters. [3][4][5]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C=O | ~164-166 | Ester carbonyl |
| C-2 | ~162-164 | Pyridine ring (attached to OCH₃) |
| C-6 | ~148-150 | Pyridine ring |
| C-4 | ~140-142 | Pyridine ring (attached to ester) |
| C-5 | ~120-122 | Pyridine ring |
| C-3 | ~110-112 | Pyridine ring |
| O-CH₂-CH₃ | ~61-63 | Ethyl ester methylene |
| O-CH₃ | ~53-55 | Methoxy carbon |
| O-CH₂-CH₃ | ~14-16 | Ethyl ester methyl |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded carbon and will appear significantly downfield.
-
Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The C-2 carbon, attached to the electronegative oxygen of the methoxy group, will be highly deshielded. The C-4 carbon, attached to the ester group, will also be downfield. The C-3 and C-5 carbons will be more shielded.
-
Aliphatic Carbons: The methylene carbon of the ethyl group and the methoxy carbon will appear in the mid-field region, while the methyl carbon of the ethyl group will be the most upfield signal.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (typically 20-50 mg).
-
Data Acquisition: Acquire the spectrum on a spectrometer with a broadband probe.
-
Parameters: Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. [6][7]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic (Pyridine) |
| ~2980-2850 | Medium | C-H stretch | Aliphatic (Ethyl, Methoxy) |
| ~1720-1740 | Strong | C=O stretch | Ester |
| ~1600, ~1580 | Medium | C=C and C=N stretch | Aromatic (Pyridine) |
| ~1250-1300 | Strong | C-O stretch | Ester (asymmetric) |
| ~1050-1150 | Strong | C-O stretch | Ester (symmetric) & Methoxy |
Interpretation of the IR Spectrum
-
C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group. [3]* C-O Stretches: Strong bands in the fingerprint region (around 1250-1050 cm⁻¹) will be present due to the C-O stretching vibrations of the ester and the methoxy group.
-
Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1580 cm⁻¹ region. [8]* C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups will appear just below 3000 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) by placing a drop between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent (e.g., CCl₄, CHCl₃) and analyzed in a solution cell.
-
Data Acquisition: Record the spectrum using an FTIR spectrometer.
-
Background Scan: First, run a background scan of the empty sample holder or the pure solvent.
-
Sample Scan: Run the scan with the sample in place. The instrument software will automatically subtract the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. [9][10]
Predicted Mass Spectral Data
The molecular weight of ethyl 2-methoxyisonicotinate (C₉H₁₁NO₃) is 181.19 g/mol .
| m/z | Predicted Fragment | Fragmentation Pathway |
| 181 | [M]⁺ | Molecular ion |
| 152 | [M - C₂H₅]⁺ | Loss of ethyl radical from the ester |
| 136 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from the ester |
| 124 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide |
| 108 | [M - C₂H₅O - CO₂]⁺ | Loss of ethoxy radical and decarboxylation |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z = 181. The intensity of this peak will depend on the stability of the molecule under the ionization conditions (e.g., Electron Ionization - EI).
-
Major Fragmentation Pathways: For ethyl esters, common fragmentation pathways include the loss of the ethoxy radical (•OCH₂CH₅, 45 Da) to form an acylium ion (m/z 136), or the loss of an ethyl radical (•CH₂CH₅, 29 Da) (m/z 152). [11][12]Further fragmentation of the acylium ion by loss of CO (28 Da) would yield a fragment at m/z 108. The pyridine ring itself is relatively stable, but fragmentation of the substituents is expected to be the dominant process.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for LC-MS applications.
-
Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectral data for ethyl 2-methoxyisonicotinate. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a clear set of expected spectral features. These predictions serve as a valuable reference for researchers working on the synthesis and characterization of this compound, facilitating its identification and structural verification. The provided experimental protocols offer a standardized approach for acquiring high-quality spectral data.
References
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A Predictive Pharmacological Profile of Ethyl 2-methoxyisonicotinate: A Structure-Activity Relationship (SAR) Guided Whitepaper
Abstract: The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, most notably represented by the antitubercular drug isoniazid. While the parent structure and its numerous derivatives have been explored, the specific pharmacological profile of Ethyl 2-methoxyisonicotinate remains largely uncharacterized in public-domain literature. This technical guide addresses this knowledge gap by constructing a predictive pharmacological profile based on a rigorous structure-activity relationship (SAR) analysis of its closest structural analogs. We present a plausible synthetic route, propose a tiered experimental workflow for its pharmacological evaluation, and infer its potential pharmacokinetic and safety characteristics. This document is intended for researchers, chemists, and drug development professionals seeking to explore the therapeutic potential of novel pyridine carboxylates.
Introduction and Rationale
Ethyl 2-methoxyisonicotinate is a pyridine-4-carboxylate derivative. Its core structure, the isonicotinate ester, serves as a versatile synthon in the development of various therapeutic agents. For instance, the parent compound, ethyl isonicotinate, is a precursor in the synthesis of the NMDA antagonist CGS 19755.[1] The introduction of a methoxy group at the C2 position of the pyridine ring is a common medicinal chemistry strategy to modulate electronic properties, lipophilicity, and metabolic stability, often leading to enhanced or novel biological activity.
Given the absence of direct pharmacological data, this guide employs a predictive approach, grounded in the established activities of related molecules. By dissecting the contributions of the isonicotinate core and the 2-methoxy substituent, we can formulate robust hypotheses regarding its potential therapeutic applications, primarily in the domains of anti-inflammatory, analgesic, and antimicrobial activities.[2][3]
Physicochemical Properties and Structural Analogs
A compound's biological activity is intrinsically linked to its physical and chemical properties. Below is a comparative table of predicted properties for Ethyl 2-methoxyisonicotinate and its known, structurally related analogs.
| Property | Ethyl 2-methoxyisonicotinate (Predicted) | Ethyl Isonicotinate[4] | Ethyl 2-methylisonicotinate[5] | Ethyl 2-chloro-6-methoxyisonicotinate[6] |
| Molecular Formula | C₉H₁₁NO₃ | C₈H₉NO₂ | C₉H₁₁NO₂ | C₉H₁₀ClNO₃ |
| Molecular Weight | 181.19 g/mol | 151.16 g/mol | 165.19 g/mol | 215.63 g/mol |
| Predicted LogP | ~1.5 | 1.4 | 1.3 | 2.3 |
| Hydrogen Bond Donors | 0 | 0 | 0 | 0 |
| Hydrogen Bond Acceptors | 4 | 3 | 3 | 4 |
| Boiling Point | N/A | 92 °C @ 8 mmHg | N/A | N/A |
| Physical State | Predicted: Liquid | Liquid | Liquid | N/A |
Proposed Synthesis and Characterization
A robust and scalable synthetic route is paramount for enabling thorough pharmacological investigation. We propose a straightforward and efficient synthesis of Ethyl 2-methoxyisonicotinate from commercially available 2-methoxyisonicotinic acid via a classic Fischer esterification.
Synthetic Protocol: Fischer Esterification
This protocol is adapted from standard esterification procedures for nicotinic acid derivatives.[7] The causality behind this choice lies in its simplicity, high yield potential, and the use of common laboratory reagents. The acidic catalyst is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.
Materials:
-
2-methoxyisonicotinic acid
-
Absolute Ethanol (EtOH), anhydrous
-
Sulfuric Acid (H₂SO₄), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene or Diethyl Ether for extraction
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 2-methoxyisonicotinic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) dropwise. The addition is exothermic and should be done cautiously.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Remove the bulk of the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like diethyl ether or toluene (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester via flash column chromatography on silica gel or vacuum distillation to obtain the final product, Ethyl 2-methoxyisonicotinate.
Proposed Characterization Workflow
The identity and purity of the synthesized compound must be unequivocally confirmed. This is a self-validating system where each analytical technique provides complementary information.
Caption: Workflow for the characterization of synthesized Ethyl 2-methoxyisonicotinate.
Predictive Pharmacological Profile and Screening Strategy
Based on its structural components, we hypothesize that Ethyl 2-methoxyisonicotinate may possess anti-inflammatory, analgesic, and/or antimicrobial properties. The following tiered screening cascade is proposed to efficiently test these hypotheses.
Tier 1: In Vitro Screening
The initial phase focuses on high-throughput, cell-free, or cell-based assays to identify primary biological activity and assess general toxicity. This approach is cost-effective and provides rapid go/no-go decisions.
Protocol 1: Anti-inflammatory Screening (COX-1/COX-2 Inhibition Assay)
-
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[8] Determining selectivity for COX-2 over COX-1 is critical for predicting gastrointestinal safety.[8]
-
Methodology:
-
Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical).
-
Prepare a dilution series of Ethyl 2-methoxyisonicotinate (e.g., 0.1 µM to 100 µM).
-
In separate 96-well plates for COX-1 and COX-2, add the enzyme, heme, and the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate according to the manufacturer's instructions.
-
Measure the production of prostaglandin F2α via a colorimetric or fluorescent readout.
-
Calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
-
Protocol 2: Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)
-
Rationale: The isonicotinic acid core is central to the antitubercular drug isoniazid. It is plausible that derivatives retain antimicrobial activity.
-
Methodology:
-
Perform a broth microdilution assay according to CLSI guidelines.
-
Test against a panel of microbes, including Gram-positive (S. aureus), Gram-negative (E. coli), and ideally, a non-pathogenic surrogate for mycobacteria (M. smegmatis).
-
Prepare a two-fold serial dilution of the test compound in a 96-well plate containing growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate for 18-24 hours (or longer for slower-growing organisms).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Tier 2: In Vivo Model Validation
If promising activity is observed in Tier 1, validation in a relevant animal model is the logical next step.
Proposed Model: Carrageenan-Induced Paw Edema in Rats
-
Rationale: This is a classic, well-validated model for acute inflammation and is highly predictive of human anti-inflammatory and analgesic effects.[3]
-
Methodology:
-
Acclimatize male Wistar rats for one week.
-
Divide animals into groups (n=6-8): Vehicle control, Positive control (e.g., Indomethacin), and Test groups (e.g., 10, 30, 100 mg/kg Ethyl 2-methoxyisonicotinate).
-
Administer the test compound or controls intraperitoneally or orally.
-
After 1 hour, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at baseline and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
-
Pharmacological Screening Cascade Diagram
Caption: A proposed tiered workflow for the pharmacological evaluation of the compound.
Predictive Safety and Toxicology
While direct toxicological data is unavailable, the safety profiles of structural analogs provide a valuable starting point for hazard identification.
Inferred Hazards from Analogs
The Globally Harmonized System (GHS) classifications for related compounds suggest that Ethyl 2-methoxyisonicotinate should be handled with appropriate care, assuming potential irritant and acute toxicity properties until proven otherwise.
| Compound | GHS Hazard Statements | Source |
| Ethyl 2-methylisonicotinate | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [5] |
| Ethyl isonicotinate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| Ethyl 2-methylnicotinate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [9] |
Conclusion and Future Directions
This guide establishes a predictive pharmacological profile for Ethyl 2-methoxyisonicotinate, a compound with limited available data. Through SAR analysis, we hypothesize that its primary therapeutic potential lies in the anti-inflammatory and/or antimicrobial arenas. We have provided a detailed, causality-driven experimental plan to systematically test these hypotheses, from chemical synthesis and characterization to in vitro screening and in vivo validation.
The successful execution of this research plan will not only elucidate the true pharmacological profile of Ethyl 2-methoxyisonicotinate but will also contribute valuable data to the broader understanding of substituted pyridine carboxylates in drug discovery. Future work could involve the synthesis of a small library of related analogs (e.g., varying the ester group or the C2-substituent) to build a more comprehensive SAR model and optimize for potency and safety.
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A Technical Guide to the Biological Activity of 2-Methoxyisonicotinic Acid Derivatives
Abstract: The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, most famously represented by the anti-tuberculosis drug isoniazid. The introduction of a methoxy group at the 2-position creates 2-methoxyisonicotinic acid, a versatile synthon for developing novel therapeutic agents.[1] While direct biological data on the parent molecule is limited, its derivatives are of significant interest for their potential to modulate a wide range of biological targets.[2] This guide provides a technical overview of the known and potential biological activities of 2-methoxyisonicotinic acid derivatives, synthesizing data from structurally related compounds to illuminate promising avenues for research and development. We will explore key therapeutic areas, detail relevant experimental protocols with scientific rationale, and present workflows for the synthesis and evaluation of these compounds.
The 2-Methoxyisonicotinic Acid Scaffold: A Foundation for Drug Discovery
The strategic value of the 2-methoxyisonicotinic acid core lies in its combination of a proven pharmacophore (the isonicotinic acid ring) with a methoxy group that can significantly influence the molecule's physicochemical properties.
Chemical Properties and Synthetic Versatility
2-Methoxyisonicotinic acid (IUPAC name: 2-methoxypyridine-4-carboxylic acid) is a crystalline solid with a molecular weight of 153.14 g/mol .[1][3] Its structure features two key functional groups ripe for chemical modification: the carboxylic acid and the methoxy group on the pyridine ring.[1] This dual functionality allows for the creation of a diverse library of derivatives, including esters, amides, and hydrazones, enabling fine-tuning of properties like solubility, lipophilicity, and target engagement.
The Legacy of Isonicotinic Acid: A Proven Pharmacophore
The parent isonicotinic acid scaffold is the basis for isoniazid, a first-line drug against tuberculosis.[2] Isoniazid is a prodrug activated by the mycobacterial enzyme KatG, which then inhibits the synthesis of mycolic acids—essential components of the bacterial cell wall.[2] The established success of this scaffold provides a strong rationale for exploring its derivatives for a spectrum of biological activities, including antimicrobial and anti-inflammatory applications.[2][4]
Key Biological Activities and Therapeutic Potential
Derivatives of the isonicotinic acid family have demonstrated a broad range of biological activities. The introduction of the 2-methoxy substituent can modulate these activities, potentially enhancing potency or conferring selectivity for new targets.
Antimicrobial Activity
Building on the legacy of isoniazid, derivatives of nicotinic and isonicotinic acids are actively explored for their antimicrobial properties.[5][6] Acylhydrazone derivatives, for instance, have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 1.95–7.81 µg/mL.[5]
Mechanism of Action Insight: The antimicrobial action of many isonicotinic acid hydrazide derivatives is linked to the inhibition of InhA, an enoyl-acyl carrier protein reductase required for mycobacterial cell wall development.[6] The derivatization of the core structure allows for varied interactions within the enzyme's binding pocket, offering a strategy to combat drug-resistant strains.
Anti-inflammatory Activity
Isonicotinic acid derivatives have emerged as potent inhibitors of Reactive Oxygen Species (ROS), a key driver of inflammation.[4][7] Certain isonicotinates exhibit exceptional in vitro anti-inflammatory activity, with IC₅₀ values significantly lower than the standard drug, ibuprofen.[4]
Causality in Experimental Design: The primary mechanism explored for this activity is the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] Molecular docking studies are often employed in silico to predict how these derivatives bind to the COX-2 active site, guiding the synthesis of more potent and selective inhibitors. This predictive approach saves significant resources by prioritizing compounds with the highest likelihood of success for chemical synthesis and in vitro testing.
| Compound Class | Target/Assay | IC₅₀ Value (µg/mL) | Reference Standard (Ibuprofen) | Source |
| Isonicotinate Derivative 5 | ROS Inhibition | 1.42 ± 0.1 | 11.2 ± 1.9 | [4][7] |
| Isonicotinate Derivative 8b | ROS Inhibition | 3.7 ± 1.7 | 11.2 ± 1.9 | [4] |
| Isonicotinate Derivative 6 | ROS Inhibition | 8.6 ± 0.5 | 11.2 ± 1.9 | [4] |
Enzyme Inhibition
Beyond COX-2, the heterocyclic nature of the pyridine ring makes it a suitable scaffold for targeting the active sites of various enzymes. Structurally related compounds have shown potent inhibition of tyrosinase, an enzyme involved in melanin production.[8][9] Thiosemicarbazone derivatives, for example, can chelate the copper ions in the tyrosinase active site, leading to potent inhibition with IC₅₀ values in the sub-micromolar range.[9] This suggests that 2-methoxyisonicotinic acid derivatives could be developed as inhibitors for metalloenzymes.
Receptor Modulation
The aminotetralin skeleton, which shares structural similarities with substituted pyridines, has been utilized to design selective antagonists for opioid receptors (MOR and KOR).[10] Similarly, derivatives of malonamic acid and arecoline have been developed as selective agonists and antagonists for muscarinic acetylcholine receptors, which are implicated in cognitive function and other physiological processes.[11][12] These examples highlight the potential of the 2-methoxyisonicotinic acid scaffold to be adapted for targeting G-protein coupled receptors (GPCRs), opening avenues for applications in neurology and beyond.
Synthesis and Evaluation Workflow
The development of novel derivatives follows a structured, multi-stage process from initial design to biological validation.
General Synthetic and Screening Workflow
The workflow is designed to efficiently identify and characterize promising lead compounds. It begins with a library of derivatives synthesized from the 2-methoxyisonicotinic acid core, which then undergoes a cascade of biological assays.
Caption: High-level workflow for the synthesis and evaluation of 2-methoxyisonicotinic acid derivatives.
Experimental Protocol: Synthesis of a 2-Methoxyisonicotinoyl Hydrazide Derivative
This protocol provides a representative method for synthesizing hydrazide derivatives, which are common intermediates for creating compounds with antimicrobial activity.[5][13]
Rationale: The conversion of the carboxylic acid to an acid chloride (Step 1) creates a highly reactive electrophile. This is necessary for an efficient reaction with the weakly nucleophilic hydrazine in Step 2, forming a stable hydrazide bond.
Methodology:
-
Acid Chloride Formation: To a solution of 2-methoxyisonicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 2-methoxyisonicotinoyl chloride. This intermediate is moisture-sensitive and should be used immediately.
-
Hydrazide Formation: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C.
-
Add a solution of hydrazine hydrate (2.0 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure 2-methoxyisonicotinic hydrazide.
Protocols for Biological Evaluation
To assess the therapeutic potential of the synthesized derivatives, a series of standardized in vitro assays are performed.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a microorganism, providing a quantitative measure of its antibacterial potency.[5]
Rationale: A two-fold serial dilution is a robust and standardized method to quickly determine the potency of an antimicrobial agent across a wide concentration range. The inclusion of positive (no drug) and negative (no bacteria) controls is critical to validate the results, ensuring that the medium supports growth and is not contaminated, respectively.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in sterile Mueller-Hinton Broth (MHB) to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (wells with bacteria and broth, no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol: In Vitro COX-2 Inhibition Assay
This fluorometric assay quantifies the ability of a compound to inhibit the peroxidase activity of COX-2, providing a direct measure of its anti-inflammatory potential.
Rationale: This assay uses a highly sensitive probe (e.g., Amplex Red) that fluoresces upon oxidation by the peroxidase component of the COX enzyme. An inhibitor will reduce the rate of fluorescence generation, allowing for a quantitative measurement of its IC₅₀ value. Comparing the activity against both COX-1 and COX-2 isoforms is essential to determine the selectivity of the compound, which is a key factor in avoiding gastrointestinal side effects associated with non-selective NSAIDs.[14]
Methodology:
-
Plate Setup: In a 96-well black plate, add the reaction buffer, heme, and human recombinant COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) or a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Include a "no inhibitor" control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and a fluorometric probe (e.g., Amplex Red reagent).
-
Measurement: Immediately measure the fluorescence intensity at timed intervals (e.g., every minute for 20 minutes) using a fluorescence plate reader (Excitation/Emission ~540nm/590nm).
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Pharmacokinetic Considerations
A biologically active compound must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties to be a viable drug candidate.
In Silico and In Vitro ADME Profiling
Early-stage assessment of pharmacokinetics is crucial. Computational tools like SwissADME can predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential for cytochrome P450 (CYP) enzyme inhibition.[15] These predictions are then validated through in vitro assays, such as Caco-2 permeability assays for intestinal absorption and microsomal stability assays to assess metabolic rate.[16][17]
Case Study: Pharmacokinetics of a Related Compound
While specific pharmacokinetic data for 2-methoxyisonicotinic acid derivatives are not widely published, studies on structurally similar compounds provide valuable insights. For example, the pharmacokinetics of 2-methoxyphenylmetyrapone were investigated in rats following intravenous administration.[18]
| Parameter | Value | Unit | Significance |
| Initial Half-life (t₁/₂α) | 3.6 | min | Represents the initial rapid distribution phase. |
| Terminal Half-life (t₁/₂β) | 23.1 | min | Represents the elimination phase. |
| Area Under Curve (AUC₀-∞) | 159.3 | µg·min/mL | Total drug exposure over time. |
| Total Blood Clearance (Cl) | 158.3 | mL/min | Volume of blood cleared of the drug per unit time. |
| Volume of Distribution (Vd) | 5.2 | L | Apparent volume into which the drug distributes. |
| (Data adapted from a study on 2-methoxyphenylmetyrapone in rats)[18] |
Interpretation of Data: The short half-life and high clearance suggest rapid elimination from the body. The large volume of distribution indicates that the compound distributes extensively into tissues outside of the bloodstream. This type of data is critical for designing dosing regimens for future in vivo efficacy studies.
Conclusion and Future Directions
The 2-methoxyisonicotinic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Building upon the established pharmacological relevance of isonicotinic acid, its 2-methoxy derivatives offer a rich chemical space for exploration. The evidence from related compound families strongly suggests potential in antimicrobial, anti-inflammatory, and enzyme-inhibitory applications.
Future research should focus on synthesizing a focused library of 2-methoxyisonicotinic acid derivatives and screening them against a diverse panel of biological targets. A systematic investigation into their structure-activity relationships (SAR), guided by computational modeling, will be essential for optimizing potency and selectivity. Furthermore, comprehensive ADME/Tox profiling will be critical to identify candidates with drug-like properties suitable for advancing into preclinical and clinical development.
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The Versatile Pyridine Core: A Technical Guide to Ethyl 2-methoxyisonicotinate for Advanced Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a discovery program. Among the myriad of heterocyclic scaffolds, pyridine derivatives hold a place of distinction due to their prevalence in pharmaceuticals and their versatile chemical reactivity. This guide provides an in-depth technical overview of Ethyl 2-methoxyisonicotinate, a key intermediate that offers a unique combination of electronic and steric properties for the synthesis of novel therapeutic agents.
This document moves beyond a simple recitation of facts, offering a cohesive narrative grounded in established chemical principles and practical laboratory insights. We will explore the synthesis, characterization, reactivity, and potential applications of this important molecule, providing the causal reasoning behind experimental choices and methodologies.
Strategic Importance in Medicinal Chemistry
The pyridine ring is a common motif in a vast number of approved drugs, owing to its ability to participate in hydrogen bonding, its metabolic stability, and its capacity to be functionalized at various positions. The isonicotinate scaffold (a pyridine with a substituent at the 4-position) is of particular interest. The introduction of a methoxy group at the 2-position, as in Ethyl 2-methoxyisonicotinate, significantly influences the electronic properties of the ring. The electron-donating nature of the methoxy group can modulate the pKa of the pyridine nitrogen and influence the reactivity of the ring towards both electrophilic and nucleophilic attack, providing a powerful tool for fine-tuning the properties of a lead compound.
Synthesis of Ethyl 2-methoxyisonicotinate: A Proposed Pathway
While numerous methods exist for the synthesis of substituted pyridines, a robust and scalable synthesis of Ethyl 2-methoxyisonicotinate can be logically devised from readily available starting materials. The following proposed synthesis is based on established transformations of pyridine derivatives.
Caption: Proposed synthetic pathway for Ethyl 2-methoxyisonicotinate.
Experimental Protocol: A Self-Validating System
The following protocol is a detailed, step-by-step methodology for the proposed synthesis. Each step includes in-process controls and characterization to ensure the integrity of the intermediates and the final product.
Step 1: Synthesis of 2-Chloroisonicotinic acid
-
Rationale: The conversion of a 2-hydroxypyridine to a 2-chloropyridine is a standard transformation that activates the 2-position for subsequent nucleophilic substitution. Phosphorus oxychloride is a common and effective reagent for this purpose.
-
Procedure:
-
To a stirred suspension of 2-hydroxyisonicotinic acid (1.0 eq) in phosphorus oxychloride (3.0 eq), slowly add N,N-dimethylformamide (catalytic amount).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the mixture to room temperature and carefully quench by pouring onto crushed ice.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-chloroisonicotinic acid.
-
-
Validation: The product can be characterized by ¹H NMR and melting point analysis to confirm its identity and purity before proceeding.
Step 2: Synthesis of Ethyl 2-chloroisonicotinate
-
Rationale: Fischer esterification is a reliable method for converting a carboxylic acid to its corresponding ethyl ester. The use of a strong acid catalyst is essential to drive the reaction to completion.
-
Procedure:
-
Suspend 2-chloroisonicotinic acid (1.0 eq) in absolute ethanol (10 volumes).
-
Add concentrated sulfuric acid (0.1 eq) dropwise.
-
Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC or GC-MS.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
-
Validation: The structure of the ethyl ester can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 3: Synthesis of Ethyl 2-methoxyisonicotinate
-
Rationale: The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution. Sodium methoxide is a strong nucleophile that will readily displace the chloride.
-
Procedure:
-
Dissolve ethyl 2-chloroisonicotinate (1.0 eq) in anhydrous methanol (10 volumes).
-
Add a solution of sodium methoxide in methanol (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography or distillation.
-
-
Validation: The final product, Ethyl 2-methoxyisonicotinate, should be thoroughly characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry to confirm its structure and purity.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of Ethyl 2-methoxyisonicotinate.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| CAS Number | 105596-61-0[1] |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not readily available, predicted to be >200 °C at atmospheric pressure |
| Solubility | Soluble in most organic solvents (e.g., ethanol, ethyl acetate, dichloromethane) |
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for Ethyl 2-methoxyisonicotinate.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | d | 1H | H-6 |
| ~7.2 | s | 1H | H-3 |
| ~7.0 | d | 1H | H-5 |
| 4.35 | q | 2H | -OCH₂CH₃ |
| 4.00 | s | 3H | -OCH₃ |
| 1.38 | t | 3H | -OCH₂CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~164 | C-2 |
| ~148 | C-6 |
| ~145 | C-4 |
| ~115 | C-5 |
| ~110 | C-3 |
| ~62 | -OCH₂CH₃ |
| ~54 | -OCH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980, 2940 | Medium | Aliphatic C-H stretch |
| ~1730 | Strong | C=O stretch (ester)[2] |
| ~1600, 1570 | Medium-Strong | C=C and C=N ring stretching |
| ~1250 | Strong | Asymmetric C-O-C stretch (ester)[3] |
| ~1100 | Strong | Symmetric C-O-C stretch (ester)[3] |
Mass Spectrometry (EI):
The fragmentation of ethyl esters is well-characterized.[4][5][6] Key expected fragments for Ethyl 2-methoxyisonicotinate include:
-
M⁺: The molecular ion peak.
-
M-15: Loss of a methyl radical from the methoxy group.
-
M-29: Loss of an ethyl radical.
-
M-45: Loss of the ethoxy radical (•OCH₂CH₃).[6]
-
Fragments corresponding to the pyridine ring system.
Reactivity and Synthetic Utility
Ethyl 2-methoxyisonicotinate is a versatile intermediate with several reactive sites that can be selectively targeted.
Caption: Key reactive sites of Ethyl 2-methoxyisonicotinate.
-
Ester Moiety: The ester functional group is a gateway to a variety of other functionalities. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Reduction with agents like lithium aluminum hydride will yield the corresponding primary alcohol. Furthermore, the ester can react with Grignard reagents to form tertiary alcohols.
-
Pyridine Ring: The electron-donating methoxy group activates the pyridine ring towards electrophilic aromatic substitution, primarily at the 3- and 5-positions. This allows for the introduction of various substituents, such as nitro or halogen groups, which can be further manipulated.
-
Methoxy Group: While generally stable, the methoxy group can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal the 2-hydroxypyridine tautomer.
Applications in Drug Discovery: A Forward Look
While specific examples of marketed drugs derived directly from Ethyl 2-methoxyisonicotinate are not prevalent in the public literature, its structural motifs are present in numerous biologically active compounds. Its utility lies in its role as a versatile starting material for the synthesis of more complex molecules. The strategic placement of the methoxy and ester groups allows for the construction of libraries of compounds for screening against various biological targets. This intermediate is particularly valuable for the synthesis of compounds targeting kinases, G-protein coupled receptors, and other enzyme systems where the pyridine scaffold can act as a key pharmacophore.
Conclusion
Ethyl 2-methoxyisonicotinate is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and its multiple reactive sites offer a wealth of opportunities for chemical diversification. By understanding its synthesis, characterization, and reactivity, researchers can effectively leverage this intermediate to accelerate the discovery and development of novel therapeutic agents. This guide provides a solid foundation for the practical application of Ethyl 2-methoxyisonicotinate in the modern drug discovery laboratory.
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The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Methoxy-Substituted Isonicotinates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical development of methoxy-substituted isonicotinates, a class of compounds that has garnered significant interest in medicinal chemistry and materials science. While the isonicotinic acid framework itself has a storied history, particularly with the advent of the anti-tubercular drug isoniazid, the introduction of the methoxy substituent represents a critical evolution in the modulation of this scaffold's physicochemical and biological properties. This guide will trace the origins of pyridine chemistry, delve into the early synthetic methodologies that paved the way for these derivatives, and elucidate the scientific rationale that propelled their development. We will examine the evolution of synthetic strategies, from classical approaches to modern catalytic methods, and provide detailed, validated protocols. Furthermore, this guide will explore the profound impact of methoxy substitution on the structure-activity relationships (SAR) of isonicotinate-based compounds, culminating in a discussion of their contemporary applications.
Introduction: The Pyridine Core and the Dawn of Isonicotinic Acid Chemistry
The story of methoxy-substituted isonicotinates is intrinsically linked to the broader history of pyridine chemistry. Pyridine, a six-membered aromatic heterocycle, was first isolated from coal tar in the 19th century.[1][2] Its unique electronic properties, arising from the nitrogen heteroatom, have made it a cornerstone of organic synthesis and a privileged scaffold in medicinal chemistry. The first major synthetic routes to pyridine derivatives were established in the late 19th century, with Arthur Rudolf Hantzsch's synthesis in 1881 being a landmark achievement.[3]
Isonicotinic acid, or 4-pyridinecarboxylic acid, is one of the three constitutional isomers of pyridinecarboxylic acid and has been a focal point of research for over a century.[4] Its prominence surged dramatically with the discovery of the potent antitubercular activity of its hydrazide derivative, isoniazid, in the early 1950s. This discovery catalyzed a wave of research into the synthesis and biological evaluation of a vast array of isonicotinic acid derivatives, as scientists sought to modulate its efficacy, selectivity, and pharmacokinetic profile.[5]
The Emergence of Methoxy-Substituted Isonicotinates: Early Syntheses and Motivations
While the precise "discovery" of the first methoxy-substituted isonicotinate is not pinpointed to a single seminal publication in the readily available literature, its origins can be traced to the broader exploration of substituted pyridines in the early to mid-20th century. The introduction of a methoxy group onto an aromatic ring was a well-established strategy in medicinal chemistry to alter a molecule's lipophilicity, metabolic stability, and electronic properties.
The primary impetus for the synthesis of these compounds likely stemmed from the desire to create analogues of biologically active pyridines, including isonicotinic acid derivatives. By introducing a methoxy group at various positions on the pyridine ring, chemists could systematically probe the structure-activity relationships of these molecules. For instance, the synthesis of 2-methoxyisonicotinic acid (CAS 105596-63-2) would have been a logical step in exploring how substitution ortho to the nitrogen atom influences the molecule's properties.[6][7]
Early synthetic approaches to alkoxypyridines often involved the nucleophilic substitution of a leaving group, such as a halide, on the pyridine ring with an alkoxide. The reactivity of halopyridines towards nucleophilic substitution is highly dependent on the position of the halogen, with the 2- and 4-positions being more activated.
Evolution of Synthetic Methodologies
The synthesis of methoxy-substituted isonicotinates has evolved significantly from early, often harsh, classical methods to more sophisticated and efficient modern techniques.
Classical Approaches: Nucleophilic Aromatic Substitution
One of the foundational methods for introducing a methoxy group onto a pyridine ring is through nucleophilic aromatic substitution (SNAr). This typically involves the reaction of a chloropyridine derivative with sodium methoxide.
For the synthesis of a precursor to a methoxy-substituted isonicotinate, one could envision starting with a dichloropyridine, selectively performing a substitution, and then elaborating the carboxylate functionality. For example, the synthesis of 4-alkoxypyridines has been achieved by reacting 4-chloropyridine hydrochloride with the corresponding alcohol in the presence of a strong base.[8]
Diagram: Classical SNAr Approach to a Methoxy-Substituted Pyridine Core
Caption: Classical synthesis via nucleophilic aromatic substitution.
Modern Synthetic Strategies: Cross-Coupling and Functional Group Interconversion
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted pyridines. Reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling allow for the direct and selective formation of C-N and C-C bonds on the pyridine ring. While not directly forming the C-O bond of the methoxy group, these methods are invaluable for constructing complex substituted pyridine precursors that can then be further functionalized.
A more direct modern approach often involves the functionalization of a pre-existing pyridine ring. For instance, a hydroxypyridine can be methylated to introduce the methoxy group.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of key methoxy-substituted isonicotinic acid derivatives, representing both classical and more contemporary approaches.
Protocol 1: Synthesis of 2-Methoxyisonicotinic Acid
This protocol is a representative method for the synthesis of 2-methoxy-4-pyridinecarboxylic acid, starting from 2-chloro-6-methoxyisonicotinic acid.[2]
Step 1: Reductive Dechlorination
-
To a suspension of 2-chloro-6-methoxyisonicotinic acid (1.94 g, 6.49 mmol) in acetonitrile (150 mL), add sodium iodide (4.90 g, 32.69 mmol) and trimethylsilyl chloride (4.10 mL, 32.42 mmol).
-
Stir the reaction mixture at 40 °C for 3 days under a nitrogen atmosphere.
-
After completion of the reaction, cool the mixture to 0 °C.
-
Collect the solid product by filtration, wash with acetonitrile, and dry to afford 2-methoxy-4-pyridinecarboxylic acid.
Diagram: Experimental Workflow for Protocol 1
Caption: Workflow for the synthesis of 2-methoxyisonicotinic acid.
Protocol 2: Esterification of Methoxy-Substituted Isonicotinic Acid
This protocol describes a general method for the esterification of a pyridinecarboxylic acid, which can be applied to methoxy-substituted derivatives.
Step 1: Esterification
-
Suspend the methoxy-substituted isonicotinic acid in methanol.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid.
-
Reflux the reaction mixture for several hours.
-
After cooling, pour the mixture onto ice and neutralize with a base (e.g., sodium carbonate).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the methyl ester.
The Role of the Methoxy Group: Structure-Activity Relationships
The introduction of a methoxy group onto the isonicotinate scaffold has profound effects on its biological activity. The position and number of methoxy substituents can fine-tune the molecule's properties in several ways:
-
Electronic Effects: The methoxy group is an electron-donating group through resonance and can influence the pKa of the pyridine nitrogen and the reactivity of the ring.
-
Lipophilicity: The addition of a methoxy group generally increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and the blood-brain barrier.
-
Steric Effects: The size of the methoxy group can influence how the molecule binds to its biological target.
-
Metabolic Stability: The methoxy group can block sites of metabolism on the aromatic ring, increasing the in vivo half-life of the compound.
These effects have been exploited in the development of various therapeutic agents. For example, methoxy-substituted pyridine derivatives have been investigated as corticotropin-releasing factor 1 (CRF1) receptor antagonists for the treatment of depression and anxiety.[9] In the context of Lycopodium alkaloids, a methoxypyridine can serve as a masked pyridone, showcasing its utility as a synthetic intermediate.[10]
Table 1: Physicochemical Properties of Methoxy-Substituted Isonicotinic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| 2-Methoxyisonicotinic acid | C₇H₇NO₃ | 153.14 | 0.9 |
| 3-Methoxy-4-pyridinecarboxylic acid | C₇H₇NO₃ | 153.14 | ~1.0 |
(Data sourced from PubChem)[7]
Spectroscopic Characterization
The structural elucidation of methoxy-substituted isonicotinates relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the positions of the methoxy and carboxylate groups. The methoxy group itself gives rise to a singlet typically in the range of 3.8-4.0 ppm.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring and the methoxy and carboxyl groups provide further confirmation of the structure.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O of the ester or carboxylic acid (around 1700-1730 cm⁻¹), C-O stretching of the methoxy group, and the aromatic C=C and C=N stretching vibrations of the pyridine ring are observed.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can aid in structural confirmation.
Conclusion and Future Perspectives
The journey of methoxy-substituted isonicotinates from their conceptual origins in the broader exploration of pyridine chemistry to their current status as valuable scaffolds in drug discovery and materials science is a testament to the enduring importance of systematic structural modification in chemical research. The introduction of the methoxy group has proven to be a powerful tool for modulating the properties of the isonicotinate core, leading to the development of compounds with a wide range of biological activities.
Future research in this area will likely focus on the development of even more efficient and selective synthetic methods, including the use of C-H activation to directly install methoxy groups on the pyridine ring. Furthermore, the continued exploration of the biological activities of novel methoxy-substituted isonicotinates, guided by computational modeling and a deeper understanding of their structure-activity relationships, holds great promise for the discovery of new therapeutic agents.
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Rational design of isonicotinic acid hydrazide derivatives with antitubercular activity: Machine learning, molecular docking, synthesis and biological testing. (n.d.). PubMed. [Link]
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Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. (n.d.). ResearchGate. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). National Center for Biotechnology Information. [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. [Link]
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Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (n.d.). ResearchGate. [Link]
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Novel isoniazid derivative as promising antituberculosis agent. (n.d.). National Center for Biotechnology Information. [Link]
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Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. (n.d.). ResearchGate. [Link]
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(PDF) A Pioneer and Leader in Pyridine Chemistry for 30. (n.d.). Amanote Research. [Link]
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Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (n.d.). PubMed. [Link]
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Structure-Activity Relationship Studies of Substituted 2-Phenyl-1,2,4-triazine-3,5(2 H,4 H)-dione Analogues: Development of Potent eEF2K Degraders against Triple-Negative Breast Cancer. (n.d.). PubMed. [Link]
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An Investigative Technical Guide to Elucidating the Theoretical Mechanism of Action of Ethyl 2-methoxyisonicotinate
Prepared by: Gemini, Senior Application Scientist
Preamble: Charting a Course for a Novel Chemical Entity
In the landscape of drug discovery and molecular biology, we often encounter compounds with intriguing structures but unwritten stories. Ethyl 2-methoxyisonicotinate is one such molecule. While direct, comprehensive studies on its biological mechanism of action are not present in the public domain, its core structure—a substituted isonicotinic acid—serves as a critical signpost. Isonicotinic acid derivatives are a cornerstone of modern medicine, most famously represented by the anti-tuberculosis drug isoniazid.[1][2] This lineage provides a powerful foundation upon which to build a logical, testable framework for investigation.
This guide is structured not as a review of established facts, but as a forward-looking investigative strategy. As a Senior Application Scientist, my objective is to outline the causality behind experimental choices, presenting a self-validating workflow designed to systematically uncover the potential bioactivity of Ethyl 2-methoxyisonicotinate. We will proceed from structural analysis to hypothesis generation, culminating in a multi-phase experimental plan to rigorously test our theories.
Part 1: Molecular Profile and Structural Analysis
Ethyl 2-methoxyisonicotinate is a pyridine derivative characterized by an ethyl ester at the C4 position and a methoxy group at the C2 position. Before any biological investigation, a thorough understanding of its physicochemical properties is essential as these parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for target interaction.
Table 1: Predicted Physicochemical Properties of Ethyl 2-methoxyisonicotinate
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₃ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 181.19 g/mol | Influences diffusion and transport across membranes. |
| XLogP3 | 1.2 | Predicts lipophilicity; a value in this range suggests good membrane permeability. |
| Hydrogen Bond Donors | 0 | Lack of donors can enhance membrane crossing. |
| Hydrogen Bond Acceptors | 4 | (N and O atoms) Sites for potential interaction with biological targets. |
| pKa (most basic) | 2.5 (Predicted) | The pyridine nitrogen's basicity affects solubility and receptor interaction at physiological pH. |
Data is computationally predicted and sourced from chemical databases. Experimental validation is a required first step.
The most compelling feature of this molecule is its isonicotinate core. This scaffold is a well-established pharmacophore, raising two primary, testable hypotheses for its mechanism of action.
Part 2: Primary Hypothesis: A Prodrug Targeting Mycobacterial Mycolic Acid Synthesis
The structural analogy to isoniazid is too significant to ignore. Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] The activated form then covalently inhibits InhA, an enoyl-acyl carrier protein reductase essential for the synthesis of mycolic acids—the unique, waxy components of the mycobacterial cell wall.[1]
Our primary hypothesis is that Ethyl 2-methoxyisonicotinate acts as a prodrug against mycobacteria.
This hypothesis involves a two-step activation process:
-
Esterase-mediated Hydrolysis: The ethyl ester is hydrolyzed by non-specific bacterial esterases to yield the parent carboxylic acid, 2-methoxyisonicotinic acid. This step increases the molecule's polarity.
-
Activation and Target Inhibition: The resulting acid (or a downstream metabolite) could then potentially inhibit a key enzyme in a vital pathway. Given the isonicotinate core, the mycolic acid synthesis pathway is the most probable target.
Caption: Proposed prodrug activation pathway for Ethyl 2-methoxyisonicotinate.
Part 3: An Investigative Workflow for Validating the Primary Hypothesis
A tiered approach is required to systematically test this hypothesis, moving from broad phenotypic screening to specific molecular target validation.
Phase 1: Antimicrobial Viability Screening
The first and most critical experiment is to determine if the compound has any biological effect on the target organism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Strain Selection: Use Mycobacterium tuberculosis H37Rv (the standard virulent strain) and Mycobacterium smegmatis mc²155 (a fast-growing, non-pathogenic surrogate). Include Escherichia coli DH5α as a negative control to assess specificity.
-
Assay Preparation: Prepare a 96-well microplate with two-fold serial dilutions of Ethyl 2-methoxyisonicotinate (e.g., from 100 µg/mL to 0.05 µg/mL) in Middlebrook 7H9 broth supplemented with OADC.
-
Inoculation: Inoculate each well with a standardized suspension of the mycobacterial strain to a final density of ~5 x 10⁵ CFU/mL.
-
Controls: Include wells with no compound (positive growth control), no bacteria (sterility control), and a relevant drug control (Isoniazid).
-
Incubation: Incubate plates at 37°C. M. smegmatis plates are read after 48-72 hours; M. tuberculosis plates are incubated for 7-14 days.
-
Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by using a viability indicator like Resazurin.
Causality & Self-Validation: This experiment provides the foundational go/no-go data. If no significant activity is observed against mycobacterial strains, the primary hypothesis is invalidated, and resources should be pivoted to the secondary hypothesis. The inclusion of a non-mycobacterial species provides an early indication of selectivity.
Table 2: Hypothetical MIC Data to Guide Decision Making
| Compound | MIC vs. M. tuberculosis (µg/mL) | MIC vs. M. smegmatis (µg/mL) | MIC vs. E. coli (µg/mL) | Interpretation & Next Step |
|---|---|---|---|---|
| Ethyl 2-methoxyisonicotinate | 1.5 | 5 | >100 | Hypothesis Supported. Potent and selective. Proceed to Phase 2. |
| Ethyl 2-methoxyisonicotinate | >100 | >100 | >100 | Hypothesis Invalidated. No significant activity. Pivot to secondary hypothesis. |
| Isoniazid (Control) | 0.1 | 1 | >100 | Assay Validated. Control compound performs as expected. |
Phase 2: Target Engagement & Enzymatic Inhibition
If the MIC is promising, the next step is to determine if the compound (or its hydrolyzed form) directly interacts with the hypothesized target, InhA.
Experimental Protocol: In-Vitro InhA Enzymatic Assay
-
Reagents: Obtain purified, recombinant InhA enzyme. The substrate is trans-2-dodecenoyl-CoA, and the cofactor is NADH.
-
Compound Preparation: Prepare dilutions of both Ethyl 2-methoxyisonicotinate and its pre-hydrolyzed form, 2-methoxyisonicotinic acid (hydrolysis can be achieved chemically with NaOH followed by neutralization).
-
Assay Procedure: The assay measures the decrease in absorbance at 340 nm as NADH is consumed by InhA during the reduction of the substrate.
-
Add buffer, NADH, and the test compound to a UV-transparent 96-well plate.
-
Initiate the reaction by adding the InhA enzyme.
-
Immediately start monitoring the absorbance at 340 nm over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ (the concentration required to inhibit 50% of the enzyme's activity).
Causality & Self-Validation: This experiment directly tests the molecular hypothesis. If 2-methoxyisonicotinic acid shows potent inhibition of InhA while the parent ester does not, it provides strong evidence for the prodrug concept. If neither inhibits the enzyme, it suggests that while the compound is active against the bacteria, it must be acting on a different target.
Caption: Experimental decision workflow for primary hypothesis validation.
Phase 3: Confirming the Cellular Effect
The final step is to confirm that the enzymatic inhibition observed in vitro translates to the expected downstream effect in cellulo.
Experimental Protocol: Mycolic Acid Synthesis Inhibition Assay
-
Culture Preparation: Grow M. smegmatis cultures to mid-log phase.
-
Treatment: Treat the cultures with the test compound at concentrations corresponding to 1x and 5x its MIC. Include an untreated control and an Isoniazid control.
-
Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]acetic acid, to the cultures and incubate for several hours to allow for its incorporation into newly synthesized fatty acids and mycolic acids.
-
Lipid Extraction: Harvest the cells, saponify them, and perform a series of solvent extractions to isolate the mycolic acid methyl esters (MAMEs).
-
Analysis: Analyze the extracted MAMEs using thin-layer chromatography (TLC). Visualize the radiolabeled lipids using a phosphorimager or autoradiography film.
-
Quantification: Scrape the spots corresponding to MAMEs from the TLC plate and quantify the radioactivity using liquid scintillation counting.
Causality & Self-Validation: A significant reduction in the incorporation of the radiolabel into mycolic acids in the compound-treated cells, similar to the isoniazid control, would provide definitive evidence that the compound's mechanism of action is the disruption of this specific pathway.
Part 4: Secondary Hypothesis: Anti-Inflammatory Activity
Prudent drug discovery explores multiple avenues. The isonicotinic acid scaffold is also known to be present in compounds with anti-inflammatory properties.[3] Therefore, a parallel, secondary hypothesis is that Ethyl 2-methoxyisonicotinate may inhibit inflammatory pathways, such as the production of Reactive Oxygen Species (ROS) in immune cells.
Experimental Protocol: Cellular ROS Production Assay
-
Cell Line: Use a murine macrophage cell line, such as RAW 264.7.
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of Ethyl 2-methoxyisonicotinate for 1-2 hours.
-
ROS Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is non-fluorescent until it is oxidized by ROS within the cell.
-
Inflammatory Stimulus: Induce oxidative stress by adding an inflammatory stimulus like Lipopolysaccharide (LPS).
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. A reduction in fluorescence in the compound-treated wells compared to the LPS-only control indicates ROS inhibition.
Conclusion and Path Forward
This guide outlines a rigorous, hypothesis-driven framework for uncovering the theoretical mechanism of action of Ethyl 2-methoxyisonicotinate. By starting with a hypothesis grounded in well-documented structure-activity relationships, we can design a logical sequence of experiments that build upon one another. Each phase is designed to validate or invalidate the preceding assumptions, ensuring an efficient use of research resources. The successful execution of this workflow would not only elucidate the molecular mechanism of this specific compound but would also firmly place it within the broader context of isonicotinate-based therapeutics, paving the way for further pre-clinical development.
References
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- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. (n.d.). Benchchem.
- Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. (1976). PubMed.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). PMC - NIH.
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Methodological & Application
The Versatile Synthon: Ethyl 2-methoxyisonicotinate in Modern Organic Synthesis
In the landscape of modern drug discovery and materials science, the strategic design and synthesis of functionalized heterocyclic compounds are of paramount importance. Among these, pyridine derivatives hold a prominent position due to their prevalence in a vast array of bioactive molecules and functional materials. This application note provides a comprehensive technical guide on the synthesis and utility of Ethyl 2-methoxyisonicotinate, a versatile building block for the construction of complex molecular architectures. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols for its application in advanced organic synthesis, with a particular focus on palladium-catalyzed cross-coupling reactions.
Introduction to Ethyl 2-methoxyisonicotinate: A Privileged Scaffold
Ethyl 2-methoxyisonicotinate, with the systematic IUPAC name ethyl 2-methoxypyridine-4-carboxylate, is a substituted pyridine derivative featuring a methoxy group at the 2-position and an ethyl ester at the 4-position. This unique arrangement of functional groups imparts a desirable balance of reactivity and stability, making it an attractive starting material for the synthesis of a diverse range of target molecules. The methoxy group at the 2-position activates the pyridine ring for certain transformations and can also be a site for further functionalization. The ethyl isonicotinate moiety is a common feature in many biologically active compounds and serves as a convenient handle for modifications.
Key Physicochemical Properties (Predicted and from related compounds):
| Property | Value | Source |
| Molecular Formula | C9H11NO3 | - |
| Molecular Weight | 181.19 g/mol | - |
| Appearance | Colorless to pale yellow liquid/solid | General observation for similar compounds |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General observation for similar compounds |
Synthesis of Ethyl 2-methoxyisonicotinate
A reliable and scalable synthesis of Ethyl 2-methoxyisonicotinate is crucial for its widespread application. A common and effective strategy involves a two-step sequence starting from the commercially available 2-chloropyridine-4-carboxylic acid. This method provides a straightforward route to the target molecule in good overall yield.
Step 1: Esterification of 2-Chloropyridine-4-carboxylic acid
The first step is a classic Fischer esterification of 2-chloropyridine-4-carboxylic acid with ethanol in the presence of a catalytic amount of strong acid.
Figure 1: Esterification of 2-chloropyridine-4-carboxylic acid.
Protocol 1: Synthesis of Ethyl 2-chloropyridine-4-carboxylate
-
Materials:
-
2-Chloropyridine-4-carboxylic acid (1.0 eq)
-
Anhydrous Ethanol (10-20 volumes)
-
Concentrated Sulfuric Acid (0.1-0.2 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyridine-4-carboxylic acid and anhydrous ethanol.
-
Carefully add concentrated sulfuric acid dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford Ethyl 2-chloropyridine-4-carboxylate as a crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide
The second step involves a nucleophilic aromatic substitution (SNA r) reaction, where the chloride at the 2-position is displaced by a methoxy group using sodium methoxide.[1]
Figure 2: Nucleophilic aromatic substitution to yield Ethyl 2-methoxyisonicotinate.
Protocol 2: Synthesis of Ethyl 2-methoxyisonicotinate
-
Materials:
-
Ethyl 2-chloropyridine-4-carboxylate (1.0 eq)
-
Sodium methoxide (1.1-1.5 eq)
-
Anhydrous Methanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve Ethyl 2-chloropyridine-4-carboxylate in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium methoxide portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 2-methoxyisonicotinate. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Ethyl 2-methoxyisonicotinate is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the pyridine ring. The electron-donating methoxy group can influence the reactivity of the pyridine ring, and strategic derivatization to a halide or triflate at other positions opens up a plethora of coupling possibilities. For the purpose of this guide, we will focus on the functionalization of a pre-installed leaving group at the 6-position, which can be introduced through established methods.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl-aryl structures.[2] Ethyl 2-methoxy-6-bromoisonicotinate (a derivative of the title compound) can be readily coupled with various boronic acids or their esters.
Figure 3: Suzuki-Miyaura coupling of a 6-bromo derivative.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Ethyl 2-methoxy-6-bromoisonicotinate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (0.03-0.05 eq) or other suitable palladium catalyst/ligand system
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)
-
1,4-Dioxane/Water (e.g., 4:1 v/v)
-
Nitrogen or Argon atmosphere
-
Schlenk tube or similar reaction vessel.
-
-
Procedure:
-
To a Schlenk tube, add Ethyl 2-methoxy-6-bromoisonicotinate, the arylboronic acid, and the base.
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst and the solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Ethyl 2-methoxy-6-phenylisonicotinate | >85 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 2-methoxy-6-(4-methoxyphenyl)isonicotinate | >90 |
| 3 | 3-Thienylboronic acid | Ethyl 2-methoxy-6-(thiophen-3-yl)isonicotinate | >80 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of arylamines.[3][4] This reaction is particularly valuable in medicinal chemistry for the synthesis of compounds with potential biological activity.
Sources
Application Notes & Protocols: Ethyl 2-methoxyisonicotinate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern drug design. Within this class, substituted isonicotinates are particularly valuable as versatile intermediates. Ethyl 2-methoxyisonicotinate, with its strategically placed methoxy and ethyl ester groups, serves as a powerful precursor, offering multiple avenues for synthetic elaboration. This guide provides an in-depth look at the reactivity of this compound and a detailed protocol for its conversion into a key pharmaceutical building block.
Physicochemical & Reactivity Profile
Understanding the inherent properties of Ethyl 2-methoxyisonicotinate is fundamental to its effective use in synthesis. The electron-donating methoxy group at the C2 position and the electron-withdrawing ethyl ester at the C4 position create a unique electronic environment that dictates the molecule's reactivity.
| Property | Value | Source |
| IUPAC Name | ethyl 2-methoxypyridine-4-carboxylate | |
| Molecular Formula | C₉H₁₁NO₃ | |
| Molecular Weight | 181.19 g/mol | |
| CAS Number | 106719-08-8 (for the 2-chloro analog) | [1] |
| Appearance | Varies; typically a liquid or low-melting solid | |
| Boiling Point | ~220 °C at 760 mmHg (estimated for related structures) | [2] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DCM, THF) |
Mechanistic Considerations for Synthesis
The reactivity of the pyridine ring is heavily influenced by its substituents. The methoxy group at C2 enhances the electron density of the ring, making it more susceptible to electrophilic attack than unsubstituted pyridine, though the ring is still electron-deficient overall compared to benzene. Conversely, the ester at C4 is a primary site for nucleophilic attack. This electronic push-pull relationship is key to its utility.
This structure allows for several key transformations:
-
Nucleophilic Acyl Substitution: The ethyl ester is readily converted to amides, hydrazides, or carboxylic acids, which are common functional groups in active pharmaceutical ingredients (APIs).[1][3]
-
Nucleophilic Aromatic Substitution (SNAr): While the methoxy group is not an excellent leaving group, displacement can be achieved under specific conditions, allowing for the introduction of other functionalities at the C2 position.
-
Ring Dearomatization: The electron-rich nature of the ring, enhanced by the methoxy group, can facilitate catalytic dearomatization reactions to produce valuable chiral dihydropyridone and piperidine scaffolds.[4]
Application Profile: Synthesis of 2-Methoxyisonicotinohydrazide
Isonicotinohydrazides are a class of compounds with significant biological activity, most notably represented by the anti-tubercular drug Isoniazid. The synthesis of 2-methoxyisonicotinohydrazide from Ethyl 2-methoxyisonicotinate is a straightforward and efficient hydrazinolysis reaction, demonstrating the precursor's utility in generating valuable pharmaceutical intermediates.
Reaction Workflow
The process involves the direct reaction of the ethyl ester with hydrazine hydrate in an alcoholic solvent. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the ester.
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Experimental Protocol: Hydrazinolysis
This protocol details the synthesis of 2-methoxyisonicotinohydrazide on a laboratory scale.
Materials:
-
Ethyl 2-methoxyisonicotinate (1.0 eq)
-
Hydrazine hydrate (64-80% solution in water, 3.0-5.0 eq)
-
Ethanol (or Methanol), reagent grade
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Standard glassware for workup and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 2-methoxyisonicotinate (e.g., 5.0 g, 27.6 mmol) in ethanol (30 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (e.g., 4.8 mL, ~82.8 mmol, 3.0 eq) dropwise at room temperature.[5]
-
Heating: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.
-
Isolation: Cool the concentrated solution in an ice bath for 30-60 minutes. The product, 2-methoxyisonicotinohydrazide, will precipitate as a white solid.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.
-
Drying & Purification: Dry the solid product under vacuum to a constant weight. If necessary, the product can be further purified by recrystallization from ethanol or an ethanol/water mixture.[7]
Process Optimization & Critical Parameters
The success of this synthesis relies on the careful control of several key parameters. The following table outlines these variables and provides rationale for their optimization, ensuring high yield and purity.
| Parameter | Recommended Range | Rationale & Field Insights |
| Hydrazine Stoichiometry | 3.0 - 5.0 equivalents | Using a significant excess of hydrazine hydrate drives the reaction to completion. Since hydrazine hydrate is often used as an aqueous solution, the excess also helps to mitigate the effects of water, which could otherwise lead to competitive hydrolysis of the ester.[5] |
| Solvent Choice | Ethanol or Methanol | Alcohols are excellent solvents for both the starting ester and the hydrazine. They are also easy to remove post-reaction. Methanol may offer slightly faster reaction times due to its lower boiling point, but ethanol is often preferred for its lower toxicity. |
| Reaction Temperature | 80 - 90°C (Reflux) | Heating is necessary to provide the activation energy for the nucleophilic attack. Running the reaction at the reflux temperature of the solvent ensures a consistent and sufficiently high reaction rate without needing super-atmospheric pressure.[6] |
| Reaction Time | 4 - 6 hours | This timeframe is typically sufficient for complete conversion. Monitoring by TLC is crucial to avoid unnecessarily long heating times which could lead to side product formation or degradation. |
| Product Isolation | Cooling & Precipitation | 2-methoxyisonicotinohydrazide has lower solubility in cold ethanol compared to the starting material and hydrazine byproducts, allowing for effective isolation by simple cooling and filtration. |
Safety Precautions
Adherence to strict safety protocols is mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, nitrile gloves, and ANSI Z87.1-compliant safety goggles.[8] A face shield is recommended when handling larger quantities of hydrazine.[9]
-
Ventilation: All operations involving hydrazine hydrate must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[8][9] Hydrazine is an acutely toxic and suspected carcinogenic substance.
-
Reagent Handling: Hydrazine hydrate is highly corrosive and can cause severe skin burns and eye damage.[10] It is also combustible. Keep it away from heat, sparks, and open flames.[10] Avoid all personal contact, including inhalation and skin contact.
-
Waste Disposal: All hydrazine-containing waste is considered hazardous.[9] It must be collected in a designated, properly labeled, and sealed waste container for disposal according to institutional and local regulations. Do not pour hydrazine waste down the drain.
Conclusion
Ethyl 2-methoxyisonicotinate stands out as a highly effective and versatile precursor in pharmaceutical synthesis. Its well-defined reactivity allows for the efficient construction of more complex molecular architectures. The straightforward conversion to 2-methoxyisonicotinohydrazide, as detailed in this guide, exemplifies its utility in creating valuable intermediates for drug discovery and development programs. By understanding its chemical properties and adhering to rigorous safety and experimental protocols, researchers can fully leverage this building block to accelerate the synthesis of novel therapeutic agents.
References
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Sdfine. (n.d.). hydrazine hydrate 60% - Sdfine. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. Retrieved from [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Methoxypyridine-4-carboxylic acid. Retrieved from [Link]
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Nakakita, S., & Natsuka, S. (2015). [Release of N-glycans by hydrazinolysis]. Glycoscience Protocol Online Database. Retrieved from [Link]
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Nakakita, S., Sumiyoshi, W., & Natsuka, S. (2013). [Hydrazinolysis using hydrazine monohydrate]. Glycoscience Protocol Online Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-methylisonicotinate. PubChem Compound Database. Retrieved from [Link]
-
Nakakita, S., Sumiyoshi, W., & Natsuka, S. (2021). Hydrazinolysis using hydrazine monohydrate reducing sugar chains. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(1), 163. Retrieved from [Link]
-
Chemsrc. (n.d.). Ethyl isonicotinate | CAS#:1570-45-2. Retrieved from [Link]
-
Mondal, S., et al. (2018). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Organic Letters, 20(10), 2913-2916. Retrieved from [Link]
-
Agilent. (n.d.). GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-methylbutyrate. PubChem Compound Database. Retrieved from [Link]
-
Nakakita, S., & Natsuka, S. (2021). Release of N-glycans by hydrazinolysis. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
Ukrprom, V. D., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Crystals, 11(11), 1362. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-methyloctanoate. Retrieved from [Link]
-
Liu, X., et al. (2010). Synthesis of ethyl-2-(p-ethoxyphenyl) propenoate. ResearchGate. Retrieved from [Link]
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- 5. Hydrazinolysis using hydrazine monohydrate reducing sugar chains - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Application Note & Protocols: High-Purity Crystallization of Ethyl 2-methoxyisonicotinate
Introduction: The Imperative for Crystalline Purity
Ethyl 2-methoxyisonicotinate is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and agrochemicals.[1] The purity and solid-state form of an active pharmaceutical ingredient (API) or a key intermediate are critical determinants of its stability, bioavailability, and manufacturability. Obtaining a highly pure, stable, and crystalline form of Ethyl 2-methoxyisonicotinate is therefore a crucial step in the drug development process.
This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of Ethyl 2-methoxyisonicotinate. We will explore the causality behind experimental design, from solvent selection to the execution of various crystallization techniques, and conclude with robust analytical methods for purity verification.
Foundational Knowledge: Physicochemical Properties
A successful crystallization strategy is built upon a thorough understanding of the compound's physicochemical properties. While specific experimental data for Ethyl 2-methoxyisonicotinate is not extensively published, we can infer likely characteristics from related structures like Ethyl isonicotinate and other pyridine esters.[2][3][4]
Table 1: Physicochemical Properties of Ethyl 2-methoxyisonicotinate and Related Analogs
| Property | Ethyl 2-methoxyisonicotinate (Predicted/Typical) | Ethyl isonicotinate (Reference) | Notes & Rationale |
| Molecular Formula | C₉H₁₁NO₃ | C₈H₉NO₂ | The methoxy group adds CH₂O. |
| Molecular Weight | ~181.19 g/mol | 151.16 g/mol [5] | Affects solubility calculations. |
| Appearance | White to off-white solid or oil | Colorless to light brown liquid[6] | The methoxy group may increase the melting point, favoring a solid state at RT. |
| Melting Point (°C) | Needs experimental determination | ~23 °C[7] | A sharp melting point is a key indicator of purity.[8] |
| Boiling Point (°C) | Needs experimental determination | ~92 °C @ 8 mmHg[5] | Useful for distillation purification but crystallization is preferred for polymorphism control. |
| Solubility | Moderately soluble in polar organic solvents (e.g., Ethanol, Acetone); sparingly soluble in non-polar solvents (e.g., Hexane) and water.[2] | Soluble in organic solvents, sparingly in water.[3] | The pyridine N, ether O, and ester C=O are polar sites. The ethyl and aromatic ring provide non-polar character. |
The Crystallization Workflow: A Strategic Overview
The path from a crude, impure solid to a highly pure crystalline material follows a logical sequence of steps. This workflow ensures that each stage is optimized before proceeding to the next, saving time and resources.
Caption: General workflow for crystallization development.
Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical factor in developing a successful crystallization process.[9] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.[10]
Rationale for Solvent Choice
For Ethyl 2-methoxyisonicotinate, the molecular structure suggests a moderate polarity. Therefore, screening should include:
-
Protic Solvents: Alcohols (Methanol, Ethanol, Isopropanol) can engage in hydrogen bonding with the pyridine nitrogen.
-
Aprotic Polar Solvents: Ketones (Acetone), Esters (Ethyl Acetate), and Acetonitrile are good starting points.
-
Non-Polar Solvents: Alkanes (Hexane, Heptane) will likely serve as effective anti-solvents.
Protocol: Solvent Screening
-
Preparation: Place approximately 10-20 mg of crude Ethyl 2-methoxyisonicotinate into several small vials.
-
Initial Solubility Test (Room Temp): Add a candidate solvent dropwise (e.g., 0.1 mL increments) to each vial at room temperature, vortexing after each addition. Record the volume of solvent required to fully dissolve the solid.
-
Interpretation: If it dissolves in <0.2 mL, it is likely too soluble. If it remains insoluble after 2-3 mL, it is likely not a good single solvent. A moderately soluble compound is ideal.[9]
-
-
Hot Solubility Test: For solvents where the compound was moderately or poorly soluble at room temperature, heat the vial to near the solvent's boiling point.
-
Interpretation: If the compound dissolves completely upon heating, it is a promising candidate for cooling crystallization.
-
-
Recrystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath.
-
Interpretation: Observe the quality and quantity of the crystals formed. An ideal solvent yields a high recovery of well-formed crystals. Oiling out indicates the solution is too supersaturated or the compound's melting point is below the solution temperature.[11]
-
Caption: Decision tree for solvent selection logic.
Crystallization Protocols
Method 1: Cooling Crystallization
This is the most common technique for compounds that are significantly more soluble in a hot solvent than a cold one.[10]
-
Principle: A saturated solution is prepared at an elevated temperature. As the solution cools, the solubility of the compound decreases, leading to supersaturation and subsequent crystal formation.
-
Protocol:
-
Place 1.0 g of crude Ethyl 2-methoxyisonicotinate into a 50 mL Erlenmeyer flask.
-
Add the chosen solvent (e.g., Isopropanol) in small portions while heating the mixture to reflux with gentle stirring until the solid is completely dissolved. Add a minimal excess of solvent (1-2 mL) to ensure the solution remains unsaturated at the boiling point.
-
Allow the flask to cool slowly and undisturbed to room temperature. Covering the flask with glass wool can promote slower cooling, leading to larger crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Method 2: Antisolvent Crystallization
This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "antisolvent"), and the two solvents are miscible.[12][13]
-
Principle: The addition of an antisolvent reduces the solubility of the solute in the solution, inducing rapid supersaturation and crystallization.[12] This technique is effective for controlling particle size.[14]
-
Protocol:
-
Dissolve 1.0 g of crude Ethyl 2-methoxyisonicotinate in the minimum amount of a "good" solvent (e.g., Acetone) at room temperature to create a concentrated solution.
-
In a separate flask, place a larger volume of a cold antisolvent (e.g., Hexane, 20-30 mL).
-
With vigorous stirring, add the solution of the compound dropwise to the antisolvent. The rate of addition is critical: a slow addition rate promotes the growth of larger crystals, while a fast rate can lead to smaller particles or even amorphous precipitation.[15]
-
After the addition is complete, continue stirring the resulting slurry for 30-60 minutes to allow crystallization to complete.
-
Isolate, wash (with the antisolvent), and dry the crystals as described in the cooling crystallization protocol.
-
Caption: The antisolvent crystallization process.
Method 3: Slurry Crystallization (Form Conversion)
This technique is particularly useful for converting a less stable crystalline form (polymorph) to a more stable one or for purification when the solubility is low.[16]
-
Principle: The compound is suspended in a solvent in which it is only slightly soluble. Over time, the less stable form dissolves and re-precipitates as the more stable, less soluble form.[17]
-
Protocol:
-
Place 1.0 g of crude Ethyl 2-methoxyisonicotinate into a flask with a stir bar.
-
Add a solvent in which the compound is sparingly soluble (e.g., a mixture of Ethyl Acetate and Heptane). The amount should be sufficient to create a mobile slurry.
-
If a specific polymorph is desired, add a small number of seed crystals of that form.[16]
-
Stir the slurry at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (12-48 hours).
-
Periodically sample the solid and analyze it (e.g., by DSC or PXRD) to monitor the conversion.
-
Once the conversion is complete, isolate, wash, and dry the crystals as previously described.
-
Purity and Characterization: Validating the Outcome
The success of crystallization is quantified by rigorous analysis of the final product. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for determining purity by separating the main compound from its impurities.
Table 2: Example HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) | Standard for moderately polar organic molecules.[18] |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Provides good separation for pyridine derivatives. The acid improves peak shape.[19] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 268 nm | Pyridine rings typically have strong absorbance in this region.[20] |
| Injection Volume | 10 µL | Standard volume. |
| Column Temp | 30 °C | Ensures reproducible retention times. |
Quantitative NMR (qNMR)
qNMR is a powerful primary method for purity determination that is orthogonal to HPLC.[21][22] It measures the purity of a substance by comparing the integral of one of its signals to the integral of a certified internal standard of known purity and weight.[23][24]
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[23]
-
Protocol Outline:
-
Accurately weigh the crystalline sample of Ethyl 2-methoxyisonicotinate.
-
Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) that has a simple spectrum with peaks that do not overlap with the sample peaks.
-
Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum using quantitative parameters (e.g., long relaxation delay D1 ≥ 5x the longest T₁).
-
Calculate purity using the standard qNMR equation comparing the integrals, number of protons, molecular weights, and masses of the analyte and the standard.[24]
-
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion and to screen for different polymorphic forms.[25][26]
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[27] A melting event appears as an endothermic peak.[8]
-
Protocol Outline:
-
Accurately weigh 2-5 mg of the dried crystals into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point, and a sharp peak is indicative of high purity.[28] Multiple melting peaks may indicate the presence of impurities or polymorphism.[8]
-
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Application Note: A Scalable Protocol for the Synthesis of Ethyl 2-methoxyisonicotinate
Abstract
Ethyl 2-methoxyisonicotinate is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex heterocyclic compounds. As demand for these advanced intermediates grows, the need for robust, scalable, and safe synthetic protocols becomes paramount. This application note provides a comprehensive guide to the scale-up synthesis of Ethyl 2-methoxyisonicotinate, transitioning from a laboratory-scale procedure to a pilot-plant scale. The featured synthesis route is a nucleophilic aromatic substitution (SNAr) reaction, chosen for its high efficiency and amenability to scale. We will delve into the mechanistic underpinnings, process safety, and critical parameters that ensure a successful and reproducible scale-up.
Introduction and Synthetic Strategy
The synthesis of substituted pyridine derivatives is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Ethyl 2-methoxyisonicotinate, with its characteristic ester and methoxy functionalities on the pyridine core, serves as a versatile synthon. The primary synthetic route detailed herein involves the reaction of commercially available Ethyl 2-chloroisonicotinate with sodium methoxide.
This SNAr pathway is advantageous for several reasons:
-
High Yield: Nucleophilic substitution on an electron-deficient pyridine ring, particularly with a chlorine atom at the 2-position, is typically efficient.
-
Atom Economy: The reaction is a direct displacement, leading to minimal byproduct formation.
-
Scalability: The reaction conditions are readily transferable from laboratory glassware to larger, controlled reactor systems.
An alternative pathway, the Fischer esterification of 2-methoxyisonicotinic acid, is also a viable option but is often governed by equilibrium, which can present challenges in driving the reaction to completion at a large scale without significant excess of reagents or efficient water removal.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | Ethyl 2-methoxypyridine-4-carboxylate |
| CAS Number | Not explicitly found, parent acid is 105596-63-2[1][2] |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |
| Boiling Point | Data not available; estimated to be >200 °C at atmospheric pressure |
Reaction Mechanism and Rationale
The core transformation is a nucleophilic aromatic substitution (SNAr). Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), SNAr reactions on aromatic rings proceed via a distinct addition-elimination mechanism, especially when the ring is activated by electron-withdrawing features.[3]
Mechanism Steps:
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom (the ipso-carbon). This step is possible because the nitrogen atom in the pyridine ring withdraws electron density, making the ring carbons more electrophilic.[4][5]
-
Formation of the Meisenheimer Complex: The attack disrupts the aromaticity of the ring, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized, particularly onto the electronegative nitrogen atom, which stabilizes the intermediate.
-
Elimination and Aromatization: The leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, Ethyl 2-methoxyisonicotinate.[7]
Critical Scale-Up and Safety Considerations
Transitioning a synthesis from the benchtop to a pilot plant requires careful consideration of safety, thermal management, and material handling.
Handling of Sodium Methoxide
Sodium methoxide is a highly reactive, corrosive, and hygroscopic reagent. It can be purchased as a solid powder or as a solution in methanol.
-
Solid Sodium Methoxide:
-
Hazards: Highly flammable and can ignite spontaneously if exposed to moist air.[8] It reacts violently with water. Dust inhalation is toxic.
-
Handling at Scale: Must be handled under an inert atmosphere (e.g., nitrogen or argon).[9] Requires specialized powder handling equipment, such as a glovebox or powder charging system, to prevent exposure and reaction with atmospheric moisture. All tools and equipment must be spark-proof.[9]
-
-
Sodium Methoxide Solution (30 wt.% in Methanol):
-
Hazards: Flammable liquid due to the methanol solvent. It is also corrosive and toxic.
-
Handling at Scale: This is often the preferred form for scale-up as it eliminates the hazards associated with handling fine, pyrophoric powders. It can be transferred via pumps through sealed lines directly into the reactor. However, the solution is still highly sensitive to moisture and air.[10]
-
Personal Protective Equipment (PPE): When handling sodium methoxide in either form, a high level of PPE is mandatory. This includes flame-retardant overalls, chemical-resistant gloves (e.g., neoprene), chemical safety goggles, and a full-face shield.[8][9][11]
Thermal Management
The reaction between sodium methoxide and ethyl 2-chloroisonicotinate is exothermic.
-
Laboratory Scale: The heat generated can be easily dissipated by the surface area of the flask, often with the help of a simple ice bath.
-
Pilot Scale: The surface-area-to-volume ratio decreases significantly. Heat removal becomes a critical challenge. A jacketed reactor with a thermal control unit is essential to maintain the desired reaction temperature. The rate of addition of the sodium methoxide solution must be carefully controlled to prevent a thermal runaway.
Work-up and Purification
-
Quenching: The reaction is typically quenched by adding water or a mild acidic solution to neutralize any remaining sodium methoxide. At scale, this must be done cautiously and with cooling, as the neutralization is also exothermic.
-
Extraction: Liquid-liquid extraction is used to isolate the product.[12][13] At a larger scale, the risk of forming stable emulsions increases. The use of brine (saturated NaCl solution) can help break emulsions and reduce the amount of water in the organic layer.[14][15]
-
Purification: While lab-scale purification might involve column chromatography, this is often impractical and expensive at a large scale.[16] The preferred methods for scale-up are vacuum distillation or recrystallization, if the product is a solid.
Experimental Protocols
Part A: Laboratory-Scale Synthesis (25 g Scale)
Materials:
-
Sodium methoxide, 30% solution in methanol
-
Anhydrous Methanol
-
Toluene
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
500 mL three-necked round-bottom flask, magnetic stirrer, thermometer, dropping funnel, and reflux condenser with a nitrogen inlet.
Procedure:
-
Setup: Assemble the glassware and flame-dry under a stream of nitrogen. Allow to cool to room temperature.
-
Reagent Charging: Charge the flask with Ethyl 2-chloroisonicotinate (25.0 g, 134.7 mmol) and anhydrous methanol (150 mL). Begin stirring under a nitrogen atmosphere.
-
Reaction: Cool the mixture to 10-15 °C using a water bath. Add the sodium methoxide solution (30.5 g, 169.0 mmol, 1.25 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.[12]
-
To the resulting residue, add toluene (150 mL) and water (100 mL). Stir vigorously.
-
Carefully add saturated NH₄Cl solution (50 mL) to quench any excess base.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 75 mL).
-
-
Isolation: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain Ethyl 2-methoxyisonicotinate as a clear liquid.
Part B: Pilot-Scale Synthesis Protocol (2.5 kg Scale)
Equipment:
-
50 L jacketed glass reactor with a mechanical stirrer, baffle, temperature probe, and nitrogen inlet/outlet.
-
Controlled addition pump for liquid transfer.
-
Condenser for reflux and distillation.
-
Receiving vessels.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charging: Charge the reactor with Ethyl 2-chloroisonicotinate (2.50 kg, 13.47 mol) and anhydrous methanol (15 L) via a charging port.
-
Reaction:
-
Start the mechanical stirrer and begin cooling the reactor jacket to 10 °C.
-
Using the addition pump, feed the sodium methoxide solution (3.05 kg, 16.90 mol, 1.25 eq) into the reactor over 1.5-2 hours. Maintain the internal temperature between 15-25 °C by adjusting the feed rate and jacket temperature.
-
Once the addition is complete, heat the reactor contents to reflux (~65 °C) and hold for 4-6 hours, monitoring for completion.
-
-
Work-up:
-
Cool the reactor to 20-25 °C.
-
Configure the reactor for distillation and remove the bulk of the methanol under vacuum.
-
Add toluene (15 L) and water (10 L) to the reactor. Stir for 15 minutes.
-
Slowly add saturated NH₄Cl solution (5 L) while maintaining the temperature below 30 °C.
-
Stop stirring and allow the layers to separate for 30-60 minutes. Drain the lower aqueous layer.
-
Add brine (7.5 L) to the organic layer in the reactor, stir for 15 minutes, allow to settle, and drain the aqueous layer.
-
-
Isolation and Purification:
-
Transfer the organic layer to a clean, dry vessel.
-
The crude product in toluene can be concentrated and purified by vacuum distillation using appropriate large-scale distillation equipment.
-
Data and Process Parameters Summary
The following tables summarize the key quantitative data for both scales.
Table 1: Reagent Quantities
| Reagent | Lab Scale (25 g) | Pilot Scale (2.5 kg) | Molar Eq. |
|---|---|---|---|
| Ethyl 2-chloroisonicotinate | 25.0 g (134.7 mmol) | 2.50 kg (13.47 mol) | 1.0 |
| Sodium Methoxide (30% sol.) | 30.5 g (169.0 mmol) | 3.05 kg (16.90 mol) | 1.25 |
| Anhydrous Methanol | 150 mL | 15 L | - |
| Toluene | ~250 mL | ~25 L | - |
| Expected Yield | 85-95% | 80-90% | - |
| Expected Purity | >98% (after distillation) | >98% (after distillation) | - |
Table 2: Critical Process Parameters
| Parameter | Laboratory Scale | Pilot Scale | Rationale |
|---|---|---|---|
| Addition Temperature | 10-25 °C | 15-25 °C | Control initial exotherm of the SNAr reaction. |
| Addition Time | 30-45 min | 1.5-2 hours | Slower addition at scale prevents heat accumulation. |
| Reaction Temperature | Reflux (~65 °C) | Reflux (~65 °C) | Ensures a reasonable reaction rate. |
| Reaction Time | 4-6 hours | 4-6 hours | Typically sufficient for full conversion. |
| Stirring | Magnetic Stirrer | Mechanical Stirrer | Ensures efficient mixing in a larger volume. |
Process Workflow Diagram
Conclusion
The synthesis of Ethyl 2-methoxyisonicotinate via nucleophilic aromatic substitution of Ethyl 2-chloroisonicotinate is a robust and highly scalable process. The primary challenges in scaling this reaction from the laboratory to the pilot plant are the safe handling of sodium methoxide and effective management of the reaction exotherm. By utilizing a solution of sodium methoxide and employing a well-controlled jacketed reactor system, these risks can be effectively mitigated. The detailed protocols and parameters provided in this note serve as a validated starting point for process chemists and engineers to safely and efficiently produce multi-kilogram quantities of this valuable intermediate.
References
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- Gelest, Inc. (2015). aks760 - sodium methoxide, 95% - Safety Data Sheet.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 2-methoxyisonicotinate
Welcome to the technical support guide for the synthesis of Ethyl 2-methoxyisonicotinate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic building block. Instead of a rigid protocol, this guide uses a question-and-answer format to address specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
Overview of the Synthetic Strategy
The most prevalent and scalable synthesis of Ethyl 2-methoxyisonicotinate is a two-step process. It begins with the esterification of 2-chloroisonicotinic acid to form the intermediate, Ethyl 2-chloroisonicotinate. This is followed by a Nucleophilic Aromatic Substitution (SNAr) reaction, where the chloro group is displaced by a methoxide anion.
Caption: General two-step synthesis of Ethyl 2-methoxyisonicotinate.
This guide is structured to troubleshoot each of these critical steps, followed by purification strategies.
Part 1: Troubleshooting the Esterification of 2-Chloroisonicotinic Acid
This initial step, while seemingly straightforward, can present challenges related to reaction equilibrium and workup.
Q1: My Fischer esterification of 2-chloroisonicotinic acid is slow and gives low conversion. What's happening and how can I fix it?
A: The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] Low conversion is almost always due to the presence of water, which shifts the equilibrium back towards the starting materials.
Causality & Solution: To drive the reaction to completion, you must remove the water as it is formed.
-
Excess Reagent: Use a large excess of ethanol. This serves as both the reactant and a solvent, shifting the equilibrium towards the product side.
-
Dehydrating Agents: While a strong acid catalyst like sulfuric acid also acts as a dehydrating agent, its primary role is catalysis.[2] For more stubborn reactions, consider using molecular sieves.
-
Azeotropic Removal of Water: A Dean-Stark apparatus with a suitable solvent like toluene can be highly effective for physically removing water from the reaction mixture as it forms.[2][3]
Q2: What is a reliable starting protocol for this esterification?
A: A common and effective method involves using a solid acid catalyst or a strong mineral acid in an excess of the alcohol.
Experimental Protocol: Synthesis of Ethyl 2-chloroisonicotinate
-
To a round-bottom flask equipped with a reflux condenser, add 2-chloroisonicotinic acid (1.0 eq).
-
Add absolute ethanol (5-10 eq) as the solvent and reactant.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) or an acidic ion-exchange resin.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester, which can often be used in the next step without further purification. A patent for a similar process using a solid acid catalyst in toluene reported a yield of 97.2%.[3]
Part 2: Optimizing the Nucleophilic Aromatic Substitution (SNAr) Step
This is the most critical and often lowest-yielding step. Success hinges on understanding the SNAr mechanism and meticulously controlling the reaction conditions.
Q1: Can you explain the SNAr mechanism for this reaction and why the pyridine ring is suitable for it?
A: Nucleophilic aromatic substitution is fundamentally different from SN1 or SN2 reactions. It proceeds via a two-step addition-elimination mechanism.[4][5]
-
Addition: The nucleophile (methoxide, CH₃O⁻) attacks the electron-deficient carbon atom bonded to the leaving group (chloride). This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex.[5][6]
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group.
The pyridine ring is "activated" for this reaction. The electron-withdrawing nitrogen atom in the ring, particularly when ortho or para to the leaving group, helps to stabilize the negative charge of the Meisenheimer intermediate, making the ring susceptible to nucleophilic attack.[6][7]
Q2: My SNAr reaction is giving a very low yield of the desired product. What are the most common failure points?
A: Low yield in this step is typically traced back to one of three critical factors: reagent quality, moisture, or temperature control.
Caption: Troubleshooting workflow for the SNAr reaction.
Q3: I suspect hydrolysis of my ester is a major side reaction. How can I identify and prevent this?
A: Hydrolysis of the ethyl ester back to the carboxylic acid is a significant risk, especially under basic conditions in the presence of water.[1][8] This can happen during the reaction if your reagents are wet, or during the aqueous workup.
-
Identification: The hydrolyzed product, 2-methoxyisonicotinic acid, will be extractable into a basic aqueous layer and will not appear with the product in the organic layer. Acidifying the aqueous layer should precipitate the acid, which can be confirmed by LC-MS.
-
Prevention:
-
Anhydrous Conditions: The most critical preventative measure is to run the reaction under strictly anhydrous conditions. Use anhydrous methanol, and ensure your sodium methoxide is not hydrated.
-
Controlled Workup: During workup, quench the reaction with a non-aqueous acid source (like acetic acid) or by pouring it into ice-cold water, and then quickly proceed to extraction. Minimize the time the product spends in a basic aqueous environment.
-
Q4: What are the optimal reaction conditions (solvent, base, temperature) for this transformation?
A: The choice of conditions can significantly impact the yield. Below is a summary of typical conditions.
| Parameter | Recommended | Rationale & Key Considerations |
| Base | Sodium Methoxide (NaOMe) | The most direct and common nucleophile. Can be purchased as a solid or a solution in methanol. Solid is very hygroscopic. |
| Solvent | Anhydrous Methanol (MeOH) | Serves as the solvent and the precursor to the nucleophile if preparing NaOMe in situ with sodium metal. |
| Stoichiometry | 1.1 - 1.5 equivalents of NaOMe | A slight excess is needed to drive the reaction to completion, but a large excess can promote side reactions. |
| Temperature | 0 °C to Reflux | Addition of NaOMe to the ester should be done at a low temperature (0 °C) to control the initial exotherm. The reaction is then typically heated to reflux to ensure completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing moisture from entering the reaction. |
Part 3: Purification and Analysis
Q1: What is the most effective procedure for purifying the final product, Ethyl 2-methoxyisonicotinate?
A: A standard liquid-liquid extraction followed by distillation or column chromatography is generally effective.
Purification Protocol:
-
After the reaction is complete, cool the mixture and carefully neutralize it with a mild acid (e.g., acetic acid) to a pH of ~7.
-
Remove the solvent (methanol) under reduced pressure.
-
Add water to the residue and perform a liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane (3x volumes).[2]
-
Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the solvent to obtain the crude product.
-
For higher purity, the crude oil can be purified by:
-
Vacuum Distillation: If thermally stable, this is an excellent method for purification on a larger scale.
-
Silica Gel Column Chromatography: Use a solvent system such as hexane/ethyl acetate to isolate the product from non-polar and highly polar impurities.[9]
-
Q2: What are the expected analytical characteristics for the final product?
A: While specific shifts may vary slightly based on the NMR solvent and instrument, you should look for the following characteristic signals for Ethyl 2-methoxyisonicotinate.
-
¹H NMR: Expect signals for the ethyl group (a triplet and a quartet), a singlet for the methoxy group, and signals corresponding to the three protons on the pyridine ring.
-
¹³C NMR: Look for the characteristic carbonyl carbon of the ester, the methoxy carbon, the two carbons of the ethyl group, and the carbons of the pyridine ring.
-
Mass Spec (ESI+): The primary ion observed should be the [M+H]⁺ peak.
References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 2nd International Conference on Energy, Materials and Chemical Engineering (EMCM 2016). Atlantis Press. [Link][10][11][12]
-
European Patent Office. (1990). Preparation of 2-chloropyridine 3-carboxylic acid esters (EP 0372654 A2). [Link][13]
-
Fujimoto, T., Endo, K., Nakamura, M., & Nakamura, E. (2009). SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses, 86, 243-252. [Link][14]
-
Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II. Retrieved January 15, 2026, from [Link][4]
-
OpenStax. (n.d.). Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition. [Link][5]
-
ChemSrc. (2023). Ethyl isonicotinate. Retrieved January 15, 2026, from [Link][15]
-
Orgo Made Simple. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link][7]
-
Britannica. (2018, January 16). Nucleophilic aromatic substitution. Encyclopedia Britannica. [Link][16]
-
Chemistry LibreTexts. (2023, October 30). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (2016, April 15). How to purify esterefication product?[Link][2]
-
Google Patents. (2017). A kind of preparation method of ethyl nicotinate (CN106957262A). [3]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. CN106957262A - A kind of preparation method of ethyl nicotinate - Google Patents [patents.google.com]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ethyl 2-acetylisonicotinate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 12. researchgate.net [researchgate.net]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Ethyl isonicotinate | CAS#:1570-45-2 | Chemsrc [chemsrc.com]
- 16. Nucleophilic aromatic substitution | chemical reaction | Britannica [britannica.com]
Technical Support Center: Purification of Ethyl 2-methoxyisonicotinate
Welcome to the technical support center for the purification of Ethyl 2-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of Ethyl 2-methoxyisonicotinate, offering probable causes and actionable solutions.
Q1: My final product has a low melting point and appears oily or discolored. What are the likely impurities?
Probable Cause: The presence of residual starting materials, side-products from the synthesis, or degradation products can lead to an impure final product with altered physical properties. The most common synthesis route for Ethyl 2-methoxyisonicotinate is the Fischer esterification of 2-methoxyisonicotinic acid with ethanol, catalyzed by a strong acid.
Common Impurities to Consider:
-
Unreacted 2-methoxyisonicotinic acid: Due to the equilibrium nature of Fischer esterification, some starting acid may remain.[1][2][3]
-
Residual Ethanol and Acid Catalyst: Improper work-up can leave traces of the alcohol and acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).[4][5]
-
Water: A byproduct of the esterification reaction, water can promote the hydrolysis of the ester back to the carboxylic acid, especially at elevated temperatures or in the presence of an acid catalyst.[1][2]
-
Hydrolysis Product (2-methoxyisonicotinic acid): The ester is susceptible to hydrolysis back to the parent carboxylic acid if exposed to moisture, especially under acidic or basic conditions.[6][7]
-
Byproducts from Side Reactions: At high temperatures, side reactions such as decarboxylation of the starting material or ether cleavage of the methoxy group might occur, though these are generally less common under standard esterification conditions.
Solution Workflow:
-
Initial Work-up: After the reaction, quench the mixture with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Be cautious of CO2 evolution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water and water-soluble impurities.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating the solvent.
-
Purification: Proceed with one of the detailed purification methods below (recrystallization or column chromatography).
Q2: I'm attempting to recrystallize Ethyl 2-methoxyisonicotinate, but it's "oiling out" instead of forming crystals. What should I do?
Probable Cause: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This often happens if the solution is supersaturated at a temperature above the melting point of the impure compound or if the cooling rate is too fast. The choice of solvent is also critical.
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of the primary solvent (the one in which the compound is more soluble) to the oiled-out mixture and heat until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool to room temperature slowly and undisturbed. Rapid cooling, such as placing the hot flask directly in an ice bath, promotes oiling out.
-
Scratching: If crystals do not form upon reaching room temperature, try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.
-
Seed Crystals: If available, add a single, pure crystal of Ethyl 2-methoxyisonicotinate to induce crystallization.
-
Re-evaluate Your Solvent System: If oiling out persists, the solvent system may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For esters, mixtures of a polar solvent with a non-polar anti-solvent are often effective.[8][9][10]
Recommended Solvent Systems for Recrystallization:
| Solvent System (Solvent 1 / Solvent 2) | Rationale |
| Ethanol / Water | The compound is likely soluble in hot ethanol and less soluble in cold ethanol. Water acts as an anti-solvent. |
| Ethyl Acetate / Hexanes | A common choice for moderately polar compounds. Ethyl acetate solubilizes the ester, while hexanes decrease the solubility upon addition.[9] |
| Acetone / Hexanes | Similar to the ethyl acetate/hexanes system, offering a different polarity profile.[9] |
| Toluene / Heptane | A less polar option that can be effective if the compound is less polar than anticipated. |
Q3: My column chromatography is not providing good separation of the main product from an impurity. How can I improve the resolution?
Probable Cause: Poor separation during column chromatography can result from an inappropriate mobile phase polarity, incorrect stationary phase, or overloading the column. The basic nitrogen of the pyridine ring can also interact with acidic silica gel, leading to peak tailing.
Optimization Strategies:
-
Mobile Phase Tuning: The polarity of the eluent is the most critical factor. For Ethyl 2-methoxyisonicotinate, a gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.
-
If impurities elute too close to the product: Decrease the polarity of the mobile phase (i.e., reduce the percentage of ethyl acetate). This will increase the retention time of all compounds but may improve the separation between them.
-
If the product is not eluting: Gradually increase the polarity of the mobile phase.
-
-
Add a Modifier: To reduce peak tailing caused by the basic pyridine nitrogen, add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase. This will compete with your compound for the acidic sites on the silica gel.
-
Stationary Phase Choice: While silica gel is standard, if separation is still challenging, consider using a different stationary phase like alumina (which is slightly basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Column Loading: Do not overload the column. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
DOT Diagram: Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting poor column chromatography separation.
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the purification and handling of Ethyl 2-methoxyisonicotinate.
Q1: What is the best general approach to purify crude Ethyl 2-methoxyisonicotinate after synthesis?
For most lab-scale syntheses, a combination of an aqueous work-up followed by either column chromatography or recrystallization is effective.
-
For high purity requirements (>99%): Column chromatography is generally preferred as it can separate closely related impurities.
-
For larger scales and reasonably pure crude material: Recrystallization is often more efficient and scalable.
Q2: How can I assess the purity of my Ethyl 2-methoxyisonicotinate?
Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantitative purity analysis. A C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid for better peak shape) is a good starting point.[11][12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities and confirming the mass of your product.[15][16][17][18][19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify impurities if they are present in significant amounts (>1-5%).
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting point range and lower the melting point.
Q3: Is Ethyl 2-methoxyisonicotinate stable during storage?
Ethyl 2-methoxyisonicotinate is generally stable under standard storage conditions (cool, dry, and dark). However, it is susceptible to hydrolysis, especially if exposed to moisture in the presence of acidic or basic residues. For long-term storage, it is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). The methoxy group on the pyridine ring is generally stable, but prolonged exposure to strong acids at high temperatures could potentially lead to ether cleavage.[6][20]
III. Detailed Experimental Protocols
Here we provide step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)
This protocol is suitable for purifying crude Ethyl 2-methoxyisonicotinate that is relatively free of highly polar or non-polar impurities.
Materials:
-
Crude Ethyl 2-methoxyisonicotinate
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flask
-
Hotplate/stirer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid. Stir and heat the mixture to near boiling.
-
Hot Filtration (Optional): If there are insoluble impurities, add a slight excess of hot ethanol and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy and the cloudiness persists for a few seconds.
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is designed for the purification of Ethyl 2-methoxyisonicotinate from a mixture containing various impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, and then load the dried silica onto the top of the column.
-
Elution:
-
Start with a non-polar mobile phase, such as 100% hexanes.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., start with 5% ethyl acetate in hexanes, then move to 10%, 20%, etc.).
-
If peak tailing is observed, a mobile phase containing 0.5% triethylamine can be used throughout the elution.
-
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Ethyl 2-methoxyisonicotinate.
DOT Diagram: General Purification Workflow
Caption: A typical workflow for the purification of Ethyl 2-methoxyisonicotinate.
IV. Analytical Methods
This section provides starting points for developing analytical methods to assess the purity of Ethyl 2-methoxyisonicotinate.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[13] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Recommended Condition |
| Column | DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film)[16] |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Mode | Split (e.g., 50:1) |
| Injector Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40-400 m/z |
V. References
-
HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]
-
Google Patents. Separation of pyridine or pyridine derivatives from aqueous solutions. US6087507A. Available from:
-
Chromatography Forum. Method for pyridine amine derivative. Available from: [Link]
-
The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Available from: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Available from: [Link]
-
Homework.Study.com. Rank the following compounds in order of basicity: pyridine, 4-methoxypyridine, 5-methoxyindole,.... Available from: [Link]
-
GL Sciences Inc. Concentration Analysis of Volatile Components of Soy Sauce - Comparative Collection Methods Using MonoTrap RGC18 TD. Available from: [Link]
-
PMC - NIH. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]
-
ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available from: [Link]
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. Available from: [Link]
-
Reddit. Go-to recrystallization solvent mixtures. Available from: [Link]
-
Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available from: [Link]
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]
-
ResearchGate. Analytical conditions of the ethylation of organotin compounds, as deter. Available from: [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
PMC - NIH. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Available from: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]
-
RSC Publishing. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Available from: [Link]
-
MDPI. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Crystallization Solvents.pdf. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification. Available from: [Link]
-
Patsnap. Preparation method of ethyl nicotinate. CN106957262A. Available from: [Link]
-
Google Patents. Esterification of pyridine carboxylic acids. US2758999A. Available from:
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
ResearchGate. How to purify esterefication product?. Available from: [Link]
-
Ataman Kimya. ETHYL NICOTINATE. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 16. Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair | MDPI [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 2-methoxyisonicotinate
Welcome to the technical support center for the synthesis of Ethyl 2-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during this synthetic process. Our goal is to provide you with in-depth, field-proven insights to ensure the robustness and reproducibility of your experiments.
I. Overview of the Primary Synthetic Route
The most common and industrially relevant synthesis of Ethyl 2-methoxyisonicotinate involves a nucleophilic aromatic substitution (SNAr) reaction. Typically, this is achieved by reacting Ethyl 2-chloroisonicotinate with a methoxide source, such as sodium methoxide, in a suitable solvent like methanol.
The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated by an electron-withdrawing group like the ester at the C4 position. The reaction proceeds via an addition-elimination mechanism, forming a temporary Meisenheimer complex.[1][2][3]
II. Troubleshooting Guide: Identifying and Mitigating Side Products
This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common side products.
FAQ 1: My reaction seems incomplete, and I'm observing a significant amount of starting material in my crude product analysis. What could be the cause?
Answer:
Incomplete conversion is a common issue and can often be traced back to several factors related to the nucleophile and reaction conditions.
-
Potential Cause 1: Inactive or Insufficient Nucleophile: Sodium methoxide is hygroscopic and can be deactivated by moisture. Ensure that your sodium methoxide is fresh and handled under anhydrous conditions. The stoichiometry of the methoxide is also critical; an insufficient amount will lead to incomplete conversion.
-
Potential Cause 2: Low Reaction Temperature or Insufficient Reaction Time: While the SNAr reaction on an activated pyridine ring is generally efficient, it still requires adequate thermal energy. If the reaction temperature is too low or the reaction time is too short, the conversion will be incomplete.
-
Mitigation Strategies:
-
Use freshly opened or properly stored anhydrous sodium methoxide.
-
Ensure a slight excess of sodium methoxide (e.g., 1.1-1.5 equivalents) is used.
-
Gradually increase the reaction temperature and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time.
-
FAQ 2: I've isolated my product, but I'm seeing a new, more polar spot on my TLC, and my NMR shows a loss of the ethyl ester protons and the appearance of a broad acidic proton. What is this impurity?
Answer:
This impurity is likely 2-Methoxyisonicotinic acid , the product of ester hydrolysis.
-
Mechanism of Formation: The ethyl ester group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, which can be present during the reaction workup. If the reaction mixture is quenched with water while still strongly basic, or if an acidic workup is performed under harsh conditions, hydrolysis can occur.[4]
-
Identification:
-
TLC: The carboxylic acid will be significantly more polar than the ester and will likely stick to the baseline if a non-polar solvent system is used.
-
NMR: Disappearance of the characteristic triplet and quartet of the ethyl group and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm).
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of 2-Methoxyisonicotinic acid.
-
-
Mitigation Strategies:
-
During workup, neutralize the reaction mixture carefully to a pH of ~7-8 before extraction.
-
Avoid prolonged exposure to strong acids or bases during purification.
-
Use a buffered aqueous solution for the quench if hydrolysis is a persistent issue.
-
FAQ 3: My mass spec analysis shows a peak that is 14 mass units lower than my desired product, and I observe a significant change in the aromatic region of my NMR. What is this side product?
Answer:
This is a critical and common side product: Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (which exists in tautomeric equilibrium with Ethyl 2-hydroxyisonicotinate). This is formed via demethylation of the desired product.
-
Mechanism of Formation: The methoxy group at the 2-position of a pyridine ring can be susceptible to nucleophilic attack, leading to demethylation. This is particularly favored when electron-withdrawing groups are present on the ring, which is the case here with the C4-ester group.[5] This can be viewed as an SN2 reaction on the methyl group of the methoxy ether by a nucleophile. Trace amounts of water or hydroxide in the reaction mixture can act as the nucleophile, or even the chloride leaving group from the starting material under certain conditions.
-
Identification:
-
MS: A molecular ion peak that is 14 amu (CH₂) lower than Ethyl 2-methoxyisonicotinate.
-
NMR: The 1H NMR will show a significant shift in the aromatic protons due to the change in the electronic nature of the ring (from a methoxypyridine to a pyridone). The characteristic methoxy singlet (around 4.0 ppm) will be absent.
-
UV-Vis Spectroscopy: Pyridones have a distinct UV absorbance compared to their methoxypyridine counterparts, which can be used for detection.
-
-
Mitigation Strategies:
-
Strictly Anhydrous Conditions: The most critical factor is to minimize the presence of water or other nucleophiles that can cause demethylation. Use dry solvents and reagents.
-
Temperature Control: Excessive temperatures can promote this side reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Base: While sodium methoxide is the reagent of choice, ensure it is of high purity and free from sodium hydroxide.
-
III. Experimental Protocols for Impurity Analysis
To effectively troubleshoot, a robust analytical method is essential. Below are standard protocols for the analysis of Ethyl 2-methoxyisonicotinate and its potential impurities.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for monitoring reaction progress and determining the purity of the final product.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 275 nm |
| Injection Volume | 10 µL |
Expected Elution Order:
-
2-Methoxyisonicotinic acid (most polar)
-
Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate
-
Ethyl 2-chloroisonicotinate
-
Ethyl 2-methoxyisonicotinate (least polar)
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is an excellent tool for identifying volatile impurities and confirming the mass of the main components.[6]
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| MS Scan Range | 40-400 amu |
IV. Visualizing the Reaction and Side Product Formations
Diagram 1: Main Synthetic Pathway
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 2-Methoxy-4-pyridinecarboxylic acid | 105596-63-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-pyridones [bristol.ac.uk]
improving the stability of Ethyl 2-methoxyisonicotinate in solution
Technical Support Center: Ethyl 2-methoxyisonicotinate
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support center for Ethyl 2-methoxyisonicotinate. As Senior Application Scientists, we understand that maintaining the stability of this compound in solution is critical for the reproducibility and success of your research. This guide is designed to provide you with in-depth troubleshooting advice, scientifically-grounded protocols, and a clear understanding of the degradation mechanisms you might encounter.
Frequently Asked Questions (FAQs)
Level 1: Foundational Stability Concerns
Question 1: I've just dissolved my solid Ethyl 2-methoxyisonicotinate, but my results are inconsistent. What are the initial signs of degradation in solution?
Answer: Initial signs of degradation can be subtle. The most common indicator is a loss of potency or a decrease in the expected concentration over a short period, often detected by analytical methods like HPLC. Visually, you might observe a slight change in color or the development of turbidity in the solution. The primary culprit for rapid degradation is often the hydrolysis of the ester functional group, which is highly sensitive to the pH of the solution.[1]
Question 2: What is the most critical factor to control when preparing a solution of Ethyl 2-methoxyisonicotinate?
Answer: Without a doubt, pH is the most critical factor . The Ethyl 2-methoxyisonicotinate molecule contains an ethyl ester group, which is susceptible to both acid- and base-catalyzed hydrolysis.[1][2] Uncontrolled pH, especially in unbuffered aqueous solutions, can lead to rapid cleavage of the ester bond, yielding 2-methoxyisonicotinic acid and ethanol. This fundamentally alters the molecule and will impact your experimental outcomes. Therefore, preparing your solution in a carefully selected buffer system is the first and most important step toward ensuring stability.
Level 2: Understanding Degradation Pathways
Question 3: Can you explain the primary chemical degradation pathways for Ethyl 2-methoxyisonicotinate in solution?
Answer: Certainly. Understanding the potential degradation routes is key to preventing them. For this molecule, you should be aware of three primary pathways: Hydrolysis, Photodegradation, and Oxidation. These are the typical stress conditions evaluated in forced degradation studies as mandated by ICH guidelines.[3][4][5]
-
Hydrolysis: This is the most significant pathway. The ester linkage is an electrophilic site vulnerable to nucleophilic attack by water. This reaction is significantly accelerated at pH values outside the optimal range.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions (pH > 7), hydroxide ions act as a potent nucleophile, attacking the carbonyl carbon of the ester. This is typically faster and more aggressive than acid-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 4), the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophile, water.[1]
-
-
Photodegradation: Pyridine-based compounds can be sensitive to light, particularly in the UV spectrum.[6] Energy from light exposure can promote the formation of reactive species, leading to complex degradation products. It is crucial to protect solutions from light to ensure that the degradation you observe is not a photochemical artifact.
-
Oxidation: The pyridine ring and methoxy group can be susceptible to oxidative degradation, especially in the presence of dissolved oxygen, trace metal ions, or oxidizing agents like peroxides. While often slower than hydrolysis, this pathway can become significant over longer storage periods.
Below is a diagram illustrating these primary degradation pathways.
Troubleshooting & Proactive Stabilization
Level 3: Proactive Stabilization Strategies
Question 4: What is the optimal pH range for my solution, and which buffer system should I use?
Answer: The goal is to find a "sweet spot" that minimizes both acid- and base-catalyzed hydrolysis. For most ester-containing compounds, this is typically in the slightly acidic range of pH 4.0 to 6.0 .
For buffer selection, you should choose a system whose pKa is close to the middle of your target pH range. This ensures the maximum buffering capacity.
Recommended Buffer Systems:
| Buffer System | pKa (approx.) | Useful pH Range | Comments |
| Acetate Buffer | 4.76 | 3.8 - 5.8 | Excellent choice for this application. Biologically compatible and readily available. |
| Citrate Buffer | pKa1=3.13, pKa2=4.76 | 3.0 - 6.2 | Provides robust buffering across a broad range. Also acts as a mild chelating agent, which can help sequester trace metal ions that might catalyze oxidation.[7][8] |
| Phosphate Buffer | pKa2=7.21 | 6.2 - 8.2 | Generally not recommended. While common, its buffering range is typically too close to neutral/alkaline pH, where base-catalyzed hydrolysis becomes significant. |
Causality: By maintaining the pH in the 4.0-6.0 range, you significantly reduce the concentration of hydroxide ions (OH⁻), which are the primary drivers of base-catalyzed hydrolysis. At the same time, you avoid strongly acidic conditions that would accelerate acid-catalyzed hydrolysis. A well-chosen buffer actively resists pH shifts that could otherwise occur due to CO₂ absorption from the air or interactions with experimental components.
Question 5: My experiments are long-term. Should I be concerned about oxidation, and how can I prevent it?
Answer: Yes, for long-term studies or if your solution is exposed to air, oxidative degradation is a valid concern. You can mitigate this through two primary strategies:
-
Inert Environment: Prepare your buffer and final solution using de-gassed solvents. You can de-gas water or other solvents by sparging with an inert gas like nitrogen or argon for 15-30 minutes before use. Store the final solution under an inert atmosphere.
-
Use of Antioxidants: Adding a small amount of an antioxidant can effectively scavenge free radicals and reactive oxygen species.
-
Ascorbic Acid (Vitamin C): Typically used at concentrations of 0.01% to 0.1%. It is a water-soluble antioxidant.
-
Butylated Hydroxytoluene (BHT): A common choice for organic-based solutions, though it has low water solubility.
-
The use of antioxidants is a common strategy for stabilizing pyridine derivatives and other susceptible molecules.[9][10][11]
Question 6: What are the best practices for storing solutions of Ethyl 2-methoxyisonicotinate?
Answer: To maximize shelf-life, you must control the "Big Three" of stability: pH, Temperature, and Light.
-
pH: Prepare the solution in a recommended buffer (e.g., pH 5.0 Acetate Buffer).
-
Temperature: Store solutions at 2-8°C . Refrigeration dramatically slows the rate of all chemical degradation reactions. Avoid freezing unless you have specifically validated that freeze-thaw cycles do not cause the compound to precipitate or degrade.
-
Light: Always store solutions in amber glass vials or vials that have been wrapped in aluminum foil to protect them from light exposure and prevent photodegradation.[6]
Level 4: Analytical Protocols & Advanced Troubleshooting
Question 7: How can I set up an experiment to confirm the stability of my specific formulation?
Answer: You can perform a "forced degradation" or "stress testing" study. This is a standard pharmaceutical practice designed to intentionally degrade a small amount of the compound to validate that your analytical method can detect the degradation products.[5][12][13] This process validates your method as "stability-indicating."
Protocol: Forced Degradation Study Workflow
This protocol outlines the steps to test the stability of Ethyl 2-methoxyisonicotinate and validate your analytical method.
Objective: To generate potential degradation products and confirm they can be separated from the parent compound by HPLC.
Materials:
-
Ethyl 2-methoxyisonicotinate
-
0.1 M HCl (Acidic Stress)
-
0.1 M NaOH (Basic Stress)
-
3% Hydrogen Peroxide (H₂O₂) (Oxidative Stress)
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven (Thermal Stress)
-
Photostability chamber or a UV lamp (Photolytic Stress)
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of Ethyl 2-methoxyisonicotinate (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Also, prepare a control sample (unstressed).
-
Acid Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M HCl. Heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 1-2 hours. (Base hydrolysis is often much faster).
-
Oxidation: Mix 1 mL stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Heat 1 mL of stock solution at 80°C for 48 hours.
-
Photolytic: Expose 1 mL of stock solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours).[6]
-
-
Neutralization & Dilution: Before analysis, neutralize the acid and base samples (e.g., with an equimolar amount of NaOH or HCl, respectively). Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
HPLC Analysis: Analyze all samples (control and stressed) using a stability-indicating HPLC method.
The workflow for this process is visualized below.
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. database.ich.org [database.ich.org]
- 7. Effect of metal ions on the stability of metallothionein in the degradation by cellular fractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Copper and Zinc Ions in the Hydrolytic Degradation of Neurodegeneration-Related Peptides [mdpi.com]
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- 12. onyxipca.com [onyxipca.com]
- 13. sciencegate.app [sciencegate.app]
troubleshooting NMR and mass spectrometry of Ethyl 2-methoxyisonicotinate
Welcome to the dedicated technical support guide for the analytical characterization of Ethyl 2-methoxyisonicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound. Here, we move beyond simple procedural lists to explain the causality behind experimental observations and troubleshooting choices, ensuring a deeper understanding and more effective problem-solving.
Predicted Spectral Data for Ethyl 2-methoxyisonicotinate
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for Ethyl 2-methoxyisonicotinate in a standard NMR solvent, such as CDCl₃. These values are calculated using advanced algorithms that consider the electronic environment of each nucleus.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | ~7.20 | d | 1H |
| H-5 | ~7.60 | dd | 1H |
| H-6 | ~8.20 | d | 1H |
| O-CH₂-CH₃ | ~4.40 | q | 2H |
| O-CH₂-CH₃ | ~1.40 | t | 3H |
| O-CH₃ | ~4.00 | s | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| C-2 | ~164 |
| C-3 | ~110 |
| C-4 | ~145 |
| C-5 | ~120 |
| C-6 | ~150 |
| C=O | ~165 |
| O-CH₂-CH₃ | ~62 |
| O-CH₂-CH₃ | ~14 |
| O-CH₃ | ~53 |
Predicted Mass Spectrometry Fragmentation
For a standard Electron Ionization (EI) mass spectrum, the fragmentation of Ethyl 2-methoxyisonicotinate is expected to follow patterns characteristic of esters and pyridine derivatives. The molecular ion (M⁺) would be observed at m/z 181.
Table 3: Predicted Key Fragments in EI-MS
| m/z | Fragment | Notes |
| 181 | [M]⁺ | Molecular Ion |
| 152 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 136 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical |
| 122 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |
| 108 | [Pyridine ring fragment]⁺ | Further fragmentation of the ring |
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
¹H and ¹³C NMR Spectroscopy Troubleshooting
Q1: My aromatic proton signals are broad and poorly resolved. What could be the cause and how can I fix it?
A1: Broad signals in the aromatic region of a pyridine-containing molecule often point to a few key issues:
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Chemical Exchange: The nitrogen atom in the pyridine ring can participate in protonation/deprotonation equilibria, especially if there are trace acidic impurities in your NMR solvent (e.g., CDCl₃).[6] This exchange happens on the NMR timescale and leads to signal broadening.
-
Solution:
-
Use a fresh, high-quality NMR solvent. Older solvents can absorb atmospheric moisture and become acidic.
-
Filter your sample through a small plug of basic alumina before preparing your NMR sample to remove trace acids.
-
Acquire the spectrum in a different solvent. A more polar, non-acidic solvent like DMSO-d₆ can sometimes sharpen signals by altering the exchange dynamics.[7]
-
-
-
Sample Concentration and Aggregation: At high concentrations, the planar aromatic rings of pyridine derivatives can stack (π-stacking), leading to restricted molecular tumbling and broader signals.[8]
-
Solution:
-
Decrease the sample concentration. While this may require a longer acquisition time, it is often the most effective solution.
-
Increase the temperature of the NMR experiment. Higher temperatures can disrupt intermolecular interactions and increase the rate of molecular tumbling, resulting in sharper signals.
-
-
-
Poor Shimming: An inhomogeneous magnetic field across the sample will cause all peaks in the spectrum to be broad.
-
Solution: Carefully shim the instrument before acquiring your data. If the solvent peak is also broad, this is a likely culprit.[9]
-
Q2: I see unexpected peaks in my ¹H NMR spectrum that don't correspond to my product. How can I identify them?
A2: These are likely impurities from your synthesis or sample preparation. A systematic approach is key to their identification.
-
Common Solvent Impurities: Residual solvents from your reaction workup or purification are the most common culprits.
-
Synthesis-Related Impurities: Consider the starting materials and byproducts of your synthesis. A common route to Ethyl 2-methoxyisonicotinate involves the reaction of an ethyl isonicotinate derivative with a methoxide source.
-
Potential Impurities:
-
Starting Material: Unreacted ethyl 2-chloroisonicotinate.
-
Hydrolysis Product: 2-methoxyisonicotinic acid, which would show a broad carboxylic acid proton signal and the absence of the ethyl ester signals.
-
Over-methylation: If a methylating agent is used improperly, methylation at other positions could occur.
-
-
Solution: Run NMR spectra of your starting materials and compare them to your product spectrum.
-
-
Silicone Grease: A peak around 0 ppm often indicates silicone grease from glassware joints.[1]
-
Solution: Use Teflon sleeves or ensure glassware is scrupulously cleaned.
-
Q3: The integration of my ethyl ester peaks (the quartet and triplet) is not in the expected 2:3 ratio. What does this mean?
A3: An incorrect integration ratio for the ethyl group is a strong indicator of an impurity that has signals overlapping with your product's signals.
-
Overlapping Impurity Signals: An impurity with a signal in the same region as the quartet or triplet will skew the integration.
-
Solution:
-
Expand the spectral region of the quartet and triplet to look for any additional, overlapping multiplets.
-
Run a 2D NMR experiment, such as a COSY spectrum. This will show which signals are coupled to each other. The quartet of the ethyl group should only show a correlation to the triplet. Any other correlations indicate an overlapping signal from another molecule.
-
-
Workflow for NMR Troubleshooting
Caption: A decision-making workflow for common NMR troubleshooting scenarios.
Mass Spectrometry Troubleshooting
Q1: I don't see the expected molecular ion at m/z 181 in my ESI-MS spectrum. Instead, I see peaks at m/z 182, 204, and 220. What are these?
A1: In Electrospray Ionization (ESI), it is common to observe adducts of the molecular ion rather than the molecular ion itself.[15] The peaks you are observing are likely these adducts.
-
[M+H]⁺ (m/z 182): This is the protonated molecule, which is very common in positive ion ESI-MS, especially when using protic solvents or acidic mobile phases.
-
[M+Na]⁺ (m/z 204): This is the sodium adduct. Sodium is ubiquitous in laboratory environments (glassware, reagents) and readily forms adducts.[16]
-
[M+K]⁺ (m/z 220): This is the potassium adduct, which is also a common contaminant.
Table 4: Common Adducts in Positive Ion ESI-MS
| Adduct | Mass Added to M | Expected m/z for Ethyl 2-methoxyisonicotinate |
| [M+H]⁺ | +1 | 182 |
| [M+NH₄]⁺ | +18 | 199 |
| [M+Na]⁺ | +23 | 204 |
| [M+K]⁺ | +39 | 220 |
-
Troubleshooting Adduct Formation:
-
Confirm the adducts: Check if the mass differences between your observed peaks and the expected molecular weight correspond to common adducts.
-
Optimize mobile phase: The choice of mobile phase additives can influence adduct formation. Adding a small amount of formic acid can promote the formation of the [M+H]⁺ ion.[17]
-
Use plasticware: If sodium and potassium adducts are overwhelming, switching from glass to plastic vials and containers can help.[16]
-
Q2: My base peak in the EI-MS spectrum is not the molecular ion. Is this normal?
A2: Yes, for many organic molecules, especially those with functional groups that can form stable fragments, the molecular ion is not the most abundant peak (the base peak).[18]
-
Fragmentation of Esters: Ethyl esters readily lose the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion.[19] For Ethyl 2-methoxyisonicotinate, this would result in a fragment at m/z 136. This is a very stable fragment and could likely be the base peak.
-
Fragmentation of Pyridines: The pyridine ring itself can undergo fragmentation, but the initial cleavages are typically dominated by the ester group.
Workflow for MS Troubleshooting
Caption: A decision-making workflow for common mass spectrometry troubleshooting.
References
-
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
-
Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved from [Link]
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Mestrelab. (n.d.). Download NMR Predict. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]
-
PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
-
Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
-
ISIC-EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC-EPFL mstoolbox. Retrieved from [Link]
-
UWPR. (n.d.). Data Analysis Tools. Retrieved from [Link]
- Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
- LCGC. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from a general LCGC article on the topic.
- Reddit. (2025, March 24). Why are my NMR signals unexpectedly broad??? r/Chempros.
- Reddit. (2024, February 24). What can you infer from broad aromatic signals in 1H NMR? r/OrganicChemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).
- Benchchem. (n.d.). Troubleshooting peak broadening in 4'-Bromochalcone NMR.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.
- Kruve, A., et al. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887-894.
-
PubChem. (n.d.). Ethyl 2-chloro-6-methoxyisonicotinate. Retrieved from [Link]
- ResearchGate. (2013, May 23).
- ResearchGate. (2025, August 9). Adduct Formation in ESI/MS by Mobile Phase Additives.
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.). 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum.
-
PubChem. (n.d.). Ethyl 2-methylnicotinate. Retrieved from [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Chemguide. (n.d.).
- YouTube. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide.
- Isotope Science / Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities.
- SIELC Technologies. (2018, May 16).
- ResearchGate. (2025, August 6). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
-
PubChem. (n.d.). Ethyl 2-methylisonicotinate. Retrieved from [Link]
- Doc Brown's Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023, August 29).
- ResearchGate. (2025, August 10).
- NIH. (2019, February 10).
- University of Wisconsin–Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Analytical Chemistry. (n.d.). Mass Spectra of Esters.
- ChemicalBook. (n.d.).
- University of Calgary. (n.d.). Spectra Problem #7 Solution.
- ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines.
- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- MedchemExpress.com. (n.d.).
- YouTube. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
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degradation pathways of Ethyl 2-methoxyisonicotinate under stress conditions
Welcome to the technical support guide for investigating the stability and degradation pathways of Ethyl 2-methoxyisonicotinate. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios encountered during forced degradation studies, providing expert insights and detailed protocols to ensure the scientific integrity of your work.
Frequently Asked Questions (FAQs)
Q1: What are forced degradation studies and why are they critical for a compound like Ethyl 2-methoxyisonicotinate?
Forced degradation, or stress testing, is the process of intentionally degrading a drug substance using more severe conditions than those used in long-term stability testing.[1][2] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the ICH.[3]
The primary objectives are:
-
Pathway Elucidation: To identify the most likely degradation products and understand the chemical breakdown pathways of the molecule.[2][4]
-
Method Development: To develop and validate a stability-indicating analytical method (SIAM), typically an HPLC method, that can accurately measure the active pharmaceutical ingredient (API) and separate it from all potential degradation products, process impurities, and excipients.[5][6]
-
Intrinsic Stability: To understand the inherent stability of the molecule, which helps in optimizing formulation, selecting appropriate packaging, and defining proper storage conditions and shelf life.[1][5]
For Ethyl 2-methoxyisonicotinate, stress testing is crucial to identify liabilities in its structure—specifically the ester and methoxy-pyridine functionalities—under conditions it might encounter during its lifecycle.
Q2: What are the primary degradation pathways anticipated for Ethyl 2-methoxyisonicotinate based on its structure?
While specific degradation data for Ethyl 2-methoxyisonicotinate is not extensively published, we can predict the primary degradation routes by analyzing its functional groups: an ethyl ester , a methoxy group , and a pyridine ring .
-
Hydrolysis (Acidic & Alkaline): The ethyl ester is the most probable site for hydrolysis.
-
Base-Catalyzed: Saponification of the ester will yield 2-methoxyisonicotinic acid and ethanol. This reaction is typically rapid.
-
Acid-Catalyzed: Under acidic conditions, the ester will hydrolyze to the same products, though the reaction kinetics may differ.
-
-
Ether Cleavage (Acidic): The 2-methoxy group, an ether on the pyridine ring, may be susceptible to cleavage under harsh acidic conditions (e.g., strong acid, high heat), potentially yielding Ethyl 2-hydroxy-isonicotinate (also known as the pyridinone tautomer). This type of hydrolysis has been documented for related 2-methoxypyridine compounds.[7]
-
Oxidation: The pyridine ring is susceptible to oxidation.
-
Photolysis: Methoxy-substituted pyridine rings can be photoreactive. Exposure to UV light may induce complex reactions, including rearrangements or the formation of photoisomers.[11]
The following diagram illustrates these predicted pathways.
Caption: Predicted degradation pathways of Ethyl 2-methoxyisonicotinate.
Troubleshooting Guide & Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies and troubleshooting common issues that may arise.
Q3: How should I design my forced degradation experiments? What are the standard ICH conditions?
A well-designed study aims for 5-20% degradation of the active ingredient.[3][12] Over-stressing can lead to secondary degradants not relevant to real-world stability, while under-stressing may not produce enough degradation to validate your analytical method.[12] All studies should include a control sample (API in solvent without the stressor) analyzed in parallel.[12]
| Stress Condition | Typical Reagents and Parameters | Purpose & Key Considerations |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄. Heat at 40-80°C if necessary.[4][13] | Evaluates stability in acidic environments. Watch for both ester hydrolysis and potential ether cleavage at the 2-position. |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH. Often conducted at room temperature due to the high reactivity of esters.[4][13] | Assesses stability in alkaline conditions. Ester hydrolysis (saponification) is expected to be the primary pathway. |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂). Room temperature.[4] | Simulates oxidative degradation. The pyridine nitrogen is a likely target, forming an N-oxide. |
| Thermal Stress | Solid drug substance heated at a temperature below its melting point (e.g., 60-80°C) for a set period.[13] | Investigates the effect of heat. Can reveal unstable functional groups susceptible to thermolysis. |
| Photostability | Expose solid or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[14] | Determines light sensitivity. A control sample protected from light (e.g., with aluminum foil) is mandatory. |
Q4: Can you provide a step-by-step protocol for acid hydrolysis?
Objective: To induce and analyze degradation via acid-catalyzed hydrolysis.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of Ethyl 2-methoxyisonicotinate in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Application:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
In a separate "control" vial, mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation: Place both vials in a water bath at 60°C. Monitor over several time points (e.g., 2, 4, 8, 24 hours).
-
Sampling & Quenching:
-
At each time point, withdraw an aliquot (e.g., 100 µL) from the stress and control vials.
-
Immediately neutralize the aliquot by adding an equivalent amount of 0.1 N NaOH to stop the reaction.
-
-
Analysis:
-
Dilute the neutralized sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Q5: My HPLC chromatogram shows poor resolution between the parent peak and a degradant. What should I do?
Poor resolution is a common challenge in developing stability-indicating methods.[15] It prevents accurate quantification and must be resolved.
Troubleshooting Steps:
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase retention times and may improve the separation between closely eluting peaks.
-
Change Mobile Phase pH: The ionization state of Ethyl 2-methoxyisonicotinate (a basic compound) and its acidic degradants (like 2-methoxyisonicotinic acid) is highly dependent on pH. A small change in mobile phase pH can significantly alter retention and selectivity.
-
Modify Gradient Slope: If using a gradient method, make the gradient shallower (i.e., increase the time over which the organic solvent percentage changes). This gives peaks more time to separate.
-
Evaluate Column Chemistry: If mobile phase adjustments fail, the stationary phase may not be suitable. Switch to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase) to exploit different separation mechanisms.
The following workflow diagram illustrates this troubleshooting process.
Caption: Troubleshooting workflow for poor HPLC resolution.
Q6: The mass balance of my stressed samples is not within the acceptable range (e.g., 98-102%). What could be the issue?
A poor mass balance can indicate several issues with the analytical method or the degradation experiment.[4] It suggests that not all components (parent API + degradants) are being accounted for.
Potential Causes & Solutions:
-
Co-elution of Peaks: A degradant may be co-eluting with the parent peak or another impurity. Check peak purity using a photodiode array (PDA) detector. If purity fails, optimize HPLC method resolution (see Q5).
-
Degradants with Poor UV Absorbance: Some degradants may lack a strong chromophore and thus have a poor response with a UV detector. Try analyzing at a lower wavelength (e.g., 210 nm) or use a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).
-
Formation of Volatile or Insoluble Degradants: The degradation may have produced volatile compounds that were lost, or products that precipitated out of solution and were not injected.
-
Adsorption to Vials: Highly reactive degradants can sometimes adsorb to the surfaces of glass or plastic vials. Using silanized glass vials can mitigate this issue.
General Experimental Workflow
The process of conducting a forced degradation study is systematic. It begins with careful planning and method development and ends with the characterization of unknown degradants.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. onyxipca.com [onyxipca.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. database.ich.org [database.ich.org]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Coupling Reactions for Ethyl 2-methoxyisonicotinate
Welcome to the technical support hub for optimizing palladium-catalyzed cross-coupling reactions involving Ethyl 2-methoxyisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this electron-deficient heteroaromatic substrate. Here, we address common experimental challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in mechanistic principles and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries and problems encountered when working with Ethyl 2-methoxyisonicotinate in coupling reactions.
Q1: My Suzuki-Miyaura coupling with Ethyl 2-methoxyisonicotinate is giving low to no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with this substrate are frequently due to a combination of factors related to its electronic properties and the stability of the reaction components.[1][2] Key areas to troubleshoot include:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium center, leading to catalyst deactivation.[1][3] This is a prevalent issue with heteroaryl substrates.
-
Substrate Reactivity: As an electron-deficient pyridine, the oxidative addition step can be challenging. The methoxy group provides some electron-donating character, but the ester and the ring nitrogen are strongly withdrawing.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is common, especially with heteroaryl boronic acids and can be promoted by water and certain bases.[1][2]
-
Homocoupling: The self-coupling of the boronic acid partner can be a significant side reaction, often exacerbated by the presence of oxygen.[1][2]
-
Hydrolysis of the Ester: The basic conditions required for the reaction can lead to the saponification of the ethyl ester, complicating purification and potentially affecting the electronic nature of the substrate during the reaction.
Q2: I'm observing significant starting material recovery in my Buchwald-Hartwig amination. How can I drive the reaction to completion?
A2: Incomplete conversion in Buchwald-Hartwig aminations of Ethyl 2-methoxyisonicotinate often points to issues with the catalyst system or reaction conditions being suboptimal for this specific substrate. Consider the following:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to facilitate the oxidative addition and reductive elimination steps.[4] For challenging substrates, highly active biaryl phosphine ligands like SPhos or XPhos are often required.[4]
-
Base Selection: The strength and solubility of the base are paramount.[5][6] Strong, non-nucleophilic bases like sodium or lithium tert-butoxide are commonly used. However, for substrates with base-sensitive functional groups like esters, weaker bases such as cesium carbonate or potassium phosphate may be necessary to prevent hydrolysis.[7]
-
Solvent: The solvent must solubilize all components and not interfere with the catalytic cycle. Non-polar aprotic solvents like toluene or dioxane are generally preferred.[8]
-
Purity of Amine: Trace impurities in the amine coupling partner can poison the catalyst.[7] Ensure the amine is of high purity.
Q3: My Sonogashira coupling is sluggish and requires high temperatures, leading to decomposition. How can I achieve milder reaction conditions?
A3: The need for harsh conditions in Sonogashira couplings often indicates a suboptimal catalyst system. The classic Sonogashira reaction employs both palladium and a copper(I) co-catalyst.[9][10]
-
Copper Co-catalyst: The addition of a copper(I) salt, such as CuI, can significantly accelerate the reaction, often allowing it to proceed at room temperature.[9][10]
-
Ligand Effects: The choice of phosphine ligand for the palladium catalyst is crucial. Simple triphenylphosphine is often effective, but more specialized ligands may be needed for less reactive halides.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used and can often serve as the solvent as well.[9][11] It neutralizes the hydrogen halide byproduct.
-
Copper-Free Conditions: If side reactions related to the copper catalyst are suspected (e.g., alkyne homocoupling), copper-free Sonogashira protocols can be employed, though these may require more specialized ligands and conditions.[9]
Q4: How do I minimize the formation of homocoupled byproducts in my reactions?
A4: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings, and is often promoted by the presence of oxygen.[1][7]
-
Rigorous Degassing: It is crucial to thoroughly degas all solvents and reagents.[2][7] The freeze-pump-thaw method is highly effective. Sparging with an inert gas like argon or nitrogen is another common technique.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[7]
-
Use of Pre-catalysts: Utilizing well-defined palladium(II) pre-catalysts can lead to more consistent generation of the active Pd(0) species and can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source.[12]
Section 2: Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common issues encountered during specific coupling reactions with Ethyl 2-methoxyisonicotinate.
Suzuki-Miyaura Coupling: Low Yield and Side Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the electronic nature of Ethyl 2-methoxyisonicotinate can present challenges.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in Suzuki couplings.
Addressing Specific Side Reactions
| Side Reaction | Causality | Mitigation Strategies |
| Protodeboronation | Reaction of the boronic acid with a proton source (often water) catalyzed by the base.[1][2] | - Use anhydrous conditions and solvents.[2] - Employ milder bases like K₃PO₄ or Cs₂CO₃.[2] - Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester).[2] |
| Homocoupling | Oxidative coupling of two boronic acid molecules, often promoted by residual oxygen.[1][7] | - Ensure rigorous degassing of solvents and reagents.[2][7] - Maintain a strict inert atmosphere (Ar or N₂).[7] |
| Ester Hydrolysis | Saponification of the ethyl ester under basic conditions. | - Use weaker bases (e.g., K₂CO₃, K₃PO₄) if compatible with the coupling.[7] - Reduce reaction time and temperature where possible. - Consider using a different ester protecting group that is more robust to the reaction conditions. |
| Dehalogenation | Replacement of the halide with a hydrogen atom.[1] | - This can arise from β-hydride elimination from certain palladium intermediates. The choice of ligand can influence this pathway. |
Buchwald-Hartwig Amination: Catalyst and Base Selection
The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalyst, ligand, and base to match the electronic properties of the aryl halide and the nucleophilicity of the amine.
Ligand and Base Selection Guide
| Amine Type | Recommended Ligands | Recommended Bases | Key Considerations |
| Primary Alkylamines | XPhos, RuPhos, BrettPhos | NaOtBu, LHMDS | High selectivity for monoarylation is often desired. Bulky ligands can help prevent diarylation. |
| Secondary Alkylamines | XPhos, SPhos | NaOtBu, K₃PO₄ | Generally good nucleophiles. Base strength can be moderated if the substrate is sensitive. |
| Primary Anilines | Josiphos-type ligands, Xantphos | Cs₂CO₃, K₃PO₄ | Less nucleophilic than alkylamines; may require more forcing conditions or more active catalyst systems. |
| Secondary Anilines | JackiePhos (electron-poor) | NaOtBu | Reductive elimination can be challenging; electron-poor ligands can facilitate this step.[13] |
Note: The choice of base is highly dependent on the solvent. In nonpolar solvents like toluene, an anionic base is generally required. In more polar solvents, a wider range of bases may be effective.[5][6]
Logical Flow for Buchwald-Hartwig Optimization
Caption: Systematic optimization workflow for Buchwald-Hartwig reactions.
Sonogashira Coupling: To Use Copper or Not?
The Sonogashira reaction provides a direct route to aryl alkynes. A key decision is whether to use the traditional copper co-catalyst.
Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira
| Feature | Copper-Catalyzed | Copper-Free |
| Typical Conditions | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, amine base (e.g., Et₃N), room temp to moderate heat.[9][10] | Pd catalyst with specialized ligands (e.g., P(t-Bu)₃), base (e.g., Cs₂CO₃, amine), often requires higher temperatures.[14] |
| Advantages | - Generally faster reaction rates. - Often proceeds under milder conditions (room temperature).[9] - Well-established and widely applicable. | - Avoids Glaser-Hay homocoupling of the alkyne. - Eliminates issues with copper contamination in the product. |
| Disadvantages | - Potential for alkyne homocoupling (Glaser-Hay coupling). - Copper can be difficult to remove from the final product. | - May require higher temperatures. - Can be more sensitive to the choice of ligand and base. |
| When to Choose | Standard, initial screening for most substrates. | When alkyne homocoupling is a major issue, or when synthesizing materials for applications where copper is detrimental (e.g., electronics). |
Section 3: Experimental Protocols
The following protocols provide a robust starting point for your optimization experiments. Always perform reactions under an inert atmosphere (argon or nitrogen) using anhydrous, degassed solvents.
General Protocol for a Suzuki-Miyaura Screening Reaction
This protocol is designed for a small-scale reaction to test a set of conditions.
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add Ethyl 2-methoxyisonicotinate-halide (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Inerting: Seal the vial with a septum cap and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1][7]
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent if they are not being added as solids. Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) to the reaction vial.[1]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/water 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.[1] Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination Screening Reaction
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst, 1-3 mol%), the ligand (if not part of the pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction vial with a stir bar.
-
Reagent Addition: Add the Ethyl 2-methoxyisonicotinate-halide (1.0 equiv) and the amine (1.1-1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).
-
Inerting and Sealing: Seal the vial and remove it from the glovebox (if used). If not in a glovebox, ensure the vessel is well-sealed under a positive pressure of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring and Work-up: Follow steps 6-8 as described in the Suzuki-Miyaura protocol.
References
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Accelerating Sluggish Suzuki Couplings.
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
RSC Publishing. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Institutes of Health. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
-
RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
ResearchGate. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Retrieved from [Link]
-
ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Journal of the American Chemical Society. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Retrieved from [Link]
-
ACS Publications. (2023). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ACS Publications. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 3 Optimization of Suzuki cross-coupling reaction stoichiometry of.... Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Characterization of Common Impurities in Ethyl 2-methoxyisonicotinate
Welcome to the Technical Support Center for Ethyl 2-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the characterization of impurities in this key chemical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to find in a sample of Ethyl 2-methoxyisonicotinate?
A1: Based on the typical synthesis and potential degradation pathways, the common impurities in Ethyl 2-methoxyisonicotinate can be categorized as follows:
-
Starting Material-Related Impurities:
-
2-Hydroxyisonicotinic acid: Incomplete conversion of the starting material or hydrolysis of the final product can lead to the presence of this impurity.
-
Ethyl 2-chloro-6-methoxyisonicotinate: If the synthesis involves a chlorination step followed by methoxylation, incomplete reaction can result in this chlorinated intermediate remaining.[1]
-
Isonicotinic acid: This can be present if the initial esterification of isonicotinic acid is incomplete.[2]
-
-
Process-Related Impurities:
-
2-Methoxyisonicotinic acid: This is a primary hydrolysis product of Ethyl 2-methoxyisonicotinate. Its presence is often indicative of exposure to moisture or acidic/basic conditions during workup or storage.[3][4]
-
Methyl 2-methoxyisonicotinate: If methanol is present as a solvent or impurity in the ethanol used for esterification, transesterification can occur, leading to the formation of the corresponding methyl ester.
-
Over-alkylation products: In some synthetic routes, alkylation of the pyridine nitrogen can occur, leading to N-alkylated byproducts.[5]
-
-
Degradation Products:
-
Oxidative degradation products: Pyridine rings can be susceptible to oxidation, especially in the presence of trace metals or peroxides, leading to N-oxides or other oxidized species.[6][7]
-
Formaldehyde and related adducts: If excipients like polyethylene glycol (PEG) are used in downstream formulations, they can be a source of formaldehyde, which can react with the active pharmaceutical ingredient (API).[8]
-
Q2: I'm seeing an unexpected peak in my HPLC chromatogram. How can I tentatively identify it?
A2: A systematic approach is crucial for the tentative identification of an unknown peak. Here's a logical workflow:
-
Review the Synthesis: Carefully examine the synthetic route, including all reagents, solvents, and intermediates. This can provide clues about potential side reactions and byproducts.
-
Consider Degradation: Evaluate the storage conditions and the possibility of hydrolysis, oxidation, or photodecomposition.
-
Mass Spectrometry (LC-MS): The most powerful initial step is to obtain the mass-to-charge ratio (m/z) of the impurity. This will provide the molecular weight, which can be used to propose potential elemental compositions.
-
UV-Vis Spectroscopy (DAD/PDA): A Diode Array Detector (DAD) or Photodiode Array (PDA) detector in your HPLC system can provide the UV spectrum of the impurity. Comparing this to the spectrum of Ethyl 2-methoxyisonicotinate can indicate if the core chromophore (the pyridine ring) is intact.
-
Forced Degradation Studies: Subjecting a pure sample of Ethyl 2-methoxyisonicotinate to stress conditions (acid, base, oxidation, heat, light) can help generate degradation products. If the unknown peak matches the retention time of a peak generated in a specific stress condition, it provides strong evidence for its identity.
Troubleshooting Guides
Issue 1: High levels of 2-Methoxyisonicotinic acid detected in the final product.
Causality: The presence of 2-Methoxyisonicotinic acid is almost always due to the hydrolysis of the ethyl ester group. This can be catalyzed by acidic or basic residues from the synthesis or by exposure to water. The rate of hydrolysis is often accelerated at elevated temperatures.[3][4][9]
Troubleshooting Steps:
-
pH Neutralization: Ensure that the final product is thoroughly washed to remove any acidic or basic catalysts or byproducts. The pH of the aqueous washes should be neutral before proceeding with solvent removal.
-
Anhydrous Conditions: Use anhydrous solvents for the final crystallization or precipitation steps. Ensure all glassware is thoroughly dried.
-
Drying: Dry the final product under vacuum at a mild temperature to remove residual water and solvents. Be cautious with high temperatures, as this can also promote degradation.
-
Storage: Store the final product in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Issue 2: My sample has a yellow discoloration, but the purity by HPLC is high.
Causality: A yellow tint in pyridine-containing compounds, even at high purity, can be indicative of trace-level impurities that are highly chromophoric.[7] These are often minor degradation products formed by oxidation or other side reactions that may not be easily detected by standard HPLC methods if they are present at very low concentrations.
Troubleshooting Steps:
-
Use a High-Purity Starting Material: The quality of the starting materials is paramount. Ensure they are free from colored impurities.
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere to minimize oxidation.
-
Decolorizing Carbon: Treatment with activated carbon can be effective in removing colored impurities. However, it's essential to perform a small-scale trial first to ensure the product itself is not significantly adsorbed.
-
Recrystallization: Recrystallization from a suitable solvent system is often the most effective way to remove colored impurities and improve the overall purity.
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a general-purpose High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Ethyl 2-methoxyisonicotinate and detecting common impurities.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL. |
Protocol 2: GC-MS for Residual Solvent Analysis
This protocol is designed to identify and quantify residual solvents that may be present from the synthesis.[10][11]
| Parameter | Condition |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 35 - 350 amu |
| Sample Preparation | Headspace analysis is preferred. Dissolve a known amount of the sample in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial. |
Visualizing Impurity Formation
The following diagram illustrates the potential pathways for the formation of common impurities related to Ethyl 2-methoxyisonicotinate.
Sources
- 1. Ethyl 2-chloro-6-methoxyisonicotinate | C9H10ClNO3 | CID 13611989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl isonicotinate | CAS#:1570-45-2 | Chemsrc [chemsrc.com]
- 3. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
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safe handling and long-term storage of Ethyl 2-methoxyisonicotinate
Welcome to the Technical Support Center for Ethyl 2-methoxyisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and long-term stability of this compound throughout your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Core Principles of Handling and Storage
Ethyl 2-methoxyisonicotinate, a substituted pyridine derivative, is a valuable intermediate in pharmaceutical and chemical synthesis.[1] Its stability and reactivity are influenced by its molecular structure, which includes a pyridine ring, an ester group, and a methoxy group. Proper handling and storage are paramount to maintain its integrity and ensure the safety of laboratory personnel. The primary factors that can lead to its degradation include exposure to moisture (hydrolysis), elevated temperatures (thermal decomposition), and light (photodegradation).[2]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during the handling and use of Ethyl 2-methoxyisonicotinate in a question-and-answer format.
Issue 1: Inconsistent Experimental Results or Low Yields
-
Q: My reaction yields are lower than expected, or I'm observing unexpected byproducts. Could the quality of my Ethyl 2-methoxyisonicotinate be the issue?
A: Yes, the purity and stability of the starting material are critical for reproducible results. Here’s a systematic approach to troubleshoot this issue:
-
Verify Purity: The first step is to assess the purity of your current stock of Ethyl 2-methoxyisonicotinate. The presence of impurities can significantly impact reaction outcomes.
-
Recommended Purity Assessment: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the purity.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for both structural confirmation and purity assessment.[3]
-
Causality: Impurities can act as catalysts or inhibitors in your reaction, or they may be more reactive than the desired compound, leading to the formation of byproducts.
-
-
Check for Degradation: If the compound has been stored for an extended period or under suboptimal conditions, it may have degraded.
-
Signs of Degradation: Visual inspection may reveal discoloration (e.g., yellowing) or changes in physical form.[2] However, many degradation products are not visually apparent.
-
Analytical Confirmation: Compare the analytical data (GC-MS, HPLC, NMR) of your current stock with the certificate of analysis provided by the supplier or with data from a freshly opened container.
-
-
Review Storage Conditions: Improper storage is a common cause of degradation.
-
Optimal Storage: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark environment.[2][4] Refrigeration (2-8 °C) is recommended for long-term storage.[2]
-
Causality: Exposure to moisture can lead to hydrolysis of the ester group.[2] Heat can cause thermal decomposition, and light, particularly UV light, can induce photodegradation of the pyridine ring.[2]
-
-
Issue 2: Visible Changes in the Compound
-
Q: I've noticed that my Ethyl 2-methoxyisonicotinate has changed color/consistency. What should I do?
A: A change in the physical appearance of the compound is a strong indicator of degradation. Do not use the material in your experiments until you have assessed its integrity.
-
Isolate the Container: Immediately quarantine the container to prevent accidental use.
-
Conduct a Purity Assessment: As outlined in Issue 1, perform an analytical assessment to identify the nature and extent of the degradation.
-
Dispose of Compromised Material: If significant degradation is confirmed, the material should be disposed of as hazardous waste according to your institution's and local regulations.[5]
-
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and long-term storage of Ethyl 2-methoxyisonicotinate.
Handling and Safety
-
Q1: What are the primary hazards associated with Ethyl 2-methoxyisonicotinate?
A: While specific toxicity data for Ethyl 2-methoxyisonicotinate is not extensively documented, its structure as a pyridine derivative suggests potential hazards. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin and may cause skin and eye irritation.[4][6][7]
-
Q2: What Personal Protective Equipment (PPE) should I use when handling this compound?
A: Always handle Ethyl 2-methoxyisonicotinate in a certified chemical fume hood. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves such as nitrile or neoprene.
-
Body Protection: A fully buttoned, flame-retardant lab coat.
-
-
Q3: What should I do in case of accidental exposure?
A:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Q4: What materials are incompatible with Ethyl 2-methoxyisonicotinate?
A: Avoid contact with strong oxidizing agents, strong acids, and strong bases. These can react with the pyridine ring or catalyze the hydrolysis of the ester group.
Long-Term Storage and Stability
-
Q5: What are the optimal conditions for the long-term storage of Ethyl 2-methoxyisonicotinate?
A: For optimal long-term stability, store the compound in a tightly sealed, opaque container (e.g., amber glass) in a cool, dry, and dark place.[2][4] Refrigeration at 2-8°C is recommended.[2] The use of a desiccator is also advisable to protect against moisture.[2]
-
Q6: What is the expected shelf-life of Ethyl 2-methoxyisonicotinate?
A: A specific shelf-life is often not determined for specialty chemicals by the manufacturer.[5][8][9] It is recommended to establish a re-test period based on your laboratory's quality control procedures. A conservative initial re-test period would be 12-24 months if stored under optimal conditions.
-
Q7: How can I establish a re-test period for this compound in my lab?
A: To establish a re-test period, you should perform stability studies. This involves storing an aliquot of the compound under the recommended long-term conditions and testing its purity at regular intervals (e.g., every 6-12 months).[9] The re-test period is the duration for which the compound remains within its quality specifications.
-
Q8: What are the likely degradation products of Ethyl 2-methoxyisonicotinate?
A: Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: Reaction with water (catalyzed by acid or base) will break the ester bond to form 2-methoxyisonicotinic acid and ethanol.[10][11][12]
-
Thermal Decomposition: At elevated temperatures, decomposition of the ester and the pyridine ring can occur. The specific products can be complex, but may involve decarboxylation or cleavage of the methoxy group.[13][14]
-
Photodegradation: Exposure to UV light can lead to reactions involving the pyridine ring.[2][3][15]
-
Disposal
-
Q9: How should I dispose of waste Ethyl 2-methoxyisonicotinate?
A: Waste material and empty containers should be treated as hazardous waste. Dispose of them through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[5] Do not pour down the drain.
IV. Data and Protocols
Quantitative Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down potential hydrolytic reactions.[2] |
| Light | Store in an opaque or amber container in the dark | Prevents photodegradation of the pyridine ring.[2][3][15] |
| Atmosphere | Tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen) | Protects from moisture to prevent hydrolysis and from oxygen to prevent potential oxidative degradation over long periods.[2] |
| Humidity | Store in a dry environment; use of a desiccator is recommended | Minimizes exposure to water, which can cause hydrolysis of the ester group.[2] |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of Ethyl 2-methoxyisonicotinate. Method optimization may be required.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of Ethyl 2-methoxyisonicotinate reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
-
Sample Preparation:
-
Prepare a sample of the Ethyl 2-methoxyisonicotinate to be tested at the same concentration as the standard solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
-
V. Visualized Workflows
Decision-Making for Safe Handling
Caption: Workflow for the safe handling of Ethyl 2-methoxyisonicotinate.
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting guide for inconsistent experimental outcomes.
VI. References
-
BenchChem. (2025). How to prevent degradation of 1-Pyridin-2-yl-3-pyridin-3-ylurea in storage. Retrieved from BenchChem Technical Support.
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Integrated Liner Technologies. (2023, September 30). Chemical Storage and Shelf Life. ILT.
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BioGenius. (2024, September 20). Testing the shelf life of chemical products.
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Allan Chemical Corporation. (2025, November 24). Stability Testing vs. Shelf-Life Testing.
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ResearchGate. (2025, August 5). Studies on the Thermal Rearrangement of 2-Methoxypyridine N-Oxides to 1-Methoxypyridin-2-Ones.
-
PubMed. (2014, May 1). Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils.
-
ResearchGate. (2025, December 7). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials.
-
Eurofins USA. (2025, June 6). Shelf Life and Stability Testing Services.
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Apollo Scientific. Pyridine.
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Carl ROTH. Safety Data Sheet: Pyridine.
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Loba Chemie. PYRIDINE FOR SYNTHESIS.
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RSC Blogs. (2015, July 21). Re-routing aromatic degradation to give pyridine dicarboxylic acids.
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PubMed. (2015). Photodegradation of methoxy substituted curcuminoids.
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ResearchGate. (2025, August 8). Photochemical methoxy/hydroxymethyl rearrangement in 3-methoxy-N-substituted-4-pyriclones.
-
Spectroscopy Online. (2019, August 2). Shelf Life vs. Expiration Date of a Chemical Standard.
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PMC - PubMed Central. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
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MDPI. (2020). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
-
WUR eDepot. (2014, January 16). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials.
-
ResearchGate. (2025, August 6). Photodegradation of Methoxy Substituted Curcuminoids.
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ResearchGate. (2025, November 9). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst.
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Sultan Qaboos University House of Expertise. Photodegradation of methoxy substituted curcuminoids.
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MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
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Chemguide. hydrolysis of esters.
-
Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?.
-
ChemicalBook. Ethyl 2-acetylisonicotinate synthesis.
-
ChemicalBook. Ethyl isonicotinate synthesis.
-
Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters.
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Organic Syntheses Procedure. SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE.
-
PMC - NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
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MedchemExpress.com. Ethyl 2-methylnicotinate | Biochemical Reagent.
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PubChem - NIH. Ethyl 2-methylnicotinate | C9H11NO2 | CID 74401.
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Journal of the Chemical Society (Resumed) (RSC Publishing). The alkaline hydrolysis of substituted ethyl benzoates. The additive effects of substituents.
-
SSERC. Hydrolysis of ethyl benzoate.
-
R Discovery. (2020, August 1). Thermal Decomposition of Polychlorobiphenyls and Their Derivatives.
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
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Validation & Comparative
A Researcher's Guide to Validating the Therapeutic Efficacy of Novel Prolyl Hydroxylase Inhibitors: A Case Study with Ethyl 2-methoxyisonicotinate Analogs
In the quest for novel therapeutics for anemia and ischemic diseases, the inhibition of prolyl hydroxylase domain (PHD) enzymes has emerged as a promising strategy.[1][2] By inhibiting PHDs, particularly PHD2, the stability and activity of Hypoxia-Inducible Factor (HIF) are increased, leading to the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO).[1][2] This guide provides a comprehensive framework for researchers to validate the therapeutic efficacy of novel PHD inhibitors, using a hypothetical series of Ethyl 2-methoxyisonicotinate analogs as a case study.
This document, intended for drug development professionals and researchers, will delve into the mechanistic rationale, detailed experimental protocols for in vitro and in vivo validation, and a comparative analysis of hypothetical data.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway: The Target of Ethyl 2-methoxyisonicotinate Analogs
Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by PHD enzymes on specific proline residues. This post-translational modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and ultimately target HIF-α for proteasomal degradation. In hypoxic conditions, or in the presence of PHD inhibitors, this hydroxylation is blocked, leading to the stabilization of HIF-α. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including EPO, which stimulates red blood cell production.
Caption: The HIF signaling pathway under normoxic versus hypoxic/PHD-inhibited conditions.
Comparative In Vitro Efficacy of Ethyl 2-methoxyisonicotinate Analogs
The initial validation of novel compounds involves a series of in vitro assays to determine their potency and selectivity as PHD inhibitors. Here, we compare our hypothetical Ethyl 2-methoxyisonicotinate analogs (EMIA-1, EMIA-2, and EMIA-3) with a known clinical trial candidate, Vadadustat.[3]
| Compound | PHD2 IC50 (nM)[3] | HIF-α Stabilization (EC50, µM) | EPO Production in Hep3B cells (EC50, µM) |
| EMIA-1 | 75 | 1.2 | 2.5 |
| EMIA-2 | 25 | 0.5 | 0.9 |
| EMIA-3 | 150 | 5.8 | 10.2 |
| Vadadustat | 50 | 0.8 | 1.5 |
Disclaimer: The data for EMIA-1, EMIA-2, and EMIA-3 are hypothetical and for illustrative purposes only.
Experimental Protocols for In Vitro Validation
PHD2 Inhibition Assay (AlphaScreen)
This assay quantifies the hydroxylation of a HIF-1α peptide by recombinant PHD2.[3]
Workflow:
Caption: Workflow for the AlphaScreen-based PHD2 inhibition assay.
Methodology:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, and 0.1% BSA.[3]
-
Add recombinant human PHD2, a biotinylated HIF-1α peptide substrate, α-ketoglutarate, Fe(II), and ascorbate to a 384-well plate.
-
Add serial dilutions of the Ethyl 2-methoxyisonicotinate analogs or a control inhibitor.
-
Incubate the reaction at room temperature.
-
Stop the reaction and add streptavidin-coated donor beads and anti-hydroxyproline antibody-conjugated acceptor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the degree of inhibition.
-
Calculate IC50 values from the dose-response curves.
Cellular HIF-1α Stabilization Assay (Western Blot)
This assay determines the ability of the compounds to stabilize HIF-1α in a cellular context.
Methodology:
-
Culture a suitable cell line (e.g., HeLa, U2OS, or Hep3B) in appropriate media.
-
Treat the cells with varying concentrations of the Ethyl 2-methoxyisonicotinate analogs for a defined period (e.g., 4-6 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
-
Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the EC50 for HIF-1α stabilization.
EPO Protein Secretion Assay (ELISA)
This assay measures the downstream consequence of HIF stabilization by quantifying the secretion of EPO from a relevant cell line.
Methodology:
-
Plate Hep3B cells (a human hepatoma cell line known to produce EPO) and allow them to adhere.
-
Replace the medium with fresh medium containing serial dilutions of the Ethyl 2-methoxyisonicotinate analogs.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted EPO using a commercially available human EPO ELISA kit, following the manufacturer's instructions.
-
Determine the EC50 for EPO production from the dose-response data.
In Vivo Efficacy of Ethyl 2-methoxyisonicotinate Analogs
Promising candidates from in vitro screening should be advanced to in vivo models to assess their physiological effects. A common model involves evaluating the induction of plasma EPO in mice.[1]
| Compound (Oral Gavage, 30 mg/kg) | Peak Plasma EPO (pg/mL) at 8 hours |
| Vehicle Control | 150 ± 25 |
| EMIA-1 | 1,200 ± 150 |
| EMIA-2 | 2,500 ± 300 |
| EMIA-3 | 800 ± 100 |
| Vadadustat | 1,800 ± 220 |
Disclaimer: The data for EMIA-1, EMIA-2, and EMIA-3 are hypothetical and for illustrative purposes only.
In Vivo Experimental Protocol: Murine Plasma EPO Induction
Workflow:
Caption: Workflow for in vivo evaluation of plasma EPO induction in mice.
Methodology:
-
Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Randomly assign mice to treatment groups (vehicle control, EMIA analogs, positive control).
-
Administer a single dose of the test compounds via oral gavage.
-
Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to isolate plasma.
-
Quantify plasma EPO concentrations using a mouse EPO ELISA kit.
-
Analyze the data to determine the time to peak EPO concentration and the magnitude of the response.
Conclusion
This guide outlines a systematic approach to validating the therapeutic efficacy of novel PHD inhibitors, using the hypothetical Ethyl 2-methoxyisonicotinate analogs as a model. The presented workflow, from in vitro enzymatic and cellular assays to in vivo proof-of-concept studies, provides a robust framework for identifying and characterizing promising drug candidates. Based on our hypothetical data, EMIA-2 demonstrates the most potent in vitro and in vivo activity, warranting further investigation into its selectivity, pharmacokinetic properties, and long-term efficacy in disease models.
References
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Johansson, C., et al. (2021). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Royal Society of Chemistry. [Link]
-
Chen, Y., et al. (2020). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. Chemical Biology & Drug Design, 95(2), 270-278. [Link]
-
Chen, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6692. [Link]
-
Luo, X., et al. (2021). Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. Journal of Biological Chemistry, 296, 100412. [Link]
-
Tsen, A. W., et al. (2010). Direct and continuous assay for prolyl 4-hydroxylase. Analytical Biochemistry, 404(1), 101-106. [Link]
-
Chen, Y., et al. (2020). Discovery of prolyl hydroxylase 2 inhibitors with new chemical scaffolds as in vivo active erythropoietin inducers through a combined virtual screening strategy. ResearchGate. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Navigating the Labyrinth of Compound Specificity: Assessing the Cross-Reactivity of Ethyl 2-methoxyisonicotinate
In the landscape of modern drug discovery and chemical biology, the identification of a potent bioactive molecule is merely the first step in a long and intricate journey. The true measure of a compound's therapeutic potential or its utility as a chemical probe lies in its specificity. A promiscuous compound, one that interacts with multiple unintended biological targets, can lead to unforeseen toxicities, misleading experimental results, and the ultimate failure of a research program. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel small molecule, using the hypothetical case of Ethyl 2-methoxyisonicotinate. We will explore the rationale behind constructing a multi-faceted screening cascade, delve into the nuances of various assay platforms, and provide actionable protocols to empower researchers to confidently characterize their molecules of interest.
The Imperative of Selectivity Profiling
The journey from a hit compound to a validated lead is paved with rigorous testing, and at the heart of this process is the assessment of selectivity. Off-target effects are a primary cause of drug attrition, making early and comprehensive cross-reactivity profiling a critical, resource-saving endeavor.[1] A well-defined selectivity profile not only de-risks a drug development program but also provides a deeper understanding of the compound's mechanism of action and potential for polypharmacology, where engagement with multiple targets may be therapeutically beneficial.
This guide will walk you through a logical, tiered approach to selectivity screening, starting with broad, high-throughput methods and progressively moving towards more focused, in-depth analyses.
The Screening Cascade: A Strategic Approach to Unveiling Off-Target Interactions
A screening cascade is a sequential series of experiments designed to efficiently filter and prioritize compounds.[2] The goal is to quickly identify and eliminate promiscuous compounds while gathering increasingly detailed information about promising candidates.
Below is a visual representation of a typical screening cascade for assessing the cross-reactivity of a novel compound like Ethyl 2-methoxyisonicotinate.
Caption: A tiered screening cascade for assessing compound cross-reactivity.
Phase 1: Casting a Wide Net with Broad Target Panels
The initial step is to understand the compound's activity at its intended target and to get a broad overview of its potential interactions with a large, representative panel of related proteins.
Biochemical Assays: The Workhorse of Early Screening
Biochemical assays, conducted in a cell-free environment, are ideal for initial high-throughput screening due to their robustness and reproducibility.[3] For a compound like Ethyl 2-methoxyisonicotinate, which may have been designed as a kinase inhibitor, a comprehensive kinome scan is the logical starting point.
Illustrative Data: Kinome Profiling of Ethyl 2-methoxyisonicotinate
Several commercial services offer kinome profiling against hundreds of kinases.[4] The data is often presented as percent inhibition at a fixed compound concentration or as dissociation constants (Kd).
| Target Kinase | Ethyl 2-methoxyisonicotinate (% Inhibition @ 1µM) | Comparator A (% Inhibition @ 1µM) | Comparator B (% Inhibition @ 1µM) |
| Primary Target: Kinase X | 95 | 92 | 88 |
| Kinase Y | 75 | 20 | 15 |
| Kinase Z | 68 | 15 | 10 |
| Kinase A | 10 | 5 | 8 |
| Kinase B | 5 | 2 | 3 |
| ... (400+ other kinases) | <10 | <10 | <10 |
This is hypothetical data for illustrative purposes.
Interpretation and Causality: The data above suggests that while all three compounds are potent inhibitors of the primary target, Kinase X, Ethyl 2-methoxyisonicotinate exhibits significant off-target activity against Kinase Y and Kinase Z. This early signal of cross-reactivity is crucial. It does not necessarily disqualify the compound, but it flags the need for further investigation into the functional consequences of inhibiting these off-target kinases. The choice of a broad kinase panel is deliberate; it provides an unbiased view of the compound's behavior across a large and diverse family of enzymes, maximizing the chances of identifying potential liabilities early on.[5]
Phase 2: Validating Hits and Moving into the Cell
The second phase focuses on confirming the initial findings using different assay formats (orthogonal validation) and assessing whether the compound engages its targets in a more physiologically relevant cellular environment.
Orthogonal Biochemical and Biophysical Assays
To ensure the observed activity is not an artifact of the primary assay format, it is essential to employ an orthogonal method.[6] For instance, if the primary screen was an ATP-based kinase activity assay, a competitive binding assay that directly measures the interaction between the compound and the kinase active site would be a suitable orthogonal choice.[7][8]
Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide valuable data on binding kinetics and thermodynamics, offering a deeper understanding of the compound-target interaction.[9]
Cellular Target Engagement Assays
A compound's activity in a biochemical assay does not always translate to a cellular context.[4] Factors such as cell permeability, efflux pumps, and intracellular metabolism can significantly impact a compound's ability to reach and engage its target. Cellular target engagement assays are therefore a critical step.
Protocol Spotlight: NanoBRET™ Target Engagement Assay
This technology measures compound binding at specific protein targets within intact cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer molecule (tracer) that reversibly binds to the target. A test compound that enters the cell and binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Illustrative Data: Cellular Target Engagement
| Target | Ethyl 2-methoxyisonicotinate (Cellular IC50) | Comparator A (Cellular IC50) | Comparator B (Cellular IC50) |
| Primary Target: Kinase X | 50 nM | 75 nM | >10 µM |
| Off-Target: Kinase Y | 500 nM | >10 µM | >10 µM |
| Off-Target: Kinase Z | 800 nM | >10 µM | >10 µM |
This is hypothetical data for illustrative purposes.
Interpretation and Causality: This data reveals several key insights. Ethyl 2-methoxyisonicotinate and Comparator A both effectively engage the primary target in cells, with our lead compound showing slightly better potency. Importantly, Comparator B, which was active biochemically, shows no cellular activity, suggesting it may have poor cell permeability or be subject to efflux. Furthermore, the off-target activities of Ethyl 2-methoxyisonicotinate against Kinases Y and Z are confirmed in a cellular context, albeit at lower potencies than for the primary target. This information is critical for designing subsequent functional studies.
Phase 3: Unbiased Discovery of Off-Target Interactions
While target panels are excellent for assessing activity against known protein families, they cannot identify completely unexpected off-target interactions. For this, unbiased proteomic approaches are invaluable.[10]
Chemoproteomics for Target Deconvolution
Chemical proteomics methods utilize a modified version of the compound of interest (often with a clickable handle or biotin tag) to "pull down" its binding partners from a cell lysate.[11] These interacting proteins are then identified by mass spectrometry. A more advanced, label-free approach is the Cellular Thermal Shift Assay (CETSA), which measures the change in thermal stability of proteins upon compound binding.[12]
Experimental Workflow for Affinity-Based Chemoproteomics:
Caption: A typical workflow for affinity-based chemoproteomics.
Interpretation and Causality: The output of a chemoproteomics experiment is a list of proteins that interact with the compound. This list must be carefully triaged. True off-targets should show a dose-dependent interaction and their binding should be competed by an excess of the unmodified, free compound. This step can reveal novel, unanticipated off-targets that would have been missed by panel-based screening, providing a more complete picture of the compound's interactome.[13]
Phase 4: Linking Off-Target Engagement to Cellular Function
The final and most critical step is to determine the functional consequences of any confirmed off-target interactions. This involves designing specific cell-based assays to probe the signaling pathways in which the off-target proteins are involved. For example, if a kinase involved in cell proliferation was identified as an off-target, a cell proliferation assay would be a logical next step.
Conclusion: Building a Comprehensive Selectivity Profile
The assessment of a small molecule's cross-reactivity is a complex but essential undertaking in modern research and drug development. There is no single "magic bullet" assay; rather, a carefully designed and executed screening cascade, employing a combination of biochemical, biophysical, and cell-based methods, is required. By systematically progressing through the tiers of this cascade, researchers can build a comprehensive selectivity profile for their compounds, such as our hypothetical Ethyl 2-methoxyisonicotinate. This in-depth understanding of on- and off-target activities is paramount for making informed decisions, mitigating risks, and ultimately, advancing the most promising molecules towards their intended therapeutic or research applications.
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A Comparative Guide to the Structure-Activity Relationships of Ethyl 2-methoxyisonicotinate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ethyl 2-methoxyisonicotinate Scaffold - A Privileged Structure in Medicinal Chemistry
The pyridine ring is a cornerstone in drug discovery, featured in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged" scaffold. Within this class, isonicotinates (pyridine-4-carboxylates) have garnered significant attention for a wide range of biological activities, including anti-inflammatory, antitubercular, and anticancer properties.[2][3][4][5][6][7] This guide focuses on the structure-activity relationships (SAR) of analogs based on a specific, promising core: Ethyl 2-methoxyisonicotinate .
Ethyl 2-methoxyisonicotinate combines several key features: the isonicotinate core for biological activity, an ethyl ester group which can influence solubility and cell permeability, and a methoxy group at the 2-position that can modulate the electronic properties and metabolic stability of the pyridine ring. Understanding how modifications to this core structure impact biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide will provide a comparative analysis of known and predicted SAR trends for analogs of Ethyl 2-methoxyisonicotinate, supported by experimental data from related compound series.
Core Molecular Structure and Sites of Modification
The fundamental structure of Ethyl 2-methoxyisonicotinate offers several key positions for chemical modification to explore the SAR. These modifications can be broadly categorized as:
-
Position 2: Alterations to the methoxy group.
-
Position 4: Modifications of the ethyl ester.
-
Positions 3, 5, and 6: Substitution on the pyridine ring.
Figure 1: Core structure of Ethyl 2-methoxyisonicotinate highlighting the key regions for SAR studies.
Structure-Activity Relationship Analysis
Modifications at the 2-Position: The Role of the Methoxy Group
The methoxy group at the 2-position of the pyridine ring can significantly influence the molecule's properties. It is an electron-donating group that can affect the basicity of the pyridine nitrogen. The presence of a 2-methoxy group has been shown to decrease the basicity of the pyridine nitrogen due to inductive electron-withdrawing effects.[8] This modulation of basicity can be critical for receptor binding and pharmacokinetic properties.
| Modification at Position 2 | Predicted Impact on Activity | Rationale |
| -OCH3 (Methoxy) | Baseline | Electron-donating, modulates ring basicity.[8] |
| -OH (Hydroxy) | Potential for increased hydrogen bonding | May enhance receptor interaction but could alter metabolic profile. |
| -H (Unsubstituted) | Altered electronics and basicity | Removal of the methoxy group would increase the basicity of the pyridine nitrogen, which could be detrimental or beneficial depending on the target. |
| -OCF3 (Trifluoromethoxy) | Increased lipophilicity, electron-withdrawing | May improve cell permeability and metabolic stability. |
| -NH2 (Amino) | Potential for hydrogen bonding | Can act as a hydrogen bond donor, potentially improving target engagement. |
Studies on related 2-methoxypyridine derivatives have shown that this group can influence the conformation of adjacent substituents, which in turn affects biological activity.[8] Furthermore, in some contexts, a 2-methoxy group has been shown to increase cytotoxic activity in pyridine-3-carbonitrile analogs.[9]
Modifications at the 4-Position: The Ester Group
The ethyl ester at the 4-position is a critical component for activity and can be readily modified to tune the compound's physicochemical properties. The ester can act as a hydrogen bond acceptor and its hydrolysis can be a factor in the compound's metabolism and duration of action.
| Modification at Position 4 | Predicted Impact on Activity | Rationale |
| -COOCH2CH3 (Ethyl Ester) | Baseline | Good balance of lipophilicity and solubility. |
| -COOH (Carboxylic Acid) | Increased polarity, potential for salt formation | May improve aqueous solubility but decrease cell permeability. Can form stronger interactions with targets. |
| -CONH2 (Amide) | Increased hydrogen bonding potential | Can act as both a hydrogen bond donor and acceptor, potentially enhancing target binding. |
| -CONHNH2 (Hydrazide) | Known pharmacophore for antitubercular activity | The hydrazide moiety is crucial for the activity of isoniazid and its analogs.[10] |
| -COOCH3 (Methyl Ester) | Slightly increased polarity compared to ethyl ester | Generally, smaller alkyl esters are more rapidly hydrolyzed. |
| -COOtBu (tert-Butyl Ester) | Increased steric bulk and lipophilicity | May improve metabolic stability against hydrolysis. |
For antitubercular activity, the hydrazide moiety at the 4-position is considered essential for many isonicotinic acid derivatives.[10] In the context of anti-inflammatory activity, various ester and amide analogs of isonicotinic acid have shown significant potency.[2][3]
Substitutions on the Pyridine Ring (Positions 3, 5, and 6)
Introducing substituents at the remaining positions of the pyridine ring can dramatically alter the steric and electronic profile of the molecule, leading to changes in activity and selectivity.
| Position of Substitution | Type of Substituent | Predicted Impact on Activity | Rationale |
| 3-Position | Halogens (F, Cl, Br) | Generally not well-tolerated for antitubercular activity | Substitution at the 3-position of isoniazid analogs often leads to a loss of activity.[10] |
| 3-Position | Small alkyl groups | May introduce steric hindrance | Can affect the planarity of the molecule and its interaction with the target. |
| 5-Position | Electron-withdrawing groups (e.g., -NO2) | Can enhance activity in some cases | In certain pyridine derivatives, electron-withdrawing groups have been shown to increase cytotoxic potency.[9] |
| 6-Position | Aryl groups | Can introduce favorable interactions | In nicotinic acid hydrazides, 6-aryl substituents have been explored for antitubercular activity.[4][5] |
For antitubercular isoniazid analogs, substitution at the 2-position is tolerated, while modifications at the 3-position are generally detrimental.[10] In the context of anti-inflammatory isonicotinates, the overall lipophilicity introduced by substituents plays a key role in their activity.[4][5][11]
Experimental Protocols
Representative Synthesis of an Ethyl 2-methoxyisonicotinate Analog
The following is a general, representative protocol for the synthesis of an analog, for instance, via a Suzuki cross-coupling to introduce a substituent at the 6-position.
Step 1: Synthesis of Ethyl 6-chloro-2-methoxyisonicotinate
-
Start with a commercially available dichloropyridine derivative.
-
Selective methoxylation at the 2-position can be achieved using sodium methoxide in methanol.
-
Esterification of the carboxylic acid at the 4-position can be performed using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) or by conversion to the acid chloride followed by reaction with ethanol.
Step 2: Suzuki Cross-Coupling
-
To a solution of Ethyl 6-chloro-2-methoxyisonicotinate in a suitable solvent (e.g., a mixture of toluene, ethanol, and water) add the desired boronic acid (1.2 equivalents).
-
Add a palladium catalyst, such as Pd(PPh3)4 (0.05 equivalents), and a base, such as sodium carbonate (2.0 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired analog.
Figure 2: A generalized workflow for the synthesis of a 6-substituted analog via Suzuki coupling.
In Vitro Biological Assay: Anti-inflammatory Activity (ROS Inhibition)
This protocol is adapted from a study on the anti-inflammatory activity of isonicotinates.[2][3]
-
Cell Preparation: Use human whole blood or isolated neutrophils.
-
Compound Preparation: Dissolve the test compounds in DMSO to prepare stock solutions. Further dilute with a suitable buffer (e.g., HBSS) to achieve the desired final concentrations.
-
Assay Procedure:
-
Incubate the cells with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Add a luminol solution to the cell suspension.
-
Stimulate the production of reactive oxygen species (ROS) by adding phorbol 12-myristate 13-acetate (PMA).
-
Measure the chemiluminescence over a period of time (e.g., 60 minutes) using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of ROS production for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Use a known anti-inflammatory drug, such as ibuprofen, as a positive control.[3]
-
Conclusion and Future Directions
The Ethyl 2-methoxyisonicotinate scaffold presents a versatile platform for the development of novel therapeutic agents. The existing literature on related isonicotinates and substituted pyridines provides a solid foundation for guiding the design of new analogs with potentially enhanced biological activities.
Key SAR takeaways include:
-
The 2-methoxy group is a key modulator of the pyridine ring's electronic properties and should be explored with other small electron-donating or -withdrawing groups.
-
The 4-ester group is a prime site for modification to optimize pharmacokinetic properties and can be replaced with amides or hydrazides to explore different target interactions.
-
Substitution at the 3, 5, and 6-positions of the pyridine ring can fine-tune the steric and electronic properties of the molecule, with a particular emphasis on lipophilicity for anti-inflammatory and antitubercular activities.
Future research should focus on the systematic exploration of these modifications and the evaluation of the resulting analogs in a battery of biological assays to identify lead compounds for further development. The use of computational modeling, such as molecular docking, can also aid in understanding the interactions of these analogs with their biological targets and further refine the SAR.[3]
References
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Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
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Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
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El-Gazzar, A. R. B. A., Youssef, A. M., & El-Sayed, M. A.-H. (2015). Design, synthesis and antitubercular activity of certain nicotinic acid hydrazides. Molecules, 20(5), 8800–8814. [Link]
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El-Gazzar, A. R. B. A., Youssef, A. M., & El-Sayed, M. A.-H. (2015). Design, synthesis and antitubercular activity of certain nicotinic acid hydrazides. Molecules, 20(5), 8800–8814. [Link]
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Yaqoob, S., Nasim, N., Khanam, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]
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Al-Zahrani, A. A. M., Bardaweel, S. K., & Al-Salahi, R. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(23), 5576. [Link]
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Li, Y., Yang, L., & Li, S. (2020). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of the Chinese Chemical Society, 67(9), 1562-1570. [Link]
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Kumar, P., Woolhiser, L. K., Lenaerts, A. J., & North, E. J. (2017). Reinvestigation of the structure-activity relationships of isoniazid. Journal of medicinal chemistry, 60(14), 6147–6156. [Link]
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Al-Otaibi, F., & Noman, O. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 1897–1921. [Link]
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El-Sayed, N. A. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2021). Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Arabian Journal of Chemistry, 14(1), 102888. [Link]
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analytical methods for confirming the purity of synthesized Ethyl 2-methoxyisonicotinate
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized Ethyl 2-methoxyisonicotinate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of synthesized intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Ethyl 2-methoxyisonicotinate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Impurities, which can arise from starting materials, by-products of side reactions, or degradation, can have a profound impact on the final drug product's performance and safety profile.[2][3] Therefore, robust and reliable analytical methods for purity confirmation are indispensable.[1][4] This guide provides a comparative overview of essential analytical techniques for assessing the purity of Ethyl 2-methoxyisonicotinate, offering insights into their principles, practical applications, and the interpretation of their results.
A Multi-Pronged Approach to Purity Verification
A comprehensive assessment of purity rarely relies on a single analytical technique. Instead, a combination of orthogonal methods provides a more complete picture, ensuring that a wide range of potential impurities are detected and quantified. The most commonly employed and effective techniques for a compound like Ethyl 2-methoxyisonicotinate include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[1][5]
Comparative Analysis of Key Analytical Methods
The selection of an appropriate analytical method is contingent on the specific information required, the nature of potential impurities, and the desired level of sensitivity.
| Analytical Technique | Principle of Separation/Detection | Strengths for Ethyl 2-methoxyisonicotinate Analysis | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution for separating structurally similar impurities.[6] Quantitative accuracy and precision.[7][8][9] Applicable to a wide range of polar and non-polar compounds. | Requires UV chromophore for detection or a universal detector like a Refractive Index (RI) detector. Method development can be time-consuming. | Primary method for purity assay and impurity profiling.[4][5] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | Excellent for separating volatile and semi-volatile impurities.[10][11] High sensitivity, especially with specific detectors.[11] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.[12] | Analysis of residual solvents and volatile organic impurities.[4][13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Provides detailed structural information for both the main compound and impurities.[4][14] Quantitative NMR (qNMR) can determine purity without a reference standard for the impurity.[5] | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret, especially for mixtures. | Structural confirmation of the synthesized compound and identification of major impurities. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. | High sensitivity and selectivity. Provides molecular weight information, which is crucial for impurity identification.[15][16] Can be coupled with HPLC or GC (LC-MS, GC-MS) for enhanced separation and identification.[1][12] | Primarily a qualitative technique unless coupled with a quantitative separation method. Matrix effects can suppress ion signals. | Identification of unknown impurities and confirmation of molecular weight. |
Experimental Protocols: A Practical Guide
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
This protocol outlines a standard reversed-phase HPLC method suitable for the quantitative determination of Ethyl 2-methoxyisonicotinate purity.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Ethyl 2-methoxyisonicotinate reference standard
-
Synthesized Ethyl 2-methoxyisonicotinate sample
Experimental Workflow:
Caption: Workflow for HPLC Purity Analysis.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of Ethyl 2-methoxyisonicotinate reference standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the synthesized Ethyl 2-methoxyisonicotinate sample in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (based on the UV absorbance of the isonicotinate chromophore)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: The purity of the synthesized sample is calculated by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard, or by area normalization assuming all impurities have a similar response factor.
Purity (%) = (Area of main peak in sample / Total area of all peaks in sample) x 100
Gas Chromatography (GC-FID) for Residual Solvent Analysis
This protocol is designed to detect and quantify common residual solvents that may be present from the synthesis and purification steps.
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent)
-
Helium or Nitrogen (carrier gas)
-
Common synthesis solvents (e.g., ethanol, ethyl acetate, dichloromethane) for standard preparation
-
Synthesized Ethyl 2-methoxyisonicotinate sample
Experimental Workflow:
Caption: Workflow for GC Residual Solvent Analysis.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution containing a mixture of potential residual solvents at a known concentration in a suitable solvent (e.g., methanol).
-
Sample Preparation: Accurately weigh a known amount of the synthesized Ethyl 2-methoxyisonicotinate and dissolve it in a suitable solvent that does not interfere with the analysis.
-
GC Conditions:
-
Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 220 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection)
-
-
Analysis: Inject the standard and sample solutions.
-
Quantification: Identify and quantify the residual solvents in the sample by comparing their retention times and peak areas to those of the standards.
¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound and identifying any major impurities.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Expected ¹H NMR Chemical Shifts for Ethyl 2-methoxyisonicotinate:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Methoxy (-OCH₃) | ~4.0 | Singlet | 3H |
| Methylene (-OCH₂CH₃) | ~4.4 | Quartet | 2H |
| Methyl (-OCH₂CH₃) | ~1.4 | Triplet | 3H |
| Pyridine Ring Protons | ~7.0 - 8.5 | Varies | 3H |
Methodology:
-
Dissolve a small amount of the synthesized Ethyl 2-methoxyisonicotinate in a deuterated solvent containing TMS.
-
Acquire the ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of the desired product.
-
Integrate the peaks to determine the relative ratios of the different protons, which should correspond to the structure.
-
Look for any unexpected peaks, which may indicate the presence of impurities. The chemical shifts and coupling patterns of these impurity peaks can provide clues to their structures.[17]
Mass Spectrometry (MS) for Molecular Weight Confirmation
MS is used to confirm the molecular weight of the synthesized compound.
Instrumentation and Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Syringe pump
-
Methanol or other suitable solvent
Methodology:
-
Dissolve a small amount of the sample in a suitable solvent.
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Look for the molecular ion peak ([M+H]⁺) corresponding to the expected molecular weight of Ethyl 2-methoxyisonicotinate (C₉H₁₁NO₃, MW = 181.19 g/mol ). The expected m/z for the protonated molecule would be approximately 182.19.
Conclusion: Ensuring Quality and Confidence
The purity of Ethyl 2-methoxyisonicotinate is a critical parameter that directly influences the quality, safety, and efficacy of the final pharmaceutical products. A comprehensive analytical strategy employing a combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment.[1][3] HPLC is the workhorse for quantitative purity determination, while GC is invaluable for monitoring residual solvents. NMR and MS provide definitive structural confirmation and are powerful tools for identifying unknown impurities. By implementing these well-established analytical methods, researchers and drug development professionals can ensure the high quality of their synthesized intermediates, paving the way for the development of safe and effective medicines.
References
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- Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Agilent.
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- ResearchGate. (2010). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
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A Comparative Guide to the Synthesis of Ethyl 2-methoxyisonicotinate: Assessing Reproducibility in Key Protocols
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Ethyl 2-methoxyisonicotinate, a substituted pyridine derivative, serves as a valuable building block in the creation of a variety of pharmacologically active molecules. Its utility, however, is directly tied to the ability to produce it consistently and in high purity. This guide provides an in-depth analysis of plausible synthetic routes to Ethyl 2-methoxyisonicotinate, offering a critical assessment of the factors that govern reproducibility. While a definitive, universally optimized protocol remains to be established in publicly accessible literature, this document constructs and compares two primary synthesis strategies based on established chemical principles and analogous reactions.
The core of this guide is to move beyond a simple recitation of steps and to instill a deeper understanding of the "why" behind each procedural choice. By dissecting the reaction mechanisms and potential pitfalls, we aim to equip the practicing chemist with the insights needed to not only replicate but also troubleshoot and adapt these protocols.
Strategic Approaches to the Synthesis of Ethyl 2-methoxyisonicotinate
The synthesis of Ethyl 2-methoxyisonicotinate can be logically approached as a two-stage process: first, the synthesis of the core intermediate, 2-methoxy-4-pyridinecarboxylic acid, followed by its esterification. The reproducibility of the final product is contingent on the successful and consistent execution of both stages.
dot graph "synthetic_pathways" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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Caption: Generalized synthetic workflow for Ethyl 2-methoxyisonicotinate.
Stage 1: Synthesis of the Precursor, 2-methoxy-4-pyridinecarboxylic acid
A plausible and documented route to 2-methoxy-4-pyridinecarboxylic acid involves the nucleophilic aromatic substitution of a chloro-substituted pyridine, followed by dehalogenation. One such reported method starts from 2-chloro-6-methoxyisonicotinic acid.
Experimental Protocol: Synthesis of 2-methoxy-4-pyridinecarboxylic acid
Based on a general procedure for dehalogenation. [1]
-
Reaction Setup: To a suspension of 2-chloro-6-methoxyisonicotinic acid (1 equivalent) in acetonitrile (volume relative to starting material), add sodium iodide (5 equivalents) and trimethylsilyl chloride (5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at 40°C under a nitrogen atmosphere for 72 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to 0°C. The solid product is collected by filtration, washed with cold acetonitrile, and dried to yield 2-methoxy-4-pyridinecarboxylic acid. A reported yield for a similar reaction is approximately 90%.[1]
Stage 2: Esterification of 2-methoxy-4-pyridinecarboxylic acid
With the precursor acid in hand, the subsequent esterification is the final critical step. We will compare two common and effective methods: the classic Fischer Esterification and a more reactive approach involving activation with thionyl chloride.
Protocol A: Fischer Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[3]
Causality Behind Experimental Choices:
-
Excess Ethanol: Using ethanol as the solvent ensures a large molar excess, driving the reaction forward according to Le Châtelier's principle.[3]
-
Strong Acid Catalyst: A strong acid, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[2]
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Neutralization and Extraction: The work-up procedure is designed to remove the acid catalyst and unreacted carboxylic acid. Washing with a weak base like sodium bicarbonate neutralizes the acid, while the hydrophobicity of the ester allows for its extraction into an organic solvent.
Detailed Step-by-Step Methodology (Protocol A):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-4-pyridinecarboxylic acid (1 equivalent) in absolute ethanol (used in large excess, e.g., 10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Solvent Removal: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Work-up: Dissolve the residue in an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (caution: CO2 evolution), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-methoxyisonicotinate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
dot graph "fischer_esterification_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
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Caption: Workflow for Fischer Esterification (Protocol A).
Protocol B: Thionyl Chloride-Mediated Esterification
This method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride. The acyl chloride is then reacted with ethanol to form the ester. This is not an equilibrium reaction and generally proceeds to completion, often providing higher yields than Fischer esterification.[4][5]
Causality Behind Experimental Choices:
-
Acyl Chloride Formation: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids into acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[5]
-
Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as the acyl chloride intermediate is highly reactive towards water and will hydrolyze back to the carboxylic acid.
-
In-situ Reaction: The acyl chloride is typically not isolated but is reacted in-situ with the alcohol. This minimizes handling of the moisture-sensitive intermediate.
-
Neutralization: The HCl generated during the reaction needs to be neutralized. This can be done by adding a base during the work-up.
Detailed Step-by-Step Methodology (Protocol B):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, suspend 2-methoxy-4-pyridinecarboxylic acid (1 equivalent) in an inert solvent like toluene.
-
Acyl Chloride Formation: Add thionyl chloride (1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux for 1-2 hours, or until the evolution of gases ceases.
-
Removal of Excess Reagent: Cool the mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous inert solvent like dichloromethane or tetrahydrofuran. Cool the solution in an ice bath and add absolute ethanol (1.5-2.0 equivalents) dropwise.
-
Work-up: After the reaction is complete (monitor by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and removal of the solvent, the crude product can be purified by vacuum distillation or column chromatography.
dot graph "thionyl_chloride_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Caption: Workflow for Thionyl Chloride Esterification (Protocol B).
Comparative Analysis and Reproducibility Assessment
| Parameter | Protocol A: Fischer Esterification | Protocol B: Thionyl Chloride Activation |
| Reagents | Carboxylic acid, excess ethanol, catalytic H₂SO₄ | Carboxylic acid, thionyl chloride, ethanol |
| Reaction Conditions | Reflux, equilibrium | Reflux for acyl chloride formation, then addition of ethanol |
| Yield | Moderate to good (equilibrium dependent) | Generally good to excellent |
| Reproducibility | Sensitive to water content and catalyst concentration | Highly dependent on anhydrous conditions |
| Safety | Use of concentrated sulfuric acid | Thionyl chloride is corrosive and toxic; generates HCl and SO₂ gases |
| Simplicity | One-pot reaction | Two-step, one-pot procedure |
Trustworthiness: A Self-Validating System
To ensure the reproducibility and trustworthiness of either protocol, a rigorous analytical validation is essential.
-
Monitoring Reaction Progress: Thin Layer Chromatography (TLC) is a crucial tool for monitoring the disappearance of the starting carboxylic acid and the appearance of the less polar ester product. A co-spot of the starting material and the reaction mixture should be used as a reference.
-
Product Characterization: The identity and purity of the final product, Ethyl 2-methoxyisonicotinate, must be confirmed by a combination of spectroscopic methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the ethyl group (a quartet and a triplet), the methoxy group (a singlet), and the aromatic protons on the pyridine ring. Based on similar structures, the ethyl group protons would appear around 4.1-4.4 ppm (quartet) and 1.2-1.4 ppm (triplet). The methoxy protons would be expected around 3.9-4.0 ppm. The aromatic protons will have specific splitting patterns and chemical shifts depending on their position.
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester (typically in the 160-170 ppm region), the aromatic carbons, the methoxy carbon, and the two carbons of the ethyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): The IR spectrum should show a strong absorption band for the ester carbonyl group (C=O) around 1720-1740 cm⁻¹.
-
Conclusion and Recommendations for Reproducibility
Both presented protocols offer viable pathways to Ethyl 2-methoxyisonicotinate. The choice between them will depend on the specific laboratory capabilities, scale of the synthesis, and desired purity.
-
For simplicity and moderate scale , Protocol A (Fischer Esterification) is a good starting point. To maximize reproducibility, ensure the use of anhydrous ethanol and a consistent amount of a reliable acid catalyst. The removal of water, for instance, by using a Dean-Stark apparatus, can significantly improve the yield.
-
For higher yields and potentially easier purification , Protocol B (Thionyl Chloride Activation) is recommended. The critical factor for reproducibility here is the strict adherence to anhydrous conditions to prevent the hydrolysis of the acyl chloride intermediate.
Ultimately, the key to reproducible synthesis lies in meticulous experimental technique, careful monitoring of the reaction progress, and thorough characterization of the final product. This guide provides the foundational knowledge and comparative insights to empower researchers to confidently approach the synthesis of Ethyl 2-methoxyisonicotinate.
References
-
PrepChem. Synthesis of ethyl isonicotinate hydrochloride. [Link]
-
The Royal Society of Chemistry. Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a): Yield 95%: 1H NMR (40. [Link]
-
National Center for Biotechnology Information. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. [Link]
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Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
University of Evansville. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
Organic Synthesis. Acid to Ester (SOCl2 & alcohol). [Link]
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A Researcher's Guide to the Spectroscopic Journey from 2-Chloroisonicotinic Acid to Ethyl 2-Methoxyisonicotinate
In the landscape of pharmaceutical development and medicinal chemistry, the pyridine scaffold remains a cornerstone for constructing novel therapeutic agents. Ethyl 2-methoxyisonicotinate, a functionalized pyridine derivative, serves as a valuable building block. Its synthesis from readily available precursors like 2-chloroisonicotinic acid is a common pathway, yet the transformation is only truly confirmed through rigorous analytical characterization. This guide provides an in-depth spectroscopic comparison of the target molecule and its precursors, offering field-proven insights into the interpretation of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. We will elucidate not just what changes in the spectra, but why these changes provide unequivocal proof of chemical transformation.
The Synthetic Pathway: A Two-Step Transformation
The conversion of 2-chloroisonicotinic acid to Ethyl 2-methoxyisonicotinate is a classic two-step process. First, the carboxylic acid is converted to an ethyl ester via Fischer esterification. Second, the chlorine atom at the 2-position is displaced by a methoxy group through a nucleophilic aromatic substitution (SₙAr) reaction. Understanding this workflow is fundamental to interpreting the subsequent spectroscopic data, as each step introduces or removes specific functional groups whose signatures we expect to appear or disappear.
Caption: Synthetic route from 2-chloroisonicotinic acid to Ethyl 2-methoxyisonicotinate.
Spectroscopic Comparison: Charting the Molecular Evolution
¹H NMR Spectroscopy: The Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) is exquisitely sensitive to the electronic environment of hydrogen atoms. The transformation from a carboxylic acid to an ester and the substitution of an electronegative chlorine with an electron-donating methoxy group cause predictable and distinct changes in the chemical shifts and splitting patterns of the aromatic protons.
-
2-Chloroisonicotinic Acid: The spectrum is simple, showing three protons on the pyridine ring. The acidic proton of the carboxylic acid would typically appear as a very broad singlet far downfield (often >10 ppm) and may be exchanged with D₂O.
-
Ethyl 2-Chloroisonicotinate: The most dramatic change is the disappearance of the broad carboxylic acid proton peak and the appearance of the characteristic signals for an ethyl group: a quartet around 4.4 ppm (the -OCH₂- protons split by the adjacent methyl group) and a corresponding triplet around 1.4 ppm (the -CH₃ protons split by the methylene group). The aromatic protons will experience a slight shift due to the change from -COOH to -COOEt.
-
Ethyl 2-methoxyisonicotinate: The key signature of the final product is the appearance of a new singlet at approximately 4.0 ppm, corresponding to the three protons of the newly installed methoxy group (-OCH₃). Furthermore, the substitution of chlorine with the more electron-donating methoxy group will cause a noticeable upfield shift (to a lower ppm value) of the adjacent proton on the pyridine ring, providing clear evidence of the substitution at the C-2 position.
| Compound | Aromatic Protons (ppm) | Ethyl Group (-OCH₂-) (ppm) | Ethyl Group (-CH₃) (ppm) | Methoxy (-OCH₃) (ppm) | Carboxylic Acid (-OH) (ppm) |
| 2-Chloroisonicotinic Acid | ~8.6, 7.8, 7.7 | N/A | N/A | N/A | >10 (broad) |
| Ethyl 2-Chloroisonicotinate | ~8.7, 7.8, 7.7 | ~4.4 (q) | ~1.4 (t) | N/A | N/A |
| Ethyl 2-Methoxyisonicotinate | ~8.3, 7.2, 7.0 | ~4.4 (q) | ~1.4 (t) | ~4.0 (s) | N/A |
| Note: Approximate chemical shifts are based on typical values for these functional groups and may vary based on solvent and instrument. |
¹³C NMR Spectroscopy: The Carbon Backbone Unveiled
¹³C NMR spectroscopy maps the carbon framework of a molecule. While ¹³C has a low natural abundance, modern techniques provide a clear signal for each unique carbon atom, offering a powerful complementary view to ¹H NMR. The key transformations—esterification and substitution—are clearly marked by the appearance and shifting of carbon signals.
-
2-Chloroisonicotinic Acid: The spectrum will show six distinct carbon signals. The carbonyl carbon (-COOH) is typically found in the 165-170 ppm range. The carbon atom bonded to the chlorine (C-2) will be significantly deshielded, appearing around 152 ppm.
-
Ethyl 2-Chloroisonicotinate: Esterification introduces two new signals for the ethyl group: the -OCH₂- carbon around 62 ppm and the -CH₃ carbon around 14 ppm. The carbonyl carbon shifts slightly to the ~164 ppm region, characteristic of an ester. The pyridine ring carbons remain relatively unchanged.
-
Ethyl 2-Methoxyisonicotinate: The substitution of chlorine with a methoxy group is the most telling transformation. A new signal for the methoxy carbon appears around 54 ppm. Crucially, the signal for the C-2 carbon, previously bonded to chlorine at ~152 ppm, undergoes a dramatic downfield shift to ~164 ppm due to the strong deshielding effect of the directly bonded oxygen atom. This large shift is definitive proof of successful substitution.
| Carbon Position | 2-Chloroisonicotinic Acid (ppm) | Ethyl 2-Chloroisonicotinate (ppm) | Ethyl 2-Methoxyisonicotinate (ppm) |
| C=O | ~166 | ~164 | ~165 |
| C-2 | ~152 | ~152 | ~164 |
| C-3 | ~122 | ~122 | ~108 |
| C-4 | ~142 | ~143 | ~141 |
| C-5 | ~127 | ~127 | ~115 |
| C-6 | ~150 | ~150 | ~148 |
| Ester -OCH₂- | N/A | ~62 | ~62 |
| Ester -CH₃ | N/A | ~14 | ~14 |
| Methoxy -OCH₃ | N/A | N/A | ~54 |
| Note: Approximate chemical shifts are based on typical values and predictive models. |
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy measures the vibrations of molecular bonds.[1][2] It is particularly effective for identifying the presence or absence of specific functional groups.
-
2-Chloroisonicotinic Acid: The spectrum is dominated by two key features: a very broad absorption band from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid, and a strong, sharp absorption for the carbonyl (C=O) stretch around 1700-1730 cm⁻¹.
-
Ethyl 2-Chloroisonicotinate: Upon esterification, the defining change is the complete disappearance of the broad O-H stretch. The carbonyl (C=O) absorption shifts to a higher wavenumber, typically ~1720-1740 cm⁻¹, which is characteristic of an ester carbonyl. Additionally, new C-O stretching bands appear in the 1100-1300 cm⁻¹ region.
-
Ethyl 2-Methoxyisonicotinate: The IR spectrum of the final product is very similar to its chloro-precursor, retaining the strong ester C=O stretch (~1725 cm⁻¹) and C-O stretches. The most notable difference is the appearance of a distinct C-O-C stretching vibration associated with the aromatic ether (methoxy group) around 1250 cm⁻¹ and 1030 cm⁻¹, though this may overlap with the ester C-O bands. The absence of a C-Cl stretch (typically 600-800 cm⁻¹) further confirms the substitution.
| Functional Group Vibration | 2-Chloroisonicotinic Acid (cm⁻¹) | Ethyl 2-Chloroisonicotinate (cm⁻¹) | Ethyl 2-Methoxyisonicotinate (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad, strong) | Absent | Absent |
| C-H Stretch (Aromatic/Alkyl) | ~3100-2850 | ~3100-2850 | ~3100-2850 |
| C=O Stretch (Carbonyl) | ~1710 (strong) | ~1730 (strong) | ~1725 (strong) |
| C-O Stretch (Ester/Ether) | ~1250 | ~1280, ~1100 | ~1280, ~1250, ~1100 |
| C-Cl Stretch | ~750 | ~750 | Absent |
Mass Spectrometry: Confirming Molecular Weight and Composition
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[3][4] For this synthetic sequence, it provides the ultimate confirmation of each product's identity.
-
2-Chloroisonicotinic Acid (C₆H₄ClNO₂): The molecular weight is 157.56 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%), the mass spectrum will show a characteristic molecular ion cluster: a peak at m/z 157 (M⁺) and another peak at m/z 159 (M+2) with an intensity ratio of approximately 3:1. This isotopic signature is a dead giveaway for a molecule containing one chlorine atom.
-
Ethyl 2-Chloroisonicotinate (C₈H₈ClNO₂): The molecular weight increases to 185.61 g/mol . The spectrum will again exhibit the crucial 3:1 M⁺ to M+2 isotope pattern at m/z 185 and 187. Common fragmentation patterns include the loss of the ethoxy group (-OEt, 45 Da) to give a fragment at m/z 140/142.
-
Ethyl 2-Methoxyisonicotinate (C₉H₁₁NO₃): The molecular weight is 181.19 g/mol . The most important change is the disappearance of the 3:1 M+2 isotopic pattern. The spectrum will show a single major molecular ion peak at m/z 181. This confirms that the chlorine atom has been successfully replaced. A common fragment would be the loss of the ethoxy group, resulting in a peak at m/z 136.
Caption: Key spectroscopic changes confirming each synthetic transformation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Chloroisonicotinate (Fischer Esterification)
This procedure utilizes a classic acid-catalyzed esterification, driving the equilibrium toward the product by using the alcohol as the solvent.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroisonicotinic acid (10.0 g, 63.5 mmol).
-
Reagent Addition: Add absolute ethanol (150 mL). While stirring, slowly and carefully add concentrated sulfuric acid (3.0 mL) dropwise. The addition is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Neutralization: Carefully pour the concentrated reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~200 mL). Stir until CO₂ evolution ceases and the solution is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of Ethyl 2-Methoxyisonicotinate (Nucleophilic Aromatic Substitution)
This reaction leverages a strong nucleophile (methoxide) to displace the chloride on the electron-deficient pyridine ring. The electron-withdrawing nature of the ring nitrogen and the ester group facilitates this SₙAr mechanism.
-
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (1.61 g, 70.0 mmol) in small pieces to anhydrous methanol (40 mL) with cooling in an ice bath. Allow all the sodium to react completely.
-
Reagent Addition: To the freshly prepared sodium methoxide solution, add a solution of Ethyl 2-chloroisonicotinate (10.0 g, 53.9 mmol) dissolved in anhydrous methanol (20 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and carefully quench by adding water (~50 mL).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure Ethyl 2-methoxyisonicotinate.
Conclusion
The transformation of a simple starting material into a functionalized building block is a journey that must be mapped with precision. As demonstrated, each spectroscopic technique—¹H NMR, ¹³C NMR, IR, and MS—provides a unique and complementary piece of the puzzle. The appearance of ethyl and methoxy signals in NMR, the disappearance of the O-H stretch in IR, and the shift in molecular weight and loss of the chlorine isotopic pattern in MS collectively provide an undeniable, multi-faceted confirmation of the synthesis of Ethyl 2-methoxyisonicotinate. For the drug development professional, this level of analytical rigor is not merely academic; it is the foundation of quality, safety, and efficacy.
References
-
Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. [Link]
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Surplus Solutions. (2023). What Is the Basic Principle of IR Spectroscopy? [+Applications]. [Link]
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Deutsche Gesellschaft für Massenspektrometrie. (n.d.). Basic Principle of Mass Spectrometry. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Ethyl 2-methoxyisonicotinate
This guide provides comprehensive, step-by-step instructions for the safe and compliant disposal of ethyl 2-methoxyisonicotinate. As a pyridine derivative, this compound requires careful handling as hazardous waste to ensure the safety of laboratory personnel, protect the environment, and maintain strict regulatory compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Part 1: Hazard Assessment and Characterization
The foundational step in any disposal protocol is a thorough understanding of the chemical's hazards. Ethyl 2-methoxyisonicotinate, a substituted pyridine, must be treated with the same caution as its parent class of compounds, which are known for their potential toxicity and flammability.[1][2] The primary directive is to always treat ethyl 2-methoxyisonicotinate and any materials contaminated with it as hazardous waste.
| Hazard Class | Potential Effect | Rationale for Caution |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Pyridine derivatives can pose significant health risks upon exposure.[1][6] |
| Skin/Eye Irritation | May cause serious irritation upon contact. | The ester and pyridine functionalities suggest irritant properties.[3][4] |
| Environmental | Potential for contamination of soil and water if improperly disposed. | Regulations like the Resource Conservation and Recovery Act (RCRA) prohibit the sewer disposal of such chemicals.[5] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases. | Accidental mixing can lead to vigorous reactions, heat generation, or the release of toxic fumes.[4][6] |
Part 2: Immediate Safety Protocols & Spill Management
Safe disposal begins with safe handling. Adherence to personal protective equipment (PPE) standards is non-negotiable. All handling and preparation for disposal of ethyl 2-methoxyisonicotinate must be conducted within a certified chemical fume hood.[6][7]
Personal Protective Equipment (PPE)
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®). Nitrile may be insufficient for prolonged contact.[6] | To prevent dermal absorption and skin irritation. |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields. | To protect eyes from splashes and vapors. |
| Lab Coat | Standard, fully-buttoned laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory | Operations must be performed in a chemical fume hood to avoid vapor inhalation.[6] | To prevent inhalation of potentially harmful vapors. |
Spill Response Protocol
Accidents require a prepared, systematic response.
-
Small Spills (within a chemical fume hood):
-
Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or a chemical absorbent pad.[1]
-
Using non-sparking tools, carefully scoop the absorbent material into a designated, sealable hazardous waste container.[8]
-
Wipe the spill area with a suitable solvent (e.g., ethanol), collecting the wipe as hazardous waste.
-
Label the container appropriately and dispose of it as hazardous chemical waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate all non-essential personnel from the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Part 3: Step-by-Step Waste Disposal Protocol
The disposal of ethyl 2-methoxyisonicotinate must follow a documented, compliant workflow from the point of generation to its final removal by a certified vendor. This process is governed by EPA regulations under RCRA.[5][9]
Experimental Workflow: Chemical Waste Segregation and Disposal
Caption: Waste Disposal Workflow for Ethyl 2-methoxyisonicotinate.
-
Step 1: Waste Identification and Segregation
-
Identify: All waste streams containing ethyl 2-methoxyisonicotinate must be classified as hazardous waste. This includes the pure chemical, reaction mixtures, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads).[1]
-
Segregate: Do not mix this waste with other incompatible waste streams, particularly strong acids or oxidizers.[6] Chemical waste must be segregated to prevent dangerous reactions.[10]
-
-
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure, screw-top cap.[11] The container must be in good condition, free from cracks or deterioration.[5] If possible, using the original manufacturer's bottle is a good practice.[11] Do not use food-grade containers.[11]
-
Labeling: The moment waste is first added, the container must be labeled. The EPA requires that each label clearly states the words "Hazardous Waste," the full chemical name ("Ethyl 2-methoxyisonicotinate"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9]
-
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[9][11]
-
Keep the waste container closed at all times except when adding waste.[11]
-
Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
-
Step 4: Disposal of Empty Containers
-
A container that held a hazardous chemical is not considered "empty" until it has been properly rinsed.
-
The first rinse of the container must be collected and disposed of as hazardous waste in your designated liquid waste container.[12]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[12] Given the potential hazards of pyridine derivatives, this more stringent practice is recommended.
-
-
Step 5: Arranging for Final Disposal
-
Once the waste container is full (no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 6-12 months in an SAA), arrange for its disposal.[13][14]
-
Follow your institution's specific procedures to request a waste pickup from the EHS department. They will coordinate with a licensed hazardous waste contractor for final disposal.
-
Final disposal methods for this type of chemical waste typically involve high-temperature incineration to ensure complete destruction.[2][10]
-
Part 4: Regulatory Framework and Institutional Responsibility
Proper disposal is a matter of both safety and legal compliance. Two primary federal regulations govern this process in the United States:
-
OSHA 29 CFR 1910.1450 - "The Laboratory Standard": This standard requires employers to create a Chemical Hygiene Plan (CHP) .[7][15] Your institution's CHP is the definitive guide for safe chemical handling and disposal procedures in your specific laboratory. It also mandates training for all personnel on the hazards of the chemicals they work with.[16]
-
EPA 40 CFR Parts 260-273 - Resource Conservation and Recovery Act (RCRA): RCRA establishes the framework for managing hazardous waste from "cradle-to-grave."[5] It defines what constitutes hazardous waste and dictates the legal requirements for its storage, transport, and disposal.
As a researcher, you are responsible for following the CHP and properly managing waste in your SAA. Your institution and its designated Chemical Hygiene Officer are responsible for the overall implementation of the plan and arranging for the final disposal of the waste you generate.[7]
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OSHA Compliance For Laboratories. US Bio-Clean. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Pyridine Safety Data Sheet. Washington State University. [Link]
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Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry. [Link]
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PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-methoxyisonicotinate
This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 2-methoxyisonicotinate. As a substituted pyridine derivative, this compound requires careful management to ensure the safety of all laboratory personnel. The following procedural guidance is rooted in established safety principles for handling pyridine-based chemical entities and is designed to provide clear, actionable steps for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to foster a deep understanding of the safety measures, ensuring a self-validating system of laboratory safety.
Understanding the Hazard Profile: A Proactive Approach
While a specific, comprehensive toxicological profile for Ethyl 2-methoxyisonicotinate may not be readily available, its structure as a pyridine carboxylic acid ester warrants a cautious approach. Structurally similar compounds, such as methyl isonicotinate and ethyl isonicotinate, are known to cause skin and eye irritation.[1][2] Some related compounds are also classified as harmful if inhaled, swallowed, or in contact with skin.[3] Therefore, it is imperative to handle Ethyl 2-methoxyisonicotinate with the assumption that it may share these hazards. All handling procedures must be designed to minimize direct contact and prevent the generation of aerosols or vapors.
The primary routes of potential exposure are:
-
Dermal Contact: Direct contact with the skin.
-
Ocular Contact: Splashes or aerosols entering the eyes.
-
Inhalation: Breathing in vapors or aerosols, particularly if heated or agitated.
-
Ingestion: Accidental transfer from contaminated hands to the mouth.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is mandatory to create a robust barrier against potential exposure. The following table summarizes the minimum required PPE for handling Ethyl 2-methoxyisonicotinate under standard laboratory conditions.
| Protection Type | Specific Recommendations | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards. A face shield should be worn over goggles during procedures with a high splash potential (e.g., transfers of large volumes, heating).[4] | Protects the eyes from direct liquid splashes and airborne mists, which can cause serious irritation.[2] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Chemically resistant, impervious gloves. Butyl rubber or Viton™ gloves are recommended for extended contact. Nitrile gloves may be used for incidental contact but must be changed immediately upon any sign of contamination or degradation.[5][6] | Prevents skin contact, a primary route of exposure that can cause irritation.[1] Always inspect gloves for tears or holes before use. Use proper glove removal techniques to avoid contaminating your hands.[7] Wash hands thoroughly after removing gloves. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[8] | Protects the skin on the arms and body from accidental spills and contamination. Ensures street clothes are not exposed to the chemical. |
| Respiratory Protection | All handling of Ethyl 2-methoxyisonicotinate should be performed within a certified chemical fume hood to minimize inhalation exposure.[9][10] If work outside a fume hood is unavoidable or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][7] | Minimizes the inhalation of potentially harmful vapors or aerosols. Use of a respirator requires prior medical clearance, fit-testing, and training.[5] |
Operational Plan: Step-by-Step Safety Protocols
Adherence to a systematic workflow is critical for safety. The following protocols detail the procedural steps for preparing to work with, handling, and concluding work with Ethyl 2-methoxyisonicotinate.
Pre-Operational Safety Checklist (Donning PPE)
-
Verify Engineering Controls: Confirm that the chemical fume hood is functioning correctly (check airflow monitor) and that an emergency eyewash station and safety shower are accessible and unobstructed.[11]
-
Hand Hygiene: Wash and dry hands thoroughly before donning any PPE.
-
Don Body Protection: Put on the laboratory coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron.
-
Don Respiratory Protection (if required): If the risk assessment dictates the need for a respirator, perform a user seal check to ensure it is properly fitted.
-
Don Eye and Face Protection: Put on chemical splash goggles. If a splash risk exists, add a face shield.
-
Don Gloves: Select the appropriate chemically resistant gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a protective seal.
Post-Operational Procedure (Doffing and Disposal)
Proper removal of PPE is crucial to prevent cross-contamination. The doffing sequence is designed to move from the most contaminated items to the least.
-
Decontaminate (if applicable): If any gross contamination has occurred on gloves or apron, clean the surface before removal.
-
Remove Outer Layers:
-
If worn, remove the chemical-resistant apron.
-
Remove gloves using a proper technique (e.g., peeling one glove off with the other, then using the clean hand to remove the second glove from the inside). Dispose of them immediately in a designated hazardous waste container.[4]
-
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Remove Face and Eye Protection: Remove the face shield (if used), followed by the goggles. Handle by the headband or earpieces to avoid touching the potentially contaminated front surface.
-
Remove Body Protection: Unbutton and remove the lab coat, folding the contaminated exterior inward. Place it in a designated container for laboratory laundry or disposal.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.[1][2]
PPE Selection Workflow
The selection of appropriate PPE is contingent on a risk assessment of the planned procedure. The following diagram outlines the decision-making process.
Caption: A logical workflow for selecting appropriate PPE based on procedural risk assessment.
Disposal Plan
All materials contaminated with Ethyl 2-methoxyisonicotinate, including used gloves, disposable lab coats or aprons, and absorbent materials from spills, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Collect surplus and non-recyclable solutions in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's official hazardous waste management program, in strict accordance with all local, state, and federal regulations.[1][7]
By integrating these principles of hazard assessment, correct PPE selection, and meticulous operational procedures, you can confidently and safely handle Ethyl 2-methoxyisonicotinate, ensuring the integrity of your research and the protection of your most valuable asset: your health and the health of your team.
References
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PubChem. (n.d.). Ethyl 2-methylisonicotinate. National Institutes of Health. Retrieved from [Link]
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Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
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Sunnyside Corporation. (n.d.). Safety Data Sheet: Methyl Ethyl Ketone. Retrieved from [Link]
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MarkHerb. (n.d.). Safety Data Sheet: Ethyl p-Methoxycinnamate. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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Capot Chemical. (2025, November 4). MSDS of Ethyl 2-cyanoisonicotinate. Retrieved from [Link]
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Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. Retrieved from [Link]
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ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
